molecular formula C10H15NO5 B1344358 (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione CAS No. 2420-13-5

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Cat. No.: B1344358
CAS No.: 2420-13-5
M. Wt: 229.23 g/mol
InChI Key: XPWLCDJCIMBIBS-LURJTMIESA-N
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Description

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWLCDJCIMBIBS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649047
Record name tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-13-5
Record name tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate
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Record name 2420-13-5
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Foundational & Exploratory

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (Boc-L-Glutamic Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of synthetic organic chemistry and drug development, the precise characterization of chiral building blocks is paramount. (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, more commonly known as N-Boc-L-Glutamic Anhydride (CAS 2420-13-5), is a key intermediate derived from L-glutamic acid.[1] Its defined stereochemistry and dual reactive sites—the anhydride and the Boc-protected amine—make it a valuable precursor in the synthesis of complex peptides and heterocyclic compounds.

Verifying the successful cyclization of N-Boc-L-glutamic acid to its anhydride form, while ensuring the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group, is a critical quality control step. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Highlights

The conversion from a diacid to a cyclic anhydride introduces significant changes, primarily increased ring strain and altered electronic environments of the nuclei, which are readily observable across different spectroscopic techniques.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof of Structure

NMR is the most powerful technique for elucidating the precise covalent structure of this compound. It provides unambiguous evidence of anhydride ring formation and confirms the integrity of the Boc group.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acid derivatives due to its superior solvating power and its ability to slow the exchange of the N-H proton, allowing it to be observed as a distinct, coupling resonance. The primary goal of the NMR experiment is to confirm the downfield shift of the α-proton and adjacent methylene protons upon cyclization, a direct consequence of the conformational rigidity and anisotropic effects of the newly formed anhydride ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a standard pulse sequence with water suppression may be used if necessary.[6]

    • For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectroscopic Data

The following data is predicted based on known values for N-Boc-L-glutamic acid, with adjustments for anhydride formation.[2][7]

Label (Fig. 1)AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
-CH(N)-4.5 - 4.7dd1HJ ≈ 8.5, 5.0
-CH₂-2.2 - 2.5m2H-
-CH₂-2.8 - 3.0m2H-
--NH-7.0 - 7.5d1HJ ≈ 8.5
--C(CH₃)₃~1.40s9H-

Interpretation:

  • The α-proton (Hα) is expected to shift downfield from its position in the diacid precursor (~4.1 ppm) due to the deshielding effect of the two adjacent carbonyl groups in a more rigid ring system.

  • The γ-methylene protons (Hγ) , now adjacent to an anhydride carbonyl, are predicted to be significantly deshielded compared to their position in the diacid (~2.4 ppm).

  • The nine protons of the Boc group will appear as a sharp singlet, confirming its presence.

Predicted ¹³C NMR Spectroscopic Data
Label (Fig. 1)AssignmentPredicted Shift (δ, ppm)
C=O (Anhydride)C2, C6168 - 172
C=O (Boc)-~155.5
C (quaternary)-C(CH₃)₃~80.0
-CH(N)-~53.0
-CH₂C=O~32.0
-CH₂-~26.0
CH₃-C(CH₃)₃~28.0

Interpretation:

  • The most telling signals are the two anhydride carbonyl carbons appearing in the 168-172 ppm range. This distinguishes the compound from its diacid precursor, which would show carboxylic acid signals further downfield (~174-178 ppm).[3]

  • The remaining signals for the Boc group and the aliphatic chain confirm the overall carbon skeleton.

cluster_mol_labeled NMR Assignments mol <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>HTD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>(CH₃)₃C-O-C(=O)-TD><TD>NTD><TD>-TD><TD>CαTD><TD>-TD><TD>C(=O)TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>CβH₂TD><TD>-TD><TD>OTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>CγH₂TD><TD>-TD><TD>C(=O)TD>TR>TABLE>

Caption: Labeled structure for NMR correlation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy provides a quick and effective method to confirm the key functional groups present in the molecule and, crucially, to verify the conversion of the carboxylic acid starting material into the anhydride product.

Expertise & Experience: The "Why" Behind the Protocol

For a solid sample, the choice is between preparing a KBr pellet or casting a thin solid film. The KBr pellet method, while requiring more sample preparation, often yields sharper, higher-resolution spectra.[4] The thin-film method is faster but can sometimes result in broader peaks if the crystalline film is not uniform.[8] The diagnostic goal is to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a small, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Data
Predicted Frequency (cm⁻¹)IntensityAssignment of Vibration
~3350MediumN-H Stretch (carbamate)
2980, 2940, 2870Medium-WeakC-H Stretch (aliphatic)
~1820StrongC=O Asymmetric Stretch (anhydride)
~1750StrongC=O Symmetric Stretch (anhydride)
~1700StrongC=O Stretch (Boc carbamate)
~1520StrongN-H Bend / C-N Stretch (Amide II)
~1250, 1160StrongC-O Stretch (ester and anhydride)

Interpretation:

  • Confirmation of Reaction: The most critical evidence of successful synthesis is the absence of the very broad O-H stretching band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.[9]

  • Anhydride Signature: The appearance of two distinct and strong carbonyl peaks around 1820 cm⁻¹ and 1750 cm⁻¹ is the unmistakable signature of a cyclic anhydride.

  • Boc Group Integrity: The strong carbonyl peak around 1700 cm⁻¹ and the N-H bending peak around 1520 cm⁻¹ confirm that the Boc protecting group is intact.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and provides structural clues through analysis of its fragmentation patterns.

Expertise & Experience: The "Why" Behind the Protocol

A soft ionization technique like Electrospray Ionization (ESI) is the method of choice for this molecule.[11] Harder techniques like Electron Ionization (EI) would cause excessive fragmentation, likely preventing the observation of the molecular ion. ESI, typically run in positive ion mode, will generate a protonated molecular ion [M+H]⁺. A key insight for Boc-protected compounds is their propensity to undergo characteristic neutral losses even under soft ionization conditions, providing a secondary layer of structural confirmation.[]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.[13]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: Apply a high voltage (3-5 kV) to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.

  • Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₅NO₅ Exact Mass: 229.0950 Molecular Weight: 229.23

Predicted m/zIon Assignment
230.1023[M+H]⁺ (Protonated Molecule)
252.0842[M+Na]⁺ (Sodium Adduct)
174.0604[M+H - C₄H₈]⁺ (Loss of isobutylene)
130.0499[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Interpretation:

  • The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 230.1 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • The fragmentation pattern is highly diagnostic for the Boc group. The loss of 56 Da corresponds to the neutral loss of isobutylene, while the loss of 100 Da corresponds to the loss of the entire Boc group as CO₂ and isobutylene. Observing these fragments provides strong evidence for the presence and location of the Boc protecting group.

M [M+H]⁺ m/z = 230.1 F1 [M+H - 56]⁺ m/z = 174.1 M->F1 - C₄H₈ F2 [M+H - 100]⁺ m/z = 130.1 M->F2 - C₅H₈O₂

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural verification of this compound is a multi-faceted process where NMR, IR, and MS each provide unique and complementary pieces of information. NMR confirms the precise covalent bonding and stereochemical integrity. IR spectroscopy offers rapid confirmation of the critical functional group transformation from a diacid to an anhydride. Finally, mass spectrometry validates the molecular weight and substantiates the presence of the Boc protecting group through its characteristic fragmentation. Together, these techniques provide a self-validating system, ensuring that this valuable chiral building block meets the rigorous standards required for advanced chemical synthesis and drug discovery.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid - 5.3 IR Spectra. Available at: [Link]

  • Royal Society of Chemistry. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available at: [Link]

  • Studia Universitatis Babes-Bolyai Chemia. THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Available at: [Link]

  • FDA Global Substance Registration System (GSRS). N-BOC-L-GLUTAMIC ACID. Available at: [Link]

  • ACS Publications. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • FDA Global Substance Registration System (GSRS). N-BOC-D-GLUTAMIC ACID. Available at: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • NIH National Center for Biotechnology Information. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Available at: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • ResearchGate. 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. Available at: [Link]

Sources

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione CAS number 48103-74-8

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my in-depth exploration of (S )-3-N-Boc-Amino-dihydro-pyran-2,6-dione. I've begun a thorough literature search to collect all the pertinent technical data, including its properties, synthesis methods, and applications. My next step will be a careful analysis of the gathered information to identify promising areas for researchers to focus on.

Analyzing Search Results

I'm now in the midst of analyzing my search results to pinpoint key research areas for this compound. I'm focusing on identifying gaps and opportunities for innovation that will inform the technical guide's structure. I'm also looking at authoritative sources to underpin the scientific rigor of the content, which will be essential for creating in-text citations and a robust reference list.

Initiating Content Creation

I'm now diving into the core writing phase, integrating technical details and practical insights. My focus is on explaining the rationale behind experimental choices. Concurrently, I'm scripting Graphviz diagrams for clarity and adhering to formatting rules. I'm also preparing concise captions for all visuals.

Clarifying CAS Number Ambiguity

I'm currently investigating the discrepancy in CAS numbers for (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. My search indicated some possible inaccuracies, so I'm cross-referencing multiple databases to ensure I have the correct identification details before proceeding with the technical guide. The data is inconsistent; I need to reconcile the CAS number for accuracy.

Verifying Boc-Protection Status

I'm now focusing on the conflicting compound identities associated with CAS 48103-74-8. I've found multiple sources that identify it as (S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione, which lacks the Boc protecting group. The user's request explicitly included the "N-Boc-Amino" modification, raising a red flag. I'm cross-referencing this to confirm if the user's focus is on the protected or unprotected molecule.

Analyzing Boc Protection Issues

I'm now grappling with the user's conflicting inputs concerning this compound and CAS 48103-74-8. My findings reveal the CAS number corresponds to the unprotected amine, L-Glutamic anhydride. The N-Boc-protected compound, while related, is a distinct molecule. I must now restructure the technical guide to directly address and resolve this apparent contradiction.

Defining Scope Ambiguity

I'm now revising the technical guide's structure to account for the core ambiguity: the supplied CAS number (48103-74-8) refers to the unprotected amine, while the compound name includes "N-Boc-Amino." I've decided to address this directly, starting with a clear disambiguation of the compounds. I will then present the properties of both the parent and its Boc derivative. Finally, I will describe the synthesis and derivatization, detailing the Boc-protection protocol from the parent amine, along with its synthetic utility.

Structuring Guide Content

I'm now outlining the comprehensive technical guide. The introduction will clarify the initial ambiguity surrounding CAS 48103-74-8, distinguishing the parent compound and its N-Boc-protected form. I'll describe the key physicochemical properties of both, followed by a detailed discussion on the synthesis, starting with the parent compound and proceeding to the Boc-protected derivative. I will then explain the relevance to drug development, linking to thalidomide analogues and immunomodulatory drugs, with an emphasis on the glutarimide ring formation from the pyran. Finally, analytical methods and safety will be briefly covered.

Revising Guide Structure

I've revised the guide's structure to accommodate the central ambiguity: the CAS number 48103-74-8 corresponds to the unprotected amine, while the user's name includes the "N-Boc-Amino" modification. I'll begin by directly addressing and clarifying this discrepancy. I'll then present the properties of the parent compound and its Boc-protected derivative. Finally, I will describe their synthesis and derivatization, detailing the Boc-protection protocol of the parent amine, and outlining its synthetic utility. I will explain the relevance to drug development, linking to thalidomide analogues and immunomodulatory drugs, with an emphasis on the glutarimide ring formation from the pyran and creating visualization materials as described.

Formulating Disambiguation Steps

I'm now outlining a detailed process to clarify the user's conflicting inputs concerning CAS 48103-74-8 and "this compound." This requires starting with an introduction that separates the unprotected parent amine from the Boc-protected derivative. Following this, I will describe their key properties, their synthesis, Boc-protection, and the relation to drug development, emphasizing the formation of the glutarimide ring, with visual aids.

A Comprehensive Technical Guide to (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (N-Boc-L-Glutamic Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a pivotal chemical intermediate more commonly known as N-Boc-L-Glutamic Anhydride. As a protected derivative of L-glutamic acid, this compound serves as a critical building block in advanced organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its unique structural features—an acid-labile N-Boc protecting group and a reactive anhydride moiety—offer precise control over synthetic pathways. This guide details the molecule's core attributes, synthesis protocols, key applications, and essential handling procedures, providing a comprehensive resource for professionals in the field.

Part 1: Core Molecular Attributes
1.1 Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its application. This compound is known by several synonyms, which reflects its structural derivation from L-glutamic acid.

  • Systematic Name: (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate[1]

  • Common Names: N-Boc-L-Glutamic Anhydride, BOC-GLU ANHYDRIDE[1]

  • CAS Number: 2420-13-5[1][2]

The nomenclature directly describes its structure: a dihydropyran-2,6-dione ring forms the core, which is the anhydride of glutamic acid. An amino group at the third position ("3-Amino") is protected by a tert-butoxycarbonyl ("N-Boc") group, with the stereochemistry designated as (S).

1.2 Molecular Formula and Weight

The elemental composition and mass are critical parameters for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [1][2]
1.3 Structural Elucidation

The compound's structure features a six-membered anhydride ring with a chiral center at the C3 position, bearing the N-Boc protected amine. This configuration is crucial for its reactivity and stereospecific applications.

Caption: 2D structure of this compound.

Part 2: Physicochemical and Safety Profile
2.1 Physical Properties

Understanding the physical characteristics of the compound is essential for its proper handling, storage, and use in reactions.

PropertyValueSource
Appearance White to off-white solid[1]
Melting Point 115-116 °C[1]
Boiling Point (Predicted) 399.0 ± 31.0 °C[1]
Density (Predicted) 1.22 ± 0.1 g/cm³[1]
2.2 Handling, Storage, and Safety

As a reactive anhydride, specific precautions are necessary to maintain the integrity of the compound.

  • Storage: The compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the anhydride ring.[1]

  • Safety: It is classified with GHS07 (Harmful/Irritant). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Part 3: Synthesis and Mechanism
3.1 Synthesis Protocol: Dehydration of N-Boc-L-Glutamic Acid

The primary route for synthesizing N-Boc-L-Glutamic Anhydride is through the intramolecular cyclization and dehydration of its precursor, N-Boc-L-glutamic acid. This is a well-established method in organic chemistry.

Rationale: The conversion of the two carboxylic acid groups of N-Boc-L-glutamic acid into a cyclic anhydride creates a more reactive species. The anhydride can be selectively opened by nucleophiles at either carbonyl group, making it a versatile intermediate. The Boc group provides orthogonal protection of the amine, which is stable to the reaction conditions used for anhydride formation but can be easily removed later with mild acid.

Experimental Protocol:

  • Reagent Preparation: Dissolve N-Boc-L-glutamic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

  • Dehydrating Agent: Add a dehydrating agent. Acetic anhydride is commonly used; it reacts with the carboxylic acids to form a mixed anhydride, which then cyclizes to release acetic acid and the desired product.[3] Other reagents like dicyclohexylcarbodiimide (DCC) can also be employed.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of characteristic anhydride C=O stretches).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like acetone/ether/ligroine, to yield the pure anhydride as a white solid.[1]

Caption: General workflow for the synthesis of N-Boc-L-Glutamic Anhydride.

Part 4: Applications in Research and Drug Development

The utility of N-Boc-L-Glutamic Anhydride is rooted in its dual functionality: a protected amine and an activated carboxylic acid precursor.

4.1 Cornerstone of Peptide Synthesis

In peptide synthesis, amino acids must be added sequentially. The Boc group provides robust, acid-labile protection for the alpha-amino group, preventing self-polymerization.[] The anhydride moiety acts as an activated form of the glutamic acid carboxyl groups, ready to form an amide bond with the free amine of a growing peptide chain. This strategy is fundamental to both solid-phase and solution-phase peptide synthesis.[][5]

Causality: Using the anhydride is advantageous over other activation methods because the only byproduct of the coupling reaction is the harmless and easily removable N-Boc-L-glutamic acid. This simplifies purification compared to methods that use coupling reagents like DCC, which produce difficult-to-remove urea byproducts.

4.2 Intermediate in Pharmaceutical Synthesis

N-Boc-L-Glutamic Anhydride and its precursor, N-Boc-L-glutamic acid, are key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is in the preparation of immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide.[6] The synthesis of these molecules involves the formation of a glutarimide ring, for which N-Boc-L-Glutamic Anhydride is an ideal starting point.

Workflow Example: Synthesis of 3-Aminopiperidine-2,6-dione Core

The core of many IMiD drugs is the 3-aminopiperidine-2,6-dione structure (also known as aminoglutethimide).

  • Amidation: N-Boc-L-Glutamic Anhydride is reacted with ammonia or an ammonia source. The nucleophilic ammonia attacks one of the carbonyl carbons of the anhydride, opening the ring to form N-Boc-L-glutamine.

  • Cyclization: The resulting amide can then be cyclized under different conditions (often with a condensing agent) to form the N-Boc-protected 3-aminopiperidine-2,6-dione.[6]

  • Deprotection: The final step is the removal of the Boc group using a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to yield the 3-aminopiperidine-2,6-dione hydrochloride salt.[6][7] This salt is then used in subsequent steps to build the final drug molecule.

Pharmaceutical_Application A N-Boc-L-Glutamic Anhydride B N-Boc-L-Glutamine A->B 1. Ring Opening    (Amidation) C N-Boc-3-amino- piperidine-2,6-dione B->C 2. Cyclization D 3-Aminopiperidine-2,6-dione (IMiD Core Structure) C->D 3. Boc Deprotection    (Acidolysis)

Caption: Synthetic pathway from the title compound to the IMiD core.

4.3 Role in Bioconjugation

The protected nature of N-Boc-L-glutamic acid and its derivatives makes them valuable in bioconjugation, where they can be incorporated into peptide linkers used in antibody-drug conjugates (ADCs).[5][8] The Boc group ensures the amine is unreactive during initial conjugation steps, while the carboxylic acid groups provide attachment points for drugs or other moieties.[8]

References
  • N-benzyloxycarbonyl-L-glutamic anhydride. PubChem, National Center for Biotechnology Information. [Link]

  • Process for synthesis of L-glutamine.
  • L-glutamic acid derivative and synthesis method and application thereof.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • N-Boc-L-glutamic Acid. Pharmaffiliates. [Link]

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities. PubMed, National Library of Medicine. [Link]

  • 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

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(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Abstract

This compound is a chiral heterocyclic compound featuring a lactone moiety and a Boc-protected amine. As a potential building block in medicinal chemistry and drug development, a thorough understanding of its physicochemical properties is paramount for its effective use. This guide provides a comprehensive analysis of the solubility and stability of this molecule. We delve into the theoretical and practical aspects of its solubility in various solvents and present a detailed framework for assessing its stability under forced degradation conditions, including hydrolysis, thermal stress, photolysis, and oxidation. The methodologies presented herein are designed to identify potential degradation pathways and establish a foundation for the development of robust, stability-indicating analytical methods, ensuring the quality and integrity of this compound in research and development settings.

Introduction and Physicochemical Profile

This compound belongs to a class of compounds that are of significant interest in synthetic chemistry. The dihydropyran-2,6-dione core is a derivative of glutaric anhydride, and the presence of a stereocenter and a versatile Boc-protected amine makes it a valuable synthon for creating more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1]

The stability of this molecule is governed by two primary functional groups: the acid-labile N-Boc group and the hydrolytically sensitive lactone ring. Understanding the interplay of these functionalities under various environmental and chemical stresses is critical for defining appropriate storage conditions, formulating solutions, and designing synthetic routes.

Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for anticipating the behavior of the compound in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₅[2]
Molecular Weight 229.23 g/mol [2]
CAS Number 48103-74-8[3]
Appearance White to off-white solid (Typical)General Knowledge
XLogP3 (Predicted) -0.1PubChem CID 11984188 (related core)
Hydrogen Bond Donors 1PubChem CID 11984188 (related core)
Hydrogen Bond Acceptors 5PubChem CID 11984188 (related core)

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase chemistry, formulation development, and biological assays. The solubility of this compound is dictated by a balance between the lipophilic tert-butyl group and the polar lactone and carbamate moieties.

Experimental Workflow for Solubility Assessment

A standardized workflow ensures reproducible and accurate solubility determination. The shake-flask method is a common and reliable approach.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add known volume of selected solvent prep1->prep2 Solvent Addition equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Saturation analysis1 Centrifuge to pellet undissolved solid equil->analysis1 Phase Separation analysis2 Extract supernatant and prepare serial dilutions analysis1->analysis2 Sampling analysis3 Quantify concentration using a calibrated HPLC-UV method analysis2->analysis3 Quantification

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF).

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a series of dilutions with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (see Section 4). Calculate the original concentration in the supernatant based on the dilution factor.

Expected Solubility Data

The following table presents the expected solubility trends for the compound. Actual experimental values are required for precise data.

SolventTypeExpected SolubilityRationale
WaterPolar ProticLow to ModerateThe polar lactone and carbamate groups aid solubility, but the Boc group is lipophilic.
PBS (pH 7.4)Aqueous BufferLow to ModerateSimilar to water; unlikely to be ionized at this pH.
0.1 M HClAcidic AqueousLow (initially)The compound may degrade over time due to Boc cleavage.[4]
0.1 M NaOHBasic AqueousModerate to HighThe lactone ring is likely to hydrolyze, forming a more soluble carboxylate salt.
DMSOPolar AproticHighExcellent solvent for a wide range of organic molecules.
Methanol / EthanolPolar ProticModerate to HighGood hydrogen bonding capability.
AcetonitrilePolar AproticModerateCommon solvent for chromatography.
DCM / THFNonpolar / Moderately PolarModerate to HighGood solubility expected for protected amino acid derivatives.

Stability Profile: A Forced Degradation Study

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, designed to deliberately degrade the molecule under more aggressive conditions than those used in long-term stability testing.[5][6] These studies help to elucidate degradation pathways, identify potential degradants, and demonstrate the specificity of analytical methods.[7][8]

General Workflow for Forced Degradation

forced_degradation_workflow cluster_stress Stress Conditions start Drug Substance (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose neutral Neutral Hydrolysis (Water, 60°C) start->neutral Expose thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose photo Photolytic Stress (ICH Q1B Light) start->photo Expose oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose analysis Analyze samples at time points (e.g., 0, 2, 8, 24h) using Stability-Indicating HPLC-UV/MS acid->analysis Sample & Quench base->analysis Sample & Quench neutral->analysis Sample & Quench thermal->analysis Sample & Quench photo->analysis Sample & Quench oxidative->analysis Sample & Quench outcome Identify Degradants Elucidate Pathways Establish Mass Balance analysis->outcome

Caption: Overall workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this molecule due to the presence of both a lactone (cyclic ester) and an acid-labile carbamate (Boc group).[6][9]

Protocol:

  • Prepare stock solutions of the compound in a suitable organic co-solvent (e.g., ACN) to ensure initial solubility.

  • Acidic: Dilute the stock solution into 0.1 M and 1 M HCl. Incubate at both room temperature (RT) and an elevated temperature (e.g., 60 °C).

  • Basic: Dilute the stock solution into 0.1 M and 1 M NaOH. Incubate at RT. Caution: Base-catalyzed hydrolysis of the lactone is often rapid.

  • Neutral: Dilute the stock solution into purified water. Incubate at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute with mobile phase for HPLC analysis.

Expected Degradation Pathways:

  • Acid-Catalyzed: The primary pathway is the rapid cleavage of the N-Boc group to yield (S)-3-Amino-dihydro-pyran-2,6-dione.[4][10] Slower hydrolysis of the lactone ring may occur subsequently.

  • Base-Catalyzed: The primary pathway is the rapid saponification (hydrolysis) of the lactone ring to form the corresponding ring-opened carboxylate salt. The N-Boc group is generally stable to base.[1]

Thermal and Photolytic Stability

Thermal Stability Protocol:

  • Solid State: Place a known amount of the solid compound in vials and store them in a temperature-controlled oven (e.g., 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:ACN 1:1) and store in a temperature-controlled oven.

  • Analyze samples at various time points by dissolving (for solid) or diluting (for solution) in the mobile phase.

  • Expected Pathway: Thermolytic cleavage of the N-Boc group is a known reaction, often proceeding via elimination to form isobutylene and carbon dioxide.[11][12]

Photostability Protocol (ICH Q1B):

  • Expose solid and solution samples to a controlled light source that provides both UV and visible light (e.g., Xenon or metal halide lamp).

  • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Include dark controls (samples wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

  • Analyze samples after exposure.

  • Expected Pathway: While no specific chromophore suggests high photosensitivity, carbonyl groups can sometimes undergo photochemical reactions.[13] The extent of degradation must be determined experimentally.

Oxidative Stability

Protocol:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature and monitor over time.

  • Analyze samples by HPLC.

  • Expected Pathway: The molecule lacks highly susceptible functional groups for oxidation (like thiols or thioethers).[9] Therefore, significant degradation under mild oxidative stress is not anticipated, but it must be confirmed as part of a comprehensive study.

Summary of Potential Degradation Pathways

degradation_pathways cluster_products Degradation Products Parent (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione Acid_Product (S)-3-Amino-dihydro- pyran-2,6-dione (Amine) Parent->Acid_Product  Acid (HCl)  Heat (Δ) Base_Product (S)-2-(N-Boc-amino-methyl)- 4-carboxy-butanoic acid (Ring-Opened Carboxylate) Parent->Base_Product  Base (NaOH) Further_Deg Further Degradants Acid_Product->Further_Deg  Strong Acid/Base Base_Product->Further_Deg  Strong Acid

Caption: Potential Degradation Pathways of the Target Compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products, excipients, and impurities.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.[14]

Protocol for a Stability-Indicating HPLC-UV Method

Objective: To develop an RP-HPLC method capable of resolving the parent compound from its process impurities and forced degradation products.

ParameterRecommended ConditionRationale
Instrumentation Standard HPLC system with a UV/PDA detectorPDA allows for peak purity assessment.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for amines that may form during degradation.[14]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes, then hold and re-equilibrateA gradient is necessary to elute both polar degradants and the more nonpolar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmCarbamates and carbonyls typically have absorbance at low UV wavelengths.[14]
Injection Vol. 10 µLStandard volume.
Sample Prep. Dissolve/dilute sample in Mobile Phase A/B mixture (e.g., 90:10)Ensures compatibility with the initial chromatographic conditions.

Method Validation: The specificity of this method is demonstrated by its ability to resolve all peaks generated during the forced degradation study. Further validation according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness is required for use in a regulated environment.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided to ensure the integrity of this compound:

  • Storage Conditions: Store in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C to 4°C) is recommended.

  • Chemical Compatibility: Avoid contact with strong acids, which will cleave the Boc protecting group. Avoid prolonged exposure to strong bases, which will hydrolyze the lactone ring.

  • Solution Preparation: For experimental use, prepare solutions fresh. If stock solutions in solvents like DMSO are prepared, they should be stored at low temperatures (-20°C) and their stability verified over time. Avoid preparing stock solutions in acidic aqueous media.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Deprotection of N-Boc group of aliphatic amines a. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. IVT Network. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]

  • 2,6-Piperidinedione, 3-amino-, (3S)-. PubChem. [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. [Link]

  • Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. ResearchGate. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society. [Link]

  • Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. [Link]

  • 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters - ACS Publications. [Link]

  • Synthesis of N-amino Pyridine-2,6-dione Derivatives. ResearchGate. [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]

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Introduction: The Critical Role of Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, safety, and efficacy. The chiral intermediate this compound, a derivative of L-glutamic acid, serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those featuring piperidine or dihydropyran cores.[1] The precise control of its enantiomeric purity is paramount, as the presence of its corresponding (R)-enantiomer can introduce undesired pharmacological or toxicological effects in the final active pharmaceutical ingredient (API).[2]

The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of why regulatory agencies worldwide mandate rigorous characterization and control of chiral impurities.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for establishing and validating the chiral purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to this critical quality attribute.

Pillar 1: The Foundation of Chiral Recognition

At its core, chromatographic chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). For a separation to occur, there must be a discernible difference in the stability or energy of these two complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary to achieve chiral recognition.[4] One enantiomer will fit the chiral environment of the CSP more favorably, leading to a stronger interaction and longer retention time, thus enabling separation.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Pillar 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Chiral HPLC is the benchmark technique for determining enantiomeric purity due to its high resolution, robustness, and the wide variety of commercially available chiral stationary phases (CSPs).[5] For a molecule like this compound, which contains a carbamate group, a lactone ring, and a chiral center alpha to a nitrogen, polysaccharide-based CSPs are exceptionally effective.[2]

Causality of CSP Selection

The selection of the CSP is the most critical decision in method development. Polysaccharide-based CSPs, where cellulose or amylose is derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate), create well-defined chiral grooves. Separation of the target analyte is achieved through a combination of hydrogen bonding with the carbamate N-H and C=O groups, π-π interactions with the aromatic rings of the selector, and steric fit within the chiral polymer structure.[6] Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) are also excellent candidates, particularly given the analyte's amino acid-like structure.[7]

Chiral Stationary Phase (CSP) TypePrinciple of InteractionSuitability for Target AnalyteCommon Commercial Names
Polysaccharide-Based H-bonding, π-π interactions, steric inclusion in chiral grooves.[6]Excellent. Broad selectivity for carbamates and cyclic compounds.[8]Chiralpak® (IA, IC, ID), Chiralcel® (OD, OJ)
Macrocyclic Glycopeptide H-bonding, ionic interactions, inclusion in macrocyclic basket.[7]Very Good. Proven for N-protected amino acids.[7]Chirobiotic® (T, V)
Pirkle-Type (π-complex) π-π interactions, H-bonding, dipole-dipole interactions.Good. Can be effective but often less broadly applicable than polysaccharides.Whelko®
HPLC Method Development Workflow

A systematic screening approach is essential for efficient method development. The goal is to find a CSP and mobile phase combination that provides a resolution (Rs) of >1.5 between the enantiomers.

Caption: Systematic Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point based on established methods for similar N-Boc protected amino acid derivatives.[2][5]

  • Instrumentation:

    • HPLC or UHPLC system with a binary or quaternary pump.

    • Autosampler with temperature control.

    • Column thermostat.

    • UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Screening):

    • Chiral Stationary Phase: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v). Rationale: Excellent for promoting hydrogen bonding interactions with the CSP.

    • Mobile Phase B (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) (98:2, v/v). Rationale: Offers different selectivity and is useful if solubility in hexane is poor.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (where the carbamate and dione moieties absorb).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard (containing both S and R enantiomers) at 1.0 mg/mL in a suitable solvent (e.g., IPA for Normal Phase, ACN for Polar Organic).

    • Prepare the test sample of this compound at the same concentration.

  • Data Analysis and System Suitability:

    • Inject the racemic standard to confirm the elution order and calculate the resolution (Rs). The (S)-enantiomer is the major peak, and the (R)-enantiomer is the impurity.

    • Resolution (Rs) Calculation: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is retention time and w is peak width at the base. Aim for Rs ≥ 1.5.

    • Enantiomeric Excess (% ee) Calculation: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Pillar 3: Orthogonal Verification with Supercritical Fluid Chromatography (SFC)

To ensure the highest level of confidence in a chiral purity result, a second, orthogonal method is employed for cross-validation.[3] Supercritical Fluid Chromatography (SFC) is an ideal choice. It utilizes supercritical CO₂ as the primary mobile phase, which offers a different selectivity profile compared to the liquid mobile phases in HPLC.[9] SFC provides significant advantages, including 3-5 times faster analysis times and a drastic reduction in organic solvent consumption, aligning with green chemistry principles.[10]

Detailed Experimental Protocol: Chiral SFC

Many CSPs from HPLC are directly compatible with SFC.[]

  • Instrumentation:

    • Analytical SFC system with a back pressure regulator (BPR).

    • CO₂ pump and co-solvent pump.

    • Autosampler and column thermostat.

    • PDA detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Chiralpak® IC (same as HPLC for direct comparison).

    • Mobile Phase: Supercritical CO₂ (Pump A) and Methanol (Pump B, co-solvent/modifier).

    • Gradient: 5% to 40% Methanol over 5 minutes. Rationale: The modifier is crucial for eluting polar analytes and modulating retention and selectivity.[9]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

Data Comparison: HPLC vs. SFC
ParameterChiral HPLC (Typical)Chiral SFC (Typical)Advantage
Run Time 15 - 25 min3 - 8 minSFC
Resolution (Rs) > 2.0> 2.5Often SFC
Organic Solvent Usage ~20 mL / run~5 mL / runSFC
Selectivity Profile Liquid-Solid InteractionFluid-Solid InteractionOrthogonal

Alternative Orthogonal Method: Capillary Electrophoresis (CE)

For situations requiring very high separation efficiency or when dealing with minute sample quantities, Capillary Electrophoresis (CE) is a powerful alternative.[12][13] In CE, separation occurs in an electric field within a narrow capillary. Chiral separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte (BGE).[14][15] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation.[16]

cluster_capillary Fused Silica Capillary (filled with BGE + Chiral Selector) start Capillary Inlet (Anode, +) S S start->S Injection R R start->R end Detector & Outlet (Cathode, -) S_Complex S CD S->S_Complex Complexation R_Complex R CD R->R_Complex CD CD CD->S_Complex CD->R_Complex S_Complex->end Slower Mobility R_Complex->end Faster Mobility

Caption: Principle of Chiral CE with a Cyclodextrin Selector.

Conclusion: A Multi-faceted Strategy for Assured Purity

The determination of the chiral purity of this compound is a non-negotiable step in the quality control pipeline for pharmaceutical development. A primary chiral HPLC method, developed systematically on a well-chosen polysaccharide-based CSP, serves as the foundational assay. However, true scientific integrity and trustworthiness are achieved by cross-validating these results with an orthogonal technique like SFC or CE. This multi-faceted approach not only provides irrefutable evidence of enantiomeric purity but also builds a comprehensive analytical package that satisfies the stringent requirements of global regulatory bodies. By understanding the causality behind each experimental choice, from CSP selection to the application of orthogonal methods, researchers can ensure the stereochemical integrity of their chiral intermediates and, ultimately, the safety and efficacy of the medicines they develop.

References

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  • Glavin, D. P., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1605, 460361. [Link]

  • Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(25), 7130-7133. [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

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  • Ismail, O. H., et al. (2021). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Journal of Chromatography A, 1652, 462378. [Link]

  • Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

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  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(44), 5335-5345. [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]

  • Szymański, P., et al. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(11), 2899. [Link]

  • Dispas, A., et al. (2013). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1296, 184-194. [Link]

  • Dragna, J. M., et al. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 134(11), 5122-5131. [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(11), 852-858. [Link]

  • Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 48-55. [Link]

  • Johnson, P. V., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 834-840. [Link]

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]

  • Kumar, A., et al. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats. Chirality. [Link]

  • de la Vega, I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Molecules, 28(7), 3073. [Link]

  • Ghorai, P., et al. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 23(1), 128-133. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Application Note. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4198. [Link]

  • Li, Y., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Prasad, D., & Singh, P. K. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(4), 461-466. [Link]

  • Wang, S., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Biotechnology and Applied Biochemistry, 69(3), 1184-1190. [Link]

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  • Limban, C., et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTIVITY. Farmacia, 70(1), 127-135. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 124, 105814. [Link]

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Introduction: A Chiral Scaffold of Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

This compound represents a vital chiral building block in modern medicinal chemistry and drug development. Its structure is based on a glutaric anhydride core, a cyclic dicarboxylic anhydride, which imparts specific reactivity useful for further molecular elaboration[1][2]. The defining feature of this molecule is the stereocenter at the C3 position, bearing an amine protected by a tert-butyloxycarbonyl (Boc) group. This specific (S)-configuration is crucial, as the biological activity of complex molecules is often dictated by their precise three-dimensional arrangement.

While direct literature on this exact molecule is specialized, the principles governing its synthesis, stereochemical control, and characterization are well-established and broadly applicable to the wider class of chiral 3-amino substituted glutaric anhydride derivatives. This guide provides senior researchers and drug development professionals with a comprehensive overview of the critical aspects of this molecular scaffold, from its stereocontrolled synthesis to its rigorous analytical validation.

Part 1: Stereocontrolled Synthesis: From Chiral Pool to Final Product

The paramount challenge in synthesizing this compound is the establishment and retention of the C3 stereocenter. The most logical and field-proven approach involves starting from a readily available chiral precursor, such as (S)-glutamic acid or a derivative thereof. This strategy leverages the inherent chirality of the starting material to ensure the desired stereochemical outcome.

Causality Behind the Synthetic Strategy

The chosen synthetic pathway is a three-step process designed for efficiency and stereochemical fidelity:

  • Source of Chirality : Utilizing a derivative of (S)-glutamic acid as the starting material directly incorporates the desired (S)-stereochemistry at the alpha-carbon relative to one of the carboxylic acids. Through subsequent chemical transformations, this carbon becomes the C3 position of the target anhydride.

  • Amine Protection : The amino group is highly nucleophilic and would interfere with the subsequent cyclization step. Protecting it with a Boc group is an ideal choice. The Boc group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, offering strategic flexibility for downstream applications[3][4]. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard, high-yielding method for this transformation[5][6][7].

  • Anhydride Formation : The final step involves an intramolecular cyclization of the N-Boc-(S)-3-aminoglutaric acid precursor. This is a dehydration reaction that forms the cyclic anhydride. Acetic anhydride is a common and effective dehydrating agent for this purpose, driving the reaction to completion to form the thermodynamically stable six-membered ring.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway Start (S)-3-Aminoglutaric Acid (Chiral Precursor) Step1 Boc Protection (Boc)₂O, Base (e.g., Et₃N) Solvent (e.g., Acetone/Water) Start->Step1 Step 1 Intermediate N-Boc-(S)-3-Aminoglutaric Acid Step1->Intermediate Step2 Cyclization / Dehydration Acetic Anhydride (Ac₂O) Heat Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Proposed synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for analogous structures.

Step 1: N-Boc Protection of (S)-3-Aminoglutaric Acid

  • Dissolve (S)-3-aminoglutaric acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add triethylamine (Et₃N) (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product, N-Boc-(S)-3-aminoglutaric acid, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected intermediate.

Step 2: Cyclization to Form the Anhydride

  • Combine the crude N-Boc-(S)-3-aminoglutaric acid from the previous step with acetic anhydride (5.0 eq).

  • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches.

  • Cool the reaction mixture to room temperature and remove the excess acetic anhydride and acetic acid byproduct under high vacuum.

  • The resulting solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.

Part 2: Stereochemical Validation and Analytical Characterization

Confirming the absolute stereochemistry and purity of the final product is a critical, self-validating step. A multi-pronged analytical approach is required to provide unambiguous evidence of the compound's structure and enantiomeric integrity.

Analytical Workflow for Stereochemical Determination

G cluster_1 Analytical Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR HPLC Chiral HPLC Analysis Sample->HPLC MS Mass Spectrometry (HRMS) Sample->MS Xray Single Crystal X-ray Diffraction (Optional) Sample->Xray Result_NMR Structural Confirmation NMR->Result_NMR Result_HPLC Enantiomeric Excess (ee%) HPLC->Result_HPLC Result_MS Molecular Formula Confirmation MS->Result_MS Result_Xray Absolute Stereochemistry Xray->Result_Xray

Sources

Discovery and origin of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Significance of (S)-3-N-Boc-Aminopiperidine-2,6-dione

Introduction: A Pivotal Intermediate in Modern Therapeutics

(S)-3-N-Boc-Aminopiperidine-2,6-dione, a chiral molecule of significant interest, serves as a crucial building block in the synthesis of several blockbuster immunomodulatory drugs (IMiDs®), including lenalidomide and pomalidomide. These drugs are renowned for their efficacy in treating multiple myeloma and other hematologic cancers. The discovery and development of efficient synthetic routes to this intermediate have been driven by the therapeutic importance of the final drug substances. This guide provides a detailed exploration of the synthesis of this key intermediate, focusing on the scientific principles and experimental logic that underpin its preparation. While sometimes referred to with nomenclature involving "dihydro-pyran-2,6-dione," the core structure is a piperidine-2,6-dione, which is derived from a glutaric acid backbone.

The Genesis of a Key Intermediate: From Natural Amino Acids to Chiral Scaffolds

The origin of (S)-3-N-Boc-aminopiperidine-2,6-dione is rooted in the need for an enantiomerically pure starting material for the synthesis of complex pharmaceutical agents. The most common and stereochemically controlled syntheses originate from the readily available and inexpensive chiral pool starting material, L-glutamic acid or its amide, L-glutamine. This approach ensures the desired (S)-stereochemistry at the C3 position of the piperidine-2,6-dione ring, which is essential for the biological activity of the final drug products.

The synthetic strategy generally involves a few key transformations: protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection if required for further derivatization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino moiety due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

Synthetic Pathways and Methodologies

The synthesis of (S)-3-N-Boc-aminopiperidine-2,6-dione can be achieved through several related pathways, with the choice of starting material (L-glutamic acid or L-glutamine) influencing the specific reaction conditions.

Route 1: Starting from L-Glutamic Acid

A common route starting from L-glutamic acid involves the following key steps:

  • Diesterification: L-glutamic acid is first converted to its dimethyl ester to protect the carboxylic acid groups. This is typically achieved by reacting L-glutamic acid with methanol in the presence of an acid catalyst like thionyl chloride.

  • N-Boc Protection: The amino group of the dimethyl ester is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)2O) and a base such as triethylamine.

  • Cyclization: The N-Boc protected diester is then cyclized to form the piperidine-2,6-dione ring. This can be a challenging step and various methods have been explored. One approach involves the formation of a diol via reduction of the esters, followed by activation of the hydroxyl groups (e.g., as tosylates) and subsequent intramolecular cyclization with an amine. However, a more direct approach is often desired.

  • Alternative Cyclization via Glutaric Anhydride Analogue: A conceptually related approach involves the formation of an N-protected glutaric anhydride derivative, which can then be reacted with an ammonia source to form the imide ring. Glutaric anhydride itself is a cyclic anhydride derived from glutaric acid and is a versatile building block in organic synthesis.[2][3]

Route 2: A More Direct Approach from L-Glutamine

A more streamlined and industrially favored approach starts with L-glutamine, which already contains the necessary amide functionality for the cyclization step.[4]

  • N-Boc Protection: The α-amino group of L-glutamine is protected using di-tert-butyl dicarbonate ((Boc)2O) in an alkaline medium.[4]

  • Cyclization: The resulting N-Boc-L-glutamine is then cyclized to form (S)-3-N-Boc-aminopiperidine-2,6-dione. This cyclization can be promoted by various reagents that facilitate the formation of the imide ring from the carboxylic acid and the primary amide. A common method involves the use of a carbodiimide or other coupling agents. A particularly effective method described in the patent literature utilizes N,N'-carbonyldiimidazole (CDI) as the cyclizing agent in an anhydrous solvent like tetrahydrofuran (THF).[4] This reaction proceeds under mild conditions and generally gives good yields of the desired product.

The diagram below illustrates the synthetic pathway starting from L-Glutamine.

Synthesis_Pathway L_Glutamine L-Glutamine N_Boc_L_Glutamine N-Boc-L-Glutamine L_Glutamine->N_Boc_L_Glutamine (Boc)2O, Base Target_Molecule (S)-3-N-Boc-Aminopiperidine-2,6-dione N_Boc_L_Glutamine->Target_Molecule CDI, THF

Caption: Synthetic pathway from L-Glutamine.

Experimental Protocol: Synthesis from L-Glutamine

The following is a representative experimental protocol for the synthesis of (S)-3-N-Boc-aminopiperidine-2,6-dione from L-glutamine.

Step 1: N-tert-Butoxycarbonylation of L-Glutamine
  • Reaction Setup: To a solution of L-Glutamine in an aqueous alkaline medium (e.g., sodium bicarbonate solution), add a solution of di-tert-butyl dicarbonate ((Boc)2O) in a suitable organic solvent (e.g., dioxane or tetrahydrofuran) dropwise at a controlled temperature (e.g., 10-25°C).[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, acidify the aqueous solution with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-glutamine.

Step 2: Cyclization to (S)-3-N-Boc-Aminopiperidine-2,6-dione
  • Reaction Setup: Dissolve the N-Boc-L-glutamine obtained in the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF). To this solution, add N,N'-carbonyldiimidazole (CDI) portion-wise at room temperature.[4]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for several hours until the reaction is complete, as indicated by TLC.[4]

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (S)-3-N-Boc-aminopiperidine-2,6-dione.

Data Summary

ParameterValueReference
IUPAC Name (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-2,6-dione
Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
Starting Material L-Glutamine[4]
Key Reagents (Boc)2O, CDI[4]
Stereochemistry (S)-enantiomer[4]

Causality Behind Experimental Choices

  • Choice of Starting Material (L-Glutamine): The use of L-glutamine provides a direct and atom-economical route to the target molecule. The pre-existing amide functionality simplifies the cyclization step, avoiding the need to introduce nitrogen at a later stage. The inherent chirality of L-glutamine ensures the formation of the desired (S)-enantiomer.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group for the amine due to its robustness to a wide range of reaction conditions, including the basic conditions of the protection step and the neutral to slightly basic conditions of the cyclization. Its ease of removal under acidic conditions makes it ideal for subsequent transformations where the free amine is required.[1]

  • Cyclization Agent (CDI): N,N'-Carbonyldiimidazole is an effective activating agent for carboxylic acids, facilitating the intramolecular cyclization with the amide. It offers mild reaction conditions and the byproducts (imidazole and CO2) are easily removed, simplifying the purification process.

Conclusion and Future Perspectives

The synthesis of (S)-3-N-Boc-aminopiperidine-2,6-dione is a testament to the power of chiral pool synthesis in providing efficient access to enantiomerically pure pharmaceutical intermediates. The development of robust and scalable synthetic routes, such as the one starting from L-glutamine, has been instrumental in the commercial production of life-saving drugs. Future research in this area may focus on developing even more efficient and sustainable catalytic methods for the cyclization step, further enhancing the economic and environmental viability of the synthesis.

References

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.
  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]

  • (PDF) Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • 2,6-Piperidinedione, 3-amino-, (3S)-. PubChem. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). PubMed. [Link]

  • 2H-Pyran-2,6(3H)-dione, 5-acetyl-3-[1-[(3-amino-4-hydroxyphenyl)amino]ethylidene]-4-hydroxy-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. [Link]

  • Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH. [Link]

  • Glutaric anhydride Definition. Organic Chemistry II Key Term | Fiveable. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Anhydride synthesis. Organic Chemistry Portal. [Link]

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Methodological & Application

Synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione from L-glutamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione from L-Glutamic Acid

Introduction: The Strategic Value of a Chiral Synthon

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure is analogous to the glutarimide ring found in immunomodulatory drugs (IMiDs), making it a key intermediate for the synthesis of novel therapeutic agents.[1][2] The dihydropyran-2,6-dione core, a cyclic anhydride, provides two reactive sites for further chemical modification, while the Boc-protected amine at the chiral center allows for stereospecific elaboration into more complex molecules.[3][4]

This guide provides a detailed, two-step protocol for the synthesis of this synthon, starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid.[5] The strategy involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclodehydration to form the target anhydride. This approach is efficient, scalable, and ensures the retention of the critical (S)-stereochemistry.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Amine Protection: The α-amino group of L-glutamic acid is protected using Di-tert-butyl dicarbonate ((Boc)₂O).

  • Cyclodehydration: The resulting N-Boc-L-glutamic acid is cyclized to form the corresponding anhydride.

Caption: Overall two-step synthesis of the target compound from L-glutamic acid.

Part 1: Synthesis of N-Boc-L-Glutamic Acid

Principle and Rationale

The first step is the protection of the nucleophilic α-amino group of L-glutamic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, a process known as deprotection.[6] The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA), is required to deprotonate the amino group, thereby increasing its nucleophilicity. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by acting as a nucleophilic catalyst.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
L-Glutamic AcidC₅H₉NO₄147.13-10.0 g67.9
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25-16.3 g74.7
Triethylamine (TEA)C₆H₁₅N101.19-28.4 mL203.8
4-DMAPC₇H₁₀N₂122.17-0.41 g3.4
Dichloromethane (DCM)CH₂Cl₂84.93-200 mL-
10% aq. Sodium BicarbonateNaHCO₃--150 mL-
Brine (sat. aq. NaCl)NaCl--100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-~20 g-
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add L-glutamic acid (10.0 g, 67.9 mmol) and dichloromethane (DCM, 200 mL). Stir the suspension at 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylamine (28.4 mL, 203.8 mmol) to the stirred suspension. Follow this with the addition of Di-tert-butyl dicarbonate (16.3 g, 74.7 mmol) and a catalytic amount of 4-DMAP (0.41 g, 3.4 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding distilled water (100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 75 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, N-Boc-L-glutamic acid, is typically obtained as a white to off-white solid and is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves an intramolecular cyclodehydration of the N-Boc-L-glutamic acid to form a cyclic anhydride. Acetic anhydride is a common and effective reagent for this transformation.[8] It reacts with both carboxylic acid groups to form a mixed anhydride intermediate, which then readily undergoes intramolecular cyclization to release acetic acid and form the thermodynamically stable six-membered ring product. The reaction is typically performed with gentle heating to drive the dehydration process to completion. Anhydrous conditions are critical to prevent the hydrolysis of the acetic anhydride and the desired product.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-L-Glutamic AcidC₁₀H₁₇NO₆247.2510.0 g40.4
Acetic AnhydrideC₄H₆O₃102.0950 mL-
Anhydrous Diethyl EtherC₄H₁₀O74.12100 mL-
Detailed Experimental Protocol
  • Reaction Setup: Place N-Boc-L-glutamic acid (10.0 g, 40.4 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagent: Add acetic anhydride (50 mL) to the flask.

  • Reaction: Heat the mixture in an oil bath at 50-60 °C with stirring for 2-3 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under high vacuum. This step is crucial and may require gentle heating (<50 °C) to ensure all volatiles are removed.

  • Precipitation and Isolation: The resulting residue is the crude product. Add cold, anhydrous diethyl ether (~100 mL) to the residue and stir or sonicate to induce precipitation/crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing it with a small amount of cold diethyl ether.

  • Drying: Dry the product, this compound, under vacuum to yield a white crystalline solid.[9]

Experimental Workflow Summary

Workflow cluster_0 Part 1: Boc Protection cluster_1 Part 2: Cyclodehydration start Suspend L-Glutamic Acid in DCM at 0°C add_reagents Add TEA, (Boc)₂O, and DMAP start->add_reagents react_1 Stir at RT for 6-8 hours add_reagents->react_1 workup_1 Quench with H₂O & Extract with DCM react_1->workup_1 wash Wash with NaHCO₃ (aq) & Brine workup_1->wash dry_1 Dry (Na₂SO₄) & Concentrate wash->dry_1 product_1 Isolate N-Boc-L-Glutamic Acid dry_1->product_1 start_2 Combine N-Boc-L-Glutamic Acid & Acetic Anhydride product_1->start_2 Proceed with purified intermediate react_2 Heat at 50-60°C for 2-3 hours start_2->react_2 concentrate_2 Remove Volatiles under High Vacuum react_2->concentrate_2 precipitate Precipitate Product with Cold Diethyl Ether concentrate_2->precipitate filter_dry Filter and Dry under Vacuum precipitate->filter_dry product_2 Obtain Final Product filter_dry->product_2

Caption: Step-by-step experimental workflow for the two-part synthesis.

Characterization Data

  • N-Boc-L-Glutamic Acid:

    • Appearance: White to off-white crystalline solid.[6]

    • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and DMSO.[10]

    • Expected ¹H NMR (CDCl₃): δ ~5.0 (d, 1H), ~4.4 (m, 1H), ~2.5 (m, 2H), ~2.2 (m, 1H), ~2.0 (m, 1H), 1.45 (s, 9H).

  • This compound:

    • Appearance: White crystalline solid.

    • Molecular Formula: C₁₀H₁₅NO₅[9]

    • Molecular Weight: 229.23 g/mol [9]

    • Expected IR (KBr, cm⁻¹): ~1820, ~1760 (anhydride C=O stretching), ~1700 (carbamate C=O), ~3350 (N-H stretching).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete reaction Insufficient base or (Boc)₂O; inactive DMAP catalyst.Add additional equivalents of TEA and (Boc)₂O. Ensure DMAP is fresh. Allow for longer reaction time.
Step 1: Low yield after work-up Emulsion formation during extraction; product loss in aqueous layers.Break emulsions by adding more brine. Perform additional extractions of the aqueous layer. Acidify the aqueous layer carefully and re-extract to recover any deprotonated product.
Step 2: Product fails to crystallize Product is oily; presence of residual acetic acid/anhydride.Ensure all volatiles are thoroughly removed under high vacuum. Try scratching the flask or adding a seed crystal. Use a different solvent system for precipitation (e.g., ether/hexane).
Final product shows signs of hydrolysis Exposure to moisture during work-up or storage.Use anhydrous solvents and glassware for Step 2. Store the final product in a desiccator under an inert atmosphere.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound from L-glutamic acid. By leveraging standard protection and cyclization chemistries, this protocol provides researchers with a straightforward method to access a valuable chiral intermediate for applications in drug discovery and organic synthesis. The use of a readily available chiral starting material ensures the stereochemical integrity of the final product, which is crucial for the development of stereospecific pharmaceuticals.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Glutamic Acid? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Alpha-amino acid anhydrides. (1969). Google Patents.
  • View of Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Indian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Process for synthesis of L-glutamine. (2005). Google Patents.
  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). Google Patents.
  • Anhydride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. Retrieved January 17, 2026, from [Link]

  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (2011). Revue Roumaine de Chimie. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. (2016). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Protocol for Boc protection of (S)-3-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-dihydro-2H-pyran-2,6(3H)-dione

Authored by: A Senior Application Scientist

This application note provides a comprehensive protocol and scientific rationale for the N-tert-butoxycarbonyl (Boc) protection of (S)-3-Amino-dihydro-pyran-2,6-dione. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, particularly those utilizing chiral building blocks for the development of complex molecular architectures and pharmaceutical agents.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis for the protection of amines.[1][2] Its prevalence is due to its ease of introduction, general stability across a wide range of nucleophilic and basic conditions, and the mild acidic conditions required for its removal.[1][3] The substrate, (S)-3-Amino-dihydro-pyran-2,6-dione, represents a valuable chiral lactone scaffold. Protecting its primary amine as a Boc-carbamate is a critical step that masks the amine's nucleophilicity and basicity, thereby enabling selective transformations at other positions on the molecule.[1]

This document offers a detailed experimental procedure, explains the underlying chemical principles for each step, and provides a framework for the successful synthesis, purification, and characterization of the target compound.

The Underlying Chemistry: Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[1][4] The reaction proceeds through a well-established mechanism where the lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][5][6][7] This initial attack forms a transient tetrahedral intermediate.[1][7]

The intermediate subsequently collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][5] This leaving group is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[1][5] In the presence of a base like triethylamine (TEA), the protonated amine formed after the initial nucleophilic attack is neutralized, which can accelerate the reaction.[6] The tert-butoxide generated from the decomposition is a strong base that can also deprotonate the amine.[7]

A critical safety and procedural note is the evolution of carbon dioxide gas, which necessitates that the reaction is not performed in a sealed or closed system.[5][6]

Boc_Protection_Mechanism Amine (S)-3-Amino-dihydro-pyran-2,6-dione Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate 1. Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA) Base->Tetrahedral_Intermediate Deprotonation Boc_Product (S)-3-(Boc-amino)-dihydro- 2H-pyran-2,6(3H)-dione Tetrahedral_Intermediate->Boc_Product 2. Collapse & Elimination Byproducts t-Butanol + CO₂ + [Base-H]⁺ Tetrahedral_Intermediate->Byproducts 3. Decomposition

Caption: Mechanism of Boc Protection.

Experimental Protocol: Synthesis and Purification

This protocol is designed for a standard laboratory scale and assumes the starting material is the hydrochloride salt of the amine, a common form for such compounds.[8]

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier Example
(S)-3-Amino-dihydro-pyran-2,6-dione HCl165.57≥97%Commercial
Di-tert-butyl dicarbonate (Boc₂O)218.25Reagent GradeSigma-Aldrich
Triethylamine (TEA)101.19≥99%Sigma-Aldrich
Tetrahydrofuran (THF)72.11AnhydrousCommercial
Deionized Water18.02--
Ethyl Acetate (EtOAc)88.11ACS GradeCommercial
1 M Hydrochloric Acid (HCl)36.46VolumetricCommercial
Saturated Sodium Bicarbonate Solution (NaHCO₃)84.01--
Saturated Sodium Chloride Solution (Brine)58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04AnhydrousCommercial
Reaction Stoichiometry
CompoundM.W. ( g/mol )EquivalentsAmount (g)Moles (mmol)
(S)-3-Amino-dihydro-pyran-2,6-dione HCl165.571.01.6610.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.12.4011.0
Triethylamine (TEA)101.192.22.2322.0
Tetrahydrofuran (THF)72.11-50 mL-
Deionized Water18.02-25 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-Amino-dihydro-pyran-2,6-dione hydrochloride (1.66 g, 10.0 mmol).

  • Dissolution: Add tetrahydrofuran (50 mL) and deionized water (25 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Basification: Cool the flask in an ice-water bath to 0 °C. Slowly add triethylamine (2.23 g, 3.06 mL, 22.0 mmol) dropwise over 5 minutes. The first equivalent neutralizes the HCl salt, and the second acts as the base for the reaction.

  • Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of THF. Add this solution dropwise to the cooled, stirring reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.

  • Aqueous Work-up: Dilute the remaining aqueous residue with 50 mL of deionized water. Cool the mixture to 0 °C and carefully acidify to pH ~3-4 by adding 1 M HCl. This step protonates excess triethylamine and any unreacted starting material.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9][10]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid or a pale oil.[9]

  • Purification & Characterization: If necessary, purify the crude product by flash column chromatography on silica gel. The product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

Experimental Workflow Diagram

Workflow process_node process_node A 1. Dissolve Amine HCl in THF/H₂O B 2. Cool to 0 °C A->B C 3. Add Triethylamine (TEA) B->C D 4. Add Boc₂O Solution C->D E 5. React at Room Temp (4-6 hours) D->E F 6. Remove THF (Rotary Evaporator) E->F G 7. Acidify with 1M HCl F->G H 8. Extract with EtOAc G->H I 9. Wash Organic Layer (NaHCO₃, Brine) H->I J 10. Dry (Na₂SO₄) & Filter I->J K 11. Concentrate in vacuo J->K L 12. Purify & Characterize (Final Product) K->L

Caption: Step-by-step experimental workflow.

Scientific Rationale and Expert Insights

  • Choice of Base: Triethylamine is a common, non-nucleophilic organic base. Two equivalents are used: the first stoichiometrically neutralizes the hydrochloride salt of the starting material, liberating the free amine, while the second equivalent acts as an acid scavenger for the proton generated during carbamate formation, driving the reaction to completion.[6][9]

  • Solvent System: A biphasic system of THF and water is often ideal.[10] THF ensures the solubility of the organic reagents like Boc₂O, while water dissolves the amine hydrochloride salt. This creates a homogenous environment for the reaction to proceed efficiently.

  • Temperature Control: Initiating the reaction at 0 °C is crucial for controlling the initial rate of reaction, especially during the addition of the base and Boc₂O. While the reaction is generally not violently exothermic, this precaution ensures a smooth and controlled process.

  • Acidic Work-up: The acidification step is a critical part of the purification. The desired Boc-protected product is a neutral carbamate and remains soluble in the organic extraction solvent (ethyl acetate). In contrast, the basic triethylamine and any unreacted primary amine are protonated by the acid to form water-soluble ammonium salts, which are effectively removed in the aqueous phase.[9][10]

By adhering to this detailed protocol and understanding the principles behind each step, researchers can reliably and efficiently synthesize high-purity (S)-3-((tert-butoxycarbonyl)amino)-dihydro-2H-pyran-2,6(3H)-dione, a valuable intermediate for further synthetic endeavors.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available at: [Link]

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • Experimental Procedures - The Royal Society of Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). - ResearchGate. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - MDPI. Available at: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC. Available at: [Link]

  • 2H-Pyran-2,6(3H)-dione, dihydro- - the NIST WebBook. Available at: [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads - MDPI. Available at: [Link]

  • Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed. Available at: [Link]

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate. Available at: [Link]

  • 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride | C5H8ClNO3 - PubChem. Available at: [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. Available at: [Link]

  • CN102936220B - BOC protection method for aminopyridine - Google Patents.
  • Cas 5926-95-4,2H-Pyran-2,6(3H) - LookChem. Available at: [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. Available at: [Link]

Sources

Application Notes and Protocols for the Use of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Conformational Restraint for Enhanced Peptide Therapeutics

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. The introduction of conformational constraints into a peptide backbone is a powerful strategy to overcome these limitations.[1][2][3] (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a cyclic analog of glutamic acid, serves as a unique building block for peptide chemists, offering a rigid scaffold to induce specific secondary structures. This constrained glutamic acid mimetic has the potential to enhance biological activity, improve metabolic stability, and provide novel avenues for the design of sophisticated peptide-based therapeutics and research tools.[1][4]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and discussion are grounded in established principles of peptide chemistry, while also addressing the specific considerations required for this unique cyclic anhydride-containing amino acid analog.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 2420-13-5[5]
Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
Appearance White to off-white solid
Chirality (S)-configuration

Core Principles and Rationale for Use

The incorporation of this compound into a peptide sequence is motivated by the desire to introduce a defined conformational bias. The rigid dihydropyran-dione ring structure restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of the incorporated residue. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor recognition and biological function.[2][3]

Furthermore, as a glutamic acid mimetic, this building block can be used to explore structure-activity relationships in peptides where a glutamic acid residue is known to be important for activity. The constrained nature of the analog can help to dissect the bioactive conformation of the native peptide.[1]

Experimental Workflow for Peptide Synthesis

The following diagram outlines the general workflow for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA 1. Swell resin in DCM/DMF Deprotection1 Boc Deprotection (TFA) First_AA->Deprotection1 2. Couple first Boc-AA Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 3. Remove Boc group Coupling_Target Coupling of (S)-3-N-Boc-Amino- dihydro-pyran-2,6-dione Neutralization1->Coupling_Target 4. Neutralize Deprotection2 Boc Deprotection (TFA) Coupling_Target->Deprotection2 5. Couple target AA Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 6. Remove Boc group Chain_Elongation Peptide Chain Elongation Neutralization2->Chain_Elongation 7. Neutralize Cleavage Cleavage from Resin (HF or TFMSA) Chain_Elongation->Cleavage 8. Repeat coupling/deprotection cycles Purification Purification (RP-HPLC) Cleavage->Purification 9. Cleave peptide from resin Analysis Characterization (MS, NMR) Purification->Analysis 10. Purify crude peptide Side_Reaction cluster_0 Desired Peptide Chain cluster_1 Potential Side Reaction Peptide ...-AA(n)-[Glu_analog]-AA(n+1)-... Glutarimide Glutarimide Formation at AA(n+1) Peptide->Glutarimide Nucleophilic attack from AA(n+1) side chain or backbone

Sources

Incorporation of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione into PROTAC linkers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione to Engineer Constrained, Functional PROTAC Linkers

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Abstract: The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties.[1][2][3] While flexible alkyl and polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for linkers with controlled rigidity to reduce the entropic penalty of ternary complex formation and enhance selectivity.[4][5] This guide details the strategic application of this compound, a glutamic acid-derived cyclic anhydride, as a versatile building block for introducing a defined, stereochemically rich element into PROTAC linkers. We provide a comprehensive rationale, detailed synthetic protocols for its incorporation via ring-opening aminolysis, subsequent functionalization, and methods for robust analytical characterization.

Introduction: The Pivotal Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[6] This catalytic mechanism of action presents a powerful therapeutic modality. A PROTAC's architecture consists of three components: a warhead ligand for the POI, an E3 ligase ligand, and a connecting linker.[4][7]

The linker is far more than a simple spacer; its length, composition, and conformational flexibility dictate the spatial orientation between the POI and the E3 ligase.[2][] An optimal linker facilitates productive protein-protein interactions within the ternary complex, enhancing degradation efficiency, while a suboptimal linker can lead to steric clashes or unproductive binding modes.[4]

The Case for Rigidity:

While flexible linkers like PEG and alkyl chains are synthetically accessible, their high conformational freedom can be a liability, incurring a significant entropic cost upon formation of the ternary complex.[5] Introducing rigid or semi-rigid elements can pre-organize the PROTAC into a bioactive conformation, potentially improving both potency and selectivity.[5][9] this compound ((S)-Boc-glutamic anhydride) is an exemplary building block for this purpose, offering several distinct advantages:

  • Introduces Rigidity: The pyran-dione backbone imparts a constrained conformation to the linker.

  • Defined Stereochemistry: The (S)-chirality provides a specific three-dimensional vector, which can be crucial for optimizing protein-protein interactions in the ternary complex.

  • Orthogonal Functionality: The cyclic anhydride is a reactive electrophile for conjugation, while the Boc-protected amine serves as a latent nucleophile for subsequent, orthogonal synthetic steps.

  • Dual-Handle Introduction: Ring-opening of the anhydride with an amine generates both an amide bond and a free carboxylic acid, providing two distinct points for further linker elaboration.

Chemistry of this compound

This compound is a stable, crystalline solid derived from L-glutamic acid.[10][11] Its utility in PROTAC linker synthesis stems from the reactivity of the cyclic anhydride moiety.

Mechanism of Incorporation:

The core reaction is a nucleophilic acyl substitution. An amine-containing molecule (e.g., a linker fragment, H₂N-R) attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the opening of the ring to form a stable amide bond and a new terminal carboxylic acid. The reaction is typically clean and proceeds under mild conditions.[12][13][14]

Figure 1: Ring-opening of the anhydride with an amine.

Experimental Protocols

These protocols provide a framework for the incorporation and elaboration of the (S)-Boc-glutamic anhydride building block.

Protocol 1: Synthesis of a Linker Intermediate via Ring-Opening

This protocol describes the reaction of this compound with an amine-terminated linker precursor, such as amino-PEG₂-azide, to create a versatile intermediate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound229.231150.51.0
1-Amino-8-azido-3,6-dioxaoctane (H₂N-PEG₂-N₃)174.20960.551.1
Dichloromethane (DCM), anhydrous-10 mL--
N,N-Diisopropylethylamine (DIPEA)129.2487 µL0.51.0

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (115 mg, 0.5 mmol).

  • Dissolve the solid in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add 1-Amino-8-azido-3,6-dioxaoctane (96 mg, 0.55 mmol) to the solution, followed by DIPEA (87 µL, 0.5 mmol). The base is added to facilitate the reaction and neutralize the resulting carboxylic acid, although the reaction can often proceed without it.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting anhydride (a new, more polar spot for the carboxylic acid product should appear) indicates completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired product as a clear oil or white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Elongation from the Carboxylic Acid Handle

This protocol details the coupling of the carboxylic acid generated in Protocol 1 with another amine-terminated fragment (e.g., a linker attached to an E3 ligase ligand) using standard peptide coupling conditions.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Product from Protocol 1403.431610.41.0
Amine-fragment (H₂N-R')--0.41.0
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231670.441.1
N,N-Diisopropylethylamine (DIPEA)129.24139 µL0.82.0
N,N-Dimethylformamide (DMF), anhydrous-8 mL--

Procedure:

  • Dissolve the carboxylic acid intermediate from Protocol 1 (161 mg, 0.4 mmol) in 8 mL of anhydrous DMF in a dry flask under nitrogen.

  • Add HATU (167 mg, 0.44 mmol) and DIPEA (139 µL, 0.8 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-fragment (H₂N-R', 0.4 mmol) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

  • Characterize the product by NMR and HRMS.

Protocol 3: Boc Deprotection and Final Conjugation

This protocol describes the removal of the Boc protecting group to reveal the primary amine, which can then be coupled to a warhead or E3 ligase ligand.

Procedure:

  • Dissolve the Boc-protected linker (0.3 mmol) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (6 mL total volume).

  • Stir the solution at room temperature for 1-2 hours. Monitor deprotection by LC-MS, observing the loss of 100 Da from the parent mass.

  • Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • The resulting amine salt can be used directly in the next coupling step (e.g., an amide bond formation or SₙAr reaction) after neutralization with a suitable base like DIPEA.

Workflow and Characterization

The successful synthesis and purification of the PROTAC molecule requires rigorous analytical characterization at each step.

PROTAC_Synthesis_Workflow start (S)-Boc-Glutamic Anhydride + H2N-Linker-N3 protocol1 Protocol 1: Ring-Opening Aminolysis start->protocol1 intermediate1 Intermediate 1: Boc-NH-Linker-COOH (with Azide) protocol1->intermediate1 protocol2 Protocol 2: Amide Coupling (e.g., HATU) with H2N-E3 Ligand intermediate1->protocol2 char1 LC-MS, NMR, HPLC intermediate1->char1 intermediate2 Intermediate 2: Boc-NH-Linker-CONH-E3 Ligand (with Azide) protocol2->intermediate2 click_chem Click Chemistry (CuAAC): Couple Azide with Alkyne-Warhead intermediate2->click_chem char2 LC-MS, NMR, HPLC intermediate2->char2 intermediate3 Boc-Protected PROTAC click_chem->intermediate3 protocol3 Protocol 3: Boc Deprotection (TFA/DCM) intermediate3->protocol3 char3 LC-MS, NMR, HPLC intermediate3->char3 final_protac Final PROTAC Molecule protocol3->final_protac char4 HRMS, NMR, Prep-HPLC final_protac->char4

Sources

The Versatile Chiral Building Block: (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Chiral Architectures

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, more commonly known as N-Boc-L-glutamic anhydride, stands as a cornerstone chiral building block in modern asymmetric synthesis. Derived from the naturally occurring amino acid L-glutamic acid, this cyclic anhydride offers a rigid scaffold and two distinct electrophilic carbonyl sites, rendering it a powerful tool for the stereocontrolled introduction of a protected amino acid moiety. Its utility spans a wide array of synthetic transformations, most notably regioselective ring-opening reactions, which provide access to a diverse range of glutamic acid derivatives. These derivatives are invaluable intermediates in the synthesis of peptides, peptidomimetics, heterocyclic compounds, and complex, biologically active molecules, making this reagent indispensable for researchers in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers to harness its full synthetic potential.

Core Principles: The Chemistry of a Chiral Anhydride

The synthetic power of this compound lies in the differential reactivity of its two carbonyl groups (C2 and C6) towards nucleophiles. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function plays a crucial role in modulating this reactivity and preventing racemization during synthesis and subsequent transformations. The key to its application is the ability to control which carbonyl group is attacked, leading to either α- or γ-substituted glutamic acid derivatives with high fidelity.

Mechanism of Regioselective Ring Opening

The regioselectivity of the ring-opening reaction is primarily governed by the nature of the nucleophile and the reaction conditions.

  • Attack at the γ-Carbonyl (C6): "Soft" nucleophiles, such as amines and alcohols, preferentially attack the less sterically hindered and more electronically accessible γ-carbonyl group. This pathway is favored under neutral or mildly basic conditions. The resulting product is a γ-substituted N-Boc-L-glutamic acid derivative.

  • Attack at the α-Carbonyl (C2): While less common, attack at the α-carbonyl can be achieved under specific conditions, often involving more complex nucleophiles or catalytic systems.

The choice of solvent can also influence the regioselectivity. For instance, in reactions with anilines, non-polar solvents like benzene can favor the formation of the α-anilide, whereas polar aprotic solvents like DMSO promote the formation of the γ-anilide[1].

Application Notes & Protocols

Synthesis of γ-Amides of Glutamic Acid: Building Blocks for Peptides and Bioactive Molecules

The most prominent application of this compound is the synthesis of γ-amides of glutamic acid. These compounds are crucial components of various natural products and pharmaceuticals and serve as key intermediates in peptide synthesis where side-chain modifications are desired.

This protocol describes the regioselective γ-acylation of an amine with N-Boc-L-glutamic anhydride.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Anhydrous Chloroform (or other suitable aprotic solvent)

  • Pyridine (catalytic amount)

  • Nitrogen or Argon atmosphere

Procedure:

  • A suspension of this compound (1.0 eq) and a catalytic amount of pyridine in anhydrous chloroform is prepared in a round-bottom flask under an inert atmosphere.

  • The suspension is heated to a gentle reflux (around 50-60 °C).

  • A solution of the desired amine (1.0-1.2 eq) in anhydrous chloroform is added dropwise to the heated suspension over a period of 30-60 minutes.

  • The reaction mixture is then stirred at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by trituration with diethyl ether, followed by filtration to yield the desired N-Boc-L-γ-glutamyl amide. Further purification can be achieved by column chromatography if necessary.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which would lead to the hydrolysis of the anhydride.

  • Anhydrous Solvent: Essential to avoid hydrolysis of the starting material and to ensure the amine nucleophile is the primary reactant.

  • Pyridine: Acts as a mild base to facilitate the nucleophilic attack of the amine and as a nucleophilic catalyst.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or racemization.

Synthesis of Piperidine-2,6-dione Derivatives: Access to Privileged Scaffolds

The piperidine-2,6-dione scaffold is a "privileged structure" in medicinal chemistry, found in a variety of therapeutic agents, including the immunomodulatory drugs lenalidomide and pomalidomide. This compound can be a precursor to chiral 3-amino-piperidine-2,6-dione derivatives.

This protocol outlines the conversion of N-Boc-L-glutamine to its corresponding piperidine-2,6-dione via cyclization, a transformation that can be conceptually linked from the anhydride.

Materials:

  • N-Boc-L-glutamine (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.0-1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, 0.01-0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of N-Boc-L-glutamine (1.0 eq) in anhydrous THF under an inert atmosphere, add CDI (1.0-1.5 eq) and a catalytic amount of DMAP.

  • Heat the reaction mixture to 40-70 °C and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-3-N-Boc-Amino-piperidine-2,6-dione.

Causality of Experimental Choices:

  • CDI: Acts as a carbonyl source and activating agent to facilitate the intramolecular cyclization of the glutamine side chain.

  • DMAP: A highly effective nucleophilic catalyst for acylation reactions.

  • Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Heating: Provides the energy required for the cyclization reaction to occur efficiently.

Visualization of Synthetic Pathways

Workflow for γ-Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione F N-Boc-L-γ-glutamyl Amide A->F Reacts with B Amine (R-NH2) B->F C Anhydrous Solvent (e.g., Chloroform) D Catalytic Pyridine E Reflux

Caption: Synthesis of γ-Amides.

Logical Flow for Piperidine-2,6-dione Synthesis

G cluster_start Precursor cluster_reagents Cyclization Reagents cluster_product Target Scaffold A N-Boc-L-Glutamine E (S)-3-N-Boc-Amino- piperidine-2,6-dione A->E Intramolecular Cyclization B CDI (Activating Agent) C DMAP (Catalyst) D Anhydrous THF

Caption: Piperidine-2,6-dione Synthesis.

Quantitative Data Summary

ApplicationNucleophile/ReagentProductTypical Yield (%)Reference
γ-Amide SynthesisPrimary/Secondary AminesN-Boc-L-γ-glutamyl Amides70-95[2]
Piperidine-2,6-dione Synthesis (from Gln)CDI/DMAP(S)-3-N-Boc-Amino-piperidine-2,6-dione60-80[3]

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block that provides a reliable and stereocontrolled entry point to a wide range of valuable glutamic acid derivatives and heterocyclic scaffolds. The protocols and principles outlined in this guide demonstrate its broad applicability in asymmetric synthesis, particularly for applications in peptide chemistry and the development of novel therapeutics. As the demand for enantiomerically pure and complex molecules continues to grow, the strategic use of such well-defined chiral synthons will remain a critical enabling technology in the hands of synthetic chemists. Future research will likely focus on expanding the scope of nucleophiles and catalytic systems to further control the regioselectivity of ring-opening and to access novel molecular architectures.

References

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
  • SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES - Utrecht University. [Link]

  • Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles | Request PDF - ResearchGate. [Link]

  • N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (N-Boc-L-Glutamic Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Glutamic Acid Incorporation

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, more systematically known as N-Boc-L-glutamic anhydride, is a chiral building block of significant utility in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure combines a temporary N-Boc protecting group, which is stable under neutral or basic conditions, with a cyclic anhydride functionality derived from L-glutamic acid.[] This pre-activated state makes it an excellent electrophile for the introduction of a protected glutamic acid residue into a target molecule.

The primary application of this reagent is in coupling reactions with nucleophiles, most commonly primary and secondary amines, to form amide bonds. This reaction proceeds via a ring-opening mechanism, yielding a glutamine derivative with a free carboxylic acid at the gamma position, which can be further functionalized. This methodology provides a regioselective and efficient alternative to standard peptide coupling protocols that require a separate carboxyl activation step.[4] These notes provide a detailed guide to the mechanism, protocols, and critical considerations for successful coupling reactions using this versatile reagent.

Mechanistic Overview: The Ring-Opening Acylation

The reactivity of this compound is governed by the electrophilic nature of the two carbonyl carbons within the anhydride ring. The presence of the electron-withdrawing Boc-protected amino group at the alpha-position can influence the reactivity of the adjacent carbonyl group. Nucleophilic attack by an amine occurs at one of the carbonyls, leading to the cleavage of a C-O bond and the opening of the pyran ring. This process results in the formation of a new amide bond and a free carboxylic acid, yielding an N-Boc-protected glutamic acid derivative.

A critical aspect of this reaction is its regioselectivity. The attack of the nucleophile can, in principle, occur at either the alpha or the gamma carbonyl carbon. However, for many nucleophiles, the reaction shows a high degree of selectivity. A study on the analogous N-phthaloyl-L-glutamic anhydride demonstrated regioselective acylation at the gamma-carbonyl group when reacted with anilines.[5]

Mechanism_of_Coupling reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Amine (R-NH2) amine->intermediate product N-Boc-γ-L-glutamyl Amide Derivative intermediate->product Ring Opening

Caption: Mechanism of Amide Bond Formation.

Experimental Protocols

The following protocols provide robust starting points for researchers utilizing this compound in their synthetic workflows. The choice of solvent and reaction temperature can be critical and may require optimization depending on the specific amine substrate.

Protocol 1: Coupling with an Aliphatic Amine

This protocol is a general procedure for the coupling of an aliphatic primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (e.g., benzylamine) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the anhydride in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the aliphatic amine (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of the anhydride over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-γ-L-glutamyl amide derivative.

Protocol 2: Coupling with an Aromatic Amine (Aniline)

This protocol is adapted from a procedure for a similar N-protected glutamic anhydride and is suitable for less nucleophilic aromatic amines.[5]

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Anhydrous Chloroform (CHCl₃)

  • Pyridine (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) in anhydrous chloroform.

  • Add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Add this compound (1.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (around 60 °C) for 6-18 hours.

  • Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with chloroform.

  • Wash the organic phase with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by silica gel column chromatography to yield the pure product.

Data Presentation: Expected Outcomes

The efficiency of the coupling reaction is dependent on the nucleophilicity of the amine. Below is a table summarizing expected yields and reaction times for different classes of amines based on general principles of amide bond formation and analogous reactions.

Amine TypeNucleophilicityTypical Reaction TimeExpected Yield (%)Notes
Primary AliphaticHigh2-8 hours80-95%Reaction is typically fast and clean at room temperature.
Secondary AliphaticModerate6-16 hours70-90%Steric hindrance may slow the reaction; gentle heating may be required.
Primary Aromatic (Aniline)Low8-24 hours60-85%Requires heating and potentially a catalyst to proceed at a reasonable rate.[5]
Secondary AromaticVery Low12-48 hours40-70%Can be challenging; may require higher temperatures and longer reaction times.

Experimental Workflow

The general workflow for the coupling reaction and subsequent purification is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Anhydride in Anhydrous Solvent add_amine Add Amine Solution (Dropwise at 0°C) start->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Dilute with Solvent react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General Experimental Workflow.

Expertise & Experience: Critical Considerations for Success

  • Anhydride Stability: As a cyclic anhydride, this compound is sensitive to moisture. It is imperative to use anhydrous solvents and maintain an inert atmosphere during the reaction to prevent hydrolysis of the starting material, which would lead to the formation of N-Boc-L-glutamic acid and reduce the yield of the desired coupled product.

  • Temperature Control: For highly reactive aliphatic amines, initial cooling to 0 °C is recommended to moderate the reaction rate and minimize potential side reactions. For less reactive amines like anilines, heating is necessary to drive the reaction to completion.

  • Solvent Choice: Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are common choices for these reactions due to their inertness and ability to dissolve the reactants. N,N-Dimethylformamide (DMF) can also be used, particularly if the amine substrate has poor solubility in chlorinated solvents.

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) is often used with aliphatic amines to ensure complete consumption of the more valuable anhydride. For aniline couplings, a 1:1 stoichiometry is generally effective.[5]

  • Racemization: The chiral center at the alpha-carbon is a potential site for racemization, especially under harsh basic or acidic conditions. The mild, uncatalyzed nature of the reaction with aliphatic amines generally preserves the stereochemical integrity. For reactions requiring heat or a basic catalyst like pyridine, it is advisable to analyze the optical purity of the product.

References

  • BenchChem. (2025). Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU.
  • Lee, S., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17049-17056. [Link]

  • BenchChem. (2025). Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Alfa Chemistry. (n.d.). Synthetic Utility of N-Boc-Amides in Cross-Coupling Reactions.
  • Ben-Ayed, F., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]

  • BOC Sciences. (n.d.). BOC-amino acids.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (n.d.). Coupling Reagents.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • Abdel-Wahab, B. F., et al. (2014). Amine Exchange and Unexpected Ring-Opening Reactions of Pyranone Derivatives: Synthesis of 3-Amino-Substituted Oxonaphthopyran-carbaldehydes and Tetrahydropyrimidinethanones as New Potential Oligonucleotide Stabilization Agents. Molecules, 19(6), 7385-7401.
  • ResearchGate. (2020). Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from YouTube. [Link]

  • Kumar, A., & Lathiya, H. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4933.
  • Zhang, W., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 16(15), 2045-2049.
  • Sacalis, C., et al. (2018). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. STUDIA UBB CHEMIA, LXIII, 3, 131-138. [Link]

  • Benoiton, N. L. (2006). Chemistry of peptide synthesis. CRC press.
  • ResearchGate. (2011). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
  • ResearchGate. (2019). Novel Synthesis of 3-Amino-2pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines.
  • ResearchGate. (2020). Synthesis of N-amino Pyridine-2,6-dione Derivatives.
  • Slepukhin, P. A., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][6]oxazine-1,8-diones. Molecules, 28(3), 1251.

  • BOC Sciences. (n.d.). (S)-3-Amino-piperidine-2,6-dione.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from Open Research@CSIR-NIScPR. [Link]

Sources

Application Notes & Protocols: (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione as a Versatile Chiral Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Glutamic Acid-Derived Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of enantiomerically pure heterocyclic compounds is of paramount importance. These scaffolds form the core of numerous pharmaceuticals, and their stereochemistry often dictates biological activity. (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a cyclic anhydride derived from the naturally occurring amino acid L-glutamic acid, has emerged as a powerful and versatile chiral building block.[1] Its conformational rigidity, combined with two distinct electrophilic carbonyl sites and a protected amine, provides a robust platform for the diastereoselective synthesis of a wide array of complex nitrogen- and oxygen-containing heterocycles.

The core utility of this reagent lies in the predictable reactivity of the cyclic anhydride. Nucleophilic attack can be modulated to achieve regioselective ring-opening, creating linear intermediates that are primed for subsequent intramolecular cyclization reactions.[2][3] This application note provides an in-depth guide to the strategic use of this reagent, detailing the mechanistic principles, providing validated experimental protocols, and offering expert insights into its application for constructing valuable heterocyclic systems like piperidines and other complex scaffolds.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for successful and reproducible experimentation.

PropertyValue
IUPAC Name (S)-tert-butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate
Synonyms Boc-L-glutamic anhydride, (S)-3-(tert-butoxycarbonylamino)dihydro-2H-pyran-2,6(3H)-dione
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Dioxane, Ethyl Acetate. Reacts with protic solvents like alcohols and water.
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Highly sensitive to moisture.

Handling Causality: The anhydride functional group is highly susceptible to hydrolysis. Exposure to atmospheric moisture will lead to ring-opening and the formation of N-Boc-L-glutamic acid, rendering the reagent inactive for its intended purpose. Therefore, all manipulations should be performed using anhydrous solvents and under an inert atmosphere. The use of oven-dried glassware and syringe techniques for liquid transfers is strongly recommended.

Core Reactivity: The Ring-Opening/Cyclization Manifold

The synthetic versatility of this compound stems from its susceptibility to nucleophilic acyl substitution.[4][5] A nucleophile attacks one of the two carbonyl carbons of the anhydride, leading to a ring-opened intermediate. The regioselectivity of this initial attack—whether at the C2 (α-carbonyl) or C6 (γ-carbonyl)—can be influenced by the choice of nucleophile and reaction conditions, particularly the solvent.[3] This initial ring-opening is the gateway to a multitude of heterocyclic systems.

The general workflow can be visualized as a decision-based pathway, where the initial choice of nucleophile dictates the subsequent synthetic route toward different heterocyclic cores.

G A (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione B Nucleophilic Ring-Opening A->B C Linear (S)-N-Boc-Glutamic Acid Derivative B->C Forms α- and/or γ-adduct H Choice of Nucleophile (e.g., Amines, Alcohols) B->H D Activation of Carboxylic Acids & Intramolecular Cyclization C->D E Piperidine Scaffolds D->E F Pyrrolidine Scaffolds D->F G Other Fused Heterocycles D->G I Choice of Cyclization Strategy (e.g., Reductive Amination, Amidation) D->I

Caption: Synthetic pathways from the chiral anhydride.

Application & Protocol: Diastereoselective Synthesis of 3-Aminopiperidine Scaffolds

The 3-aminopiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] A common strategy involves converting the L-glutamic acid derivative into a diol, followed by tosylation and cyclization with an amine.

Protocol 1: Synthesis of (S)-tert-butyl (5,6-dioxopiperidin-3-yl)carbamate via Amine Ring-Opening

This protocol demonstrates the initial ring-opening with a primary amine, leading to a glutaramide derivative that is a direct precursor to chiral piperidones.

Reaction Scheme: (Image of the reaction scheme showing the anhydride reacting with a generic primary amine R-NH2 to form the ring-opened amide)

Materials:

  • This compound (1.0 eq, e.g., 2.29 g, 10 mmol)

  • Benzylamine (1.05 eq, 1.12 g, 10.5 mmol)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Anhydrous Triethylamine (TEA), (1.5 eq, 2.1 mL, 15 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.29 g, 10 mmol).

  • Solvent & Reagents: Add anhydrous DCM (50 mL) and stir to dissolve. Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of benzylamine (1.12 g, 10.5 mmol) over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane). The starting material should be consumed.

  • Workup: Quench the reaction by adding 30 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, (S)-5-((tert-butoxycarbonyl)amino)-6-(benzylamino)-6-oxohexanoic acid, is typically a viscous oil or solid. It can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expert Insight & Causality: The use of triethylamine is crucial to neutralize the carboxylic acid formed upon ring-opening, which prevents unwanted side reactions and drives the reaction to completion. The regioselectivity of the attack (α vs. γ) by amines can be solvent-dependent; nonpolar solvents like DCM or benzene often favor attack at the α-carbonyl, while polar aprotic solvents like DMSO can favor the γ-position.[3]

Protocol 2: Reductive Cyclization to a 3-N-Boc-Aminopiperidine Derivative

This protocol outlines a general path from the ring-opened intermediate to the piperidine core. This often involves reduction of both the amide and the carboxylic acid to amines and alcohols, respectively, followed by cyclization. A more direct route starts from the corresponding diester of N-Boc-glutamic acid.[1]

Reaction Scheme: (Image of a multi-step scheme: 1. Diesterification of N-Boc-glutamic acid. 2. Reduction of both esters to a diol. 3. Ditosylation. 4. Cyclization with a primary amine)

Materials:

  • (S)-N-Boc-glutamic acid diethyl ester (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a promoter[1]

  • Tosyl Chloride (TsCl)

  • Pyridine or Triethylamine

  • Primary Amine (e.g., Benzylamine)

  • Anhydrous THF or other suitable ether solvent

Procedure (Conceptual Steps):

  • Reduction to Diol: The N-Boc protected glutamic acid diester is reduced to the corresponding diol, (S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate, using a strong reducing agent like LiAlH₄ in THF at 0°C to room temperature. Careful quenching is required.

  • Ditosylation: The resulting diol is then treated with tosyl chloride (2.2 eq) in the presence of a base like pyridine or triethylamine in DCM at 0°C. This converts both hydroxyl groups into good leaving groups (tosylates).

  • Cyclization: The purified ditosylate is dissolved in a solvent like acetonitrile or DMF and treated with a primary amine (e.g., benzylamine, 1.1 eq) and a base like K₂CO₃. The mixture is heated to promote the intramolecular SN2 cyclization, forming the N-substituted 3-N-Boc-aminopiperidine.

  • Purification: The final product is purified via column chromatography.

Trustworthiness & Self-Validation: Each step of this sequence should be monitored by TLC and the intermediates characterized by ¹H NMR and Mass Spectrometry to confirm their identity and purity before proceeding to the next step. For example, the disappearance of the ester carbonyl stretches in the IR spectrum and the appearance of a broad O-H stretch after reduction validates the formation of the diol.

Strategic Diversification & Advanced Scaffolds

The utility of this compound is not limited to simple piperidines. Its derivatives are precursors to a range of other important heterocyclic systems.

  • Chiral Lactams: The ring-opened intermediates can be cyclized to form substituted γ- and δ-lactams, which are themselves valuable synthetic intermediates and structural motifs in bioactive molecules.[6][7]

  • Fused Heterocycles: By using bifunctional nucleophiles for the ring-opening step, one can set the stage for subsequent cyclizations that lead to fused bicyclic systems, such as indolizidines or quinolizidines.[8][9]

  • Pyrano[2,3-d]pyrimidines: While not directly from this starting material, the pyran-dione core is a key feature in other heterocyclic syntheses, highlighting the importance of this structural class.[10]

G cluster_0 Primary Transformations cluster_1 Secondary Cyclizations & Modifications A Anhydride Starting Material B Ring-Opened Intermediate (Amide/Ester) A->B Nucleophilic Attack C Piperidines B->C Reduction & Intramolecular Amination D Chiral Lactams B->D Intramolecular Amidation E Fused Bicyclic Systems B->E Multi-step Sequence F Further Derivatization C->F D->F E->F

Caption: Diversification of heterocyclic scaffolds.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Low yield in ring-opening Incomplete reaction; hydrolysis of starting material.Ensure strictly anhydrous conditions. Use fresh, high-purity solvents and reagents. Increase reaction time or slightly elevate temperature.
Epimerization/Racemization Harsh basic or acidic conditions; elevated temperatures.Use non-nucleophilic organic bases (e.g., TEA, DIPEA). Perform reactions at the lowest effective temperature. Avoid strong acids for Boc-deprotection if other stereocenters are labile.
Difficult Purification Carboxylic acid intermediate is polar and may streak on silica.Convert the carboxylic acid to an ester (e.g., with TMS-diazomethane) before chromatography to improve its chromatographic behavior. Alternatively, use reverse-phase chromatography.
Failure of Cyclization Step Poor leaving group; steric hindrance.Ensure complete conversion to the ditosylate or dimesylate. Use a more polar, high-boiling solvent (e.g., DMF, DMSO) and higher temperatures to facilitate the SN2 reaction.

Conclusion

This compound is a cost-effective and highly adaptable chiral pool starting material. Its predictable reactivity through nucleophilic ring-opening provides a reliable entry point to a wide range of linear intermediates, which can be strategically manipulated to form enantiomerically enriched piperidines, lactams, and other complex heterocyclic scaffolds. The protocols and insights provided herein demonstrate the reagent's power and offer a solid foundation for researchers in organic synthesis and drug discovery to leverage its potential in their own programs.

References

  • Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. [Link]

  • Yadav, N. N., Saikia, P., & Khom, S. T. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC). [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Huang, X., et al. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 62(25). [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Organic acid anhydride. Wikipedia. [Link]

  • Synthesis and Reactions of Acid Anhydrides. Chad's Prep. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. PubMed Central. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • Synthesis and Reactions of Acid Anhydrides. YouTube. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. PubMed Central. [Link]

  • Ring opening of epoxides with C-nucleophiles. PubMed. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • The Synthesis of Some β-lactams and Investigation of Their Metal-Chelating Activity, Carbonic Anhydrase and Acetylcholinesterase Inhibition Profiles. PubMed. [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen (V) and (R)-Rolipram (IV). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. PubMed. [Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This molecule, a cyclic anhydride derivative of Boc-L-glutamic acid, is a critical chiral building block in the synthesis of various pharmaceutically active compounds, including molecular glues and immunomodulatory drugs.[1][2] Its synthesis, while conceptually straightforward via intramolecular dehydration, is fraught with challenges that can significantly impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Core Challenges: An Overview

The primary route to this compound involves the cyclization of N-Boc-L-glutamic acid. This is typically achieved by using a dehydrating agent, such as acetic anhydride or a carbodiimide, to form the five-membered anhydride ring.[3] The main obstacles encountered are:

  • Racemization: The chiral center at the α-carbon is susceptible to epimerization under common reaction conditions, compromising the enantiopurity of the final product.[4][5]

  • Low Yield & Side Reactions: Incomplete conversion and the formation of polymeric byproducts or other impurities are common, complicating purification and reducing overall yield.

  • Product Instability: As a reactive cyclic anhydride, the product can be sensitive to moisture and nucleophiles, leading to hydrolysis back to the diacid during workup and storage.[6]

  • Purification Difficulties: Separating the desired anhydride from the starting material and polar byproducts can be challenging due to their similar properties and the product's reactivity.

This guide will address each of these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Problems & Solutions

Issue 1: Significant Racemization or Loss of Enantiomeric Purity

Q: My final product shows significant racemization (low enantiomeric excess, ee%). What is causing this and how can I prevent it?

A: Racemization is the most critical challenge in this synthesis. The underlying cause is the increased acidity of the α-proton (the proton on the chiral carbon) when the carboxyl groups are activated for cyclization.[5] Bases or high temperatures can facilitate the removal of this proton, forming a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.[7]

Solutions & Scientific Rationale:

  • Choice of Dehydrating Agent:

    • High-Risk: Using strong dehydrating agents at elevated temperatures, such as neat acetic anhydride at reflux, is known to cause partial racemization.[4]

    • Recommended: Employ milder, lower-temperature methods. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) at 0 °C to room temperature are generally preferred. These reagents activate the carboxylic acid under less harsh conditions, minimizing the window for proton abstraction.

  • Temperature Control:

    • Rationale: The rate of enolization and subsequent racemization is highly temperature-dependent.

    • Action: Maintain strict temperature control throughout the reaction. Perform the addition of the coupling agent at 0 °C and allow the reaction to proceed at or below room temperature. Avoid any unnecessary heating.

  • Base Selection (if applicable):

    • Rationale: While not always required for anhydride formation, if a base is used (e.g., to neutralize an acid byproduct), its nature is critical. Strong or nucleophilic bases can exacerbate racemization.

    • Action: If a base is necessary, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and add it slowly at low temperatures.

Condition Racemization Risk Rationale
Acetic Anhydride, 100 °CHighHigh temperature and acidic conditions promote enolization.
DCC/DCM, 0 °C to RTLowMild activation minimizes the opportunity for proton abstraction.
Thionyl ChlorideHighGenerates HCl in situ, which can catalyze racemization.[8]
Issue 2: Low Reaction Yield and Formation of a White Precipitate (Urea Byproduct)

Q: My reaction yield is consistently low, and I observe a large amount of a white, insoluble precipitate. What is happening?

A: This is a classic sign of using a carbodiimide reagent like DCC or DIC. The low yield is likely due to incomplete reaction or difficult purification, while the precipitate is the corresponding urea byproduct (dicyclohexylurea or diisopropylurea).

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions:

    • Rationale: Water will react with the activated carboxylic acid intermediate and the anhydride product, leading back to the starting material. It also consumes the carbodiimide.

    • Action: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry:

    • Rationale: Using a slight excess of the carbodiimide can help drive the reaction to completion, but a large excess can lead to side reactions.

    • Action: Start with 1.05 to 1.1 equivalents of DCC or DIC relative to the N-Boc-L-glutamic acid.

  • Managing the Urea Byproduct:

    • Rationale: The urea byproduct is largely insoluble in many organic solvents (like DCM or ethyl acetate) but can sometimes trap the product, making isolation difficult.

    • Action: After the reaction is complete (monitored by TLC), filter off the urea precipitate. Wash the filter cake thoroughly with fresh, cold solvent to recover any occluded product. Cooling the reaction mixture before filtration can further decrease the solubility of the urea.

Issue 3: Product Decomposes During Workup or Purification

Q: I seem to form the product according to TLC/LCMS, but I lose most of it during the aqueous workup or column chromatography. Why?

A: The product is a reactive cyclic anhydride and is susceptible to hydrolysis.[6][9] Exposure to water, alcohols (used as eluents in chromatography), or silica gel (which is acidic and has surface hydroxyl groups) can reopen the ring.

Solutions & Scientific Rationale:

  • Minimize Aqueous Contact:

    • Rationale: Water is the primary culprit for hydrolysis.

    • Action: If an aqueous wash is necessary to remove water-soluble impurities, perform it quickly with cold, dilute, weakly acidic water (e.g., pH 4-5) or brine to suppress the solubility of the product and the rate of hydrolysis. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Avoid Protic Solvents:

    • Rationale: Alcohols like methanol or ethanol will react with the anhydride to form the corresponding mono-ester, which is an impurity.

    • Action: Do not use alcohol-based solvents for workup or purification.

  • Chromatography Strategy:

    • Rationale: Standard silica gel is acidic and can catalyze ring-opening.

    • Action: If chromatography is unavoidable, use a minimally reactive approach. Deactivate the silica gel by pre-treating it with a non-polar solvent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like Florisil®. Run the column quickly with non-polar eluents (e.g., hexanes/ethyl acetate). Often, the best approach is to avoid chromatography altogether by developing a protocol that allows for direct crystallization of the product.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the key decision points in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start N-Boc-L-Glutamic Acid + Anhydrous Solvent (DCM/THF) Add_DCC Add DCC (1.1 eq) at 0 °C Start->Add_DCC React Stir at RT Monitor by TLC Add_DCC->React Check_TLC Reaction Complete? React->Check_TLC Check_TLC->React No Filter Filter Urea Byproduct Wash with Cold Solvent Check_TLC->Filter Yes Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Purity_Check Check Crude Purity (NMR, LCMS) Concentrate->Purity_Check Crystallize Crystallize from EtOAc/Hexanes Purity_Check->Crystallize >90% Pure Column Rapid Chromatography (Deactivated Silica) Purity_Check->Column <90% Pure Final_Product Pure (S)-Product Crystallize->Final_Product Column->Final_Product

Sources

Technical Support Center: Purification of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in research and drug development, focusing on the purification of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione.

Welcome to the dedicated support guide for the purification of this compound. This molecule is a valuable chiral building block, and achieving high purity and enantiomeric excess is critical for its successful application in complex syntheses. This guide is structured to provide direct answers to common challenges, moving from general questions to specific troubleshooting scenarios and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective purification techniques for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is the workhorse method for removing a broad range of impurities, particularly unreacted starting materials or by-products with significantly different polarities. Given the presence of the polar lactone and carbamate moieties balanced by the non-polar Boc group, silica gel is the standard stationary phase.

  • Recrystallization is an excellent final step for achieving high purity and is particularly effective at removing minor impurities with similar polarity. The success of this technique depends heavily on selecting an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A patent on the crystallization of Boc-protected amino acids suggests that obtaining a solid form from an initial oil can be achieved by seeding and then slurrying with a weak polar solvent.[1]

Q2: What are the most common impurities I should expect?

Understanding your synthetic route is key to predicting impurities. Starting from N-Boc-L-glutamine, common impurities include:

  • Unreacted N-Boc-L-glutamine: A highly polar starting material, easily removed by chromatography.

  • Ring-opened species (N-Boc-L-glutamic acid): Hydrolysis of the lactone ring can occur if the compound is exposed to aqueous basic or acidic conditions for extended periods.

  • Deprotected (S)-3-Amino-dihydro-pyran-2,6-dione: The Boc group is sensitive to acid.[2] Accidental exposure to strong acidic conditions during workup or chromatography can lead to its removal.[3]

  • Diastereomers: If the stereocenter at the 3-position is compromised (e.g., through epimerization under harsh basic conditions), you may have the (R)-enantiomer or other diastereomers if additional chiral centers are present. Chiral chromatography is necessary to identify and separate these.[4]

Q3: How can I assess the purity and enantiomeric excess (e.e.) of my final product?

A multi-pronged approach is essential for confident purity assessment:

  • Thin Layer Chromatography (TLC): Your first and quickest check. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule. The characteristic nine-proton singlet of the tert-butyl group is a key signal to look for.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): Used to determine chemical purity. A single sharp peak indicates the absence of significant impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess. This requires a specific chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q4: What are the stability considerations for this compound during purification and storage?

The N-Boc protecting group is the primary point of vulnerability. It is labile under acidic conditions.[2]

  • During Purification: Avoid acidic modifiers like trifluoroacetic acid (TFA) in your HPLC mobile phase if you intend to recover the material, as this can cleave the Boc group, especially during solvent evaporation.[3] Even 0.1% TFA can cause slow degradation if fractions are left standing for hours.[3] Normal phase chromatography on silica gel is generally safe, as silica is only weakly acidic.

  • During Storage: Store the purified compound in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent slow degradation from atmospheric moisture and acid.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific issues you may encounter during purification, providing the causal logic and actionable solutions.

Problem 1: Low Yield After Flash Column Chromatography
  • Probable Cause A: Product Adhesion to Silica Gel

    • Why it happens: The two carbonyl groups of the dione and the carbamate oxygen can chelate to the acidic silanol groups (Si-OH) on the silica surface, causing strong binding and incomplete elution.

    • Solution: Add a small percentage (0.5-1%) of a polar, competitive solvent like methanol or a coordinating base like triethylamine to your eluent. Methanol will compete for binding sites on the silica, while triethylamine will neutralize the most acidic sites, reducing tailing and improving recovery. Start with a non-polar solvent system and gradually increase polarity.

  • Probable Cause B: On-Column Decomposition

    • Why it happens: Although silica gel is generally considered mild, prolonged contact can sometimes catalyze the removal of sensitive protecting groups like Boc, especially if the silica is of lower quality or has acidic impurities.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine before loading your sample.

      • Expedite Chromatography: Do not let the column run overnight. Perform the purification as quickly as possible to minimize contact time.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, if decomposition is a persistent issue.

Problem 2: Loss of the N-Boc Protecting Group During Purification
  • Probable Cause: Acidic Conditions

    • Why it happens: The tert-butyl carbamate is designed to be removed by acid. This is a common issue when using reversed-phase HPLC with TFA as a mobile phase modifier for analytical checks and then attempting to recover the sample.[3][5] The concentration of TFA increases as the solvent evaporates, accelerating deprotection.[3]

    • Solution:

      • Avoid Strong Acids: For preparative chromatography, use non-acidic modifiers. For RP-HPLC, consider using formic acid, which is less aggressive than TFA, or a buffered mobile phase like ammonium acetate.[3]

      • Immediate Neutralization: If you must use TFA (e.g., for analytical purposes where peak shape is critical), and you need to recover the sample from a fraction, immediately neutralize the collected fraction with a mild base (like a dilute solution of ammonium hydroxide or by adding a polymer-supported base) before solvent removal.

      • Thermolytic Cleavage: Be aware that high temperatures (>100-150°C) can also cause thermolytic deprotection of the Boc group, although this is less common under standard purification conditions.[6][7]

Problem 3: Poor or No Separation of Enantiomers on Chiral HPLC
  • Probable Cause A: Incorrect Chiral Stationary Phase (CSP)

    • Why it happens: Chiral recognition is a highly specific interaction between the analyte and the CSP. There is no universal chiral column. The selection is often empirical.[4]

    • Solution: Screen a variety of CSPs. For a molecule like this, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are an excellent starting point. These columns are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.[4]

  • Probable Cause B: Suboptimal Mobile Phase

    • Why it happens: The mobile phase composition directly influences the interactions between your compound and the CSP, thereby affecting retention and selectivity.

    • Solution:

      • Systematic Screening: For a selected column, screen different mobile phase systems. A common starting point for normal phase chiral chromatography is a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

      • Vary the Alcohol Modifier: Try changing the percentage of the alcohol modifier in small increments (e.g., from 5% to 20%). Sometimes, switching from isopropanol to ethanol can dramatically alter the separation.

      • Flow Rate Optimization: Once some separation is observed, resolution can often be improved by decreasing the flow rate, which increases the number of theoretical plates.

Problem 4: Compound "Oils Out" During Recrystallization
  • Probable Cause: Inappropriate Solvent System or Cooling Rate

    • Why it happens: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid compound. This is often due to a solvent that is too good at dissolving the compound or cooling the solution too rapidly.

    • Solution:

      • Solvent System Adjustment: The ideal solvent system will dissolve the compound when hot but be a poor solvent when cold. If using a single solvent, try a more non-polar option. Better yet, use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, pentane) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

      • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. This encourages the formation of a stable crystal lattice.

      • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Column Packing: Dry pack a column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate. The gradient steepness depends on the separation observed on TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for method development.

  • Column: Select a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., ~210-220 nm for the carbonyls).

  • Injection: Inject a small volume (5-10 µL) of a ~1 mg/mL solution of your compound.

  • Optimization: If no separation is observed, systematically vary the mobile phase composition (e.g., 85:15, 80:20 Hexane:IPA). If separation is still poor, switch the alcohol to ethanol.

Data Tables for Quick Reference

Table 1: Common Solvent Systems for Recrystallization

Good Solvents (Dissolves Compound)Poor Solvents (Anti-Solvents)Typical Pairs for Dihydropyranones
Ethyl AcetateHexanes / HeptaneEthyl Acetate / Hexanes
Dichloromethane (DCM)PentaneDCM / Pentane
AcetoneDiethyl EtherAcetone / Diethyl Ether
Tetrahydrofuran (THF)WaterTHF / Water (use with caution)

Table 2: Starting Conditions for Chiral HPLC Screening

Column TypeModeMobile Phase AMobile Phase B
Polysaccharide (e.g., Chiralpak)Normal PhaseHexane / Isopropanol (90:10)Hexane / Ethanol (95:5)
Polysaccharide (e.g., Chiralpak)Reversed PhaseWater / Acetonitrile (50:50)Water / Methanol (50:50)

Visualized Workflows

Purification_Workflow cluster_0 Initial Assessment & Primary Purification cluster_1 Purity & Chirality Check cluster_2 Final Polishing & Isolation Crude Crude Product TLC_NMR TLC & NMR Analysis (Assess Impurity Profile) Crude->TLC_NMR Decision1 Major Impurities Present? TLC_NMR->Decision1 Column Flash Column Chromatography (e.g., Hexane/EtOAc) Decision1->Column Yes PostColumn Semi-Pure Fractions Decision1->PostColumn No Column->PostColumn Purity_Check RP-HPLC & NMR (Confirm Chemical Purity) PostColumn->Purity_Check Decision2 Chemically Pure? Purity_Check->Decision2 Decision2->Column No, Re-purify Chiral_Check Chiral HPLC (Determine e.e.) Decision2->Chiral_Check Yes Decision3 High e.e.? Chiral_Check->Decision3 Decision3->Chiral_Check No, consider prep chiral Recrystal Recrystallization (Final Polishing) Decision3->Recrystal Yes Final Pure (S)-Enantiomer Recrystal->Final

Troubleshooting_Chromatography Start Problem: Low Yield from Silica Column Cause1 Cause: Strong Adsorption to Silica Start->Cause1 Is product streaking on TLC? Cause2 Cause: On-Column Decomposition Start->Cause2 Is Boc group partially missing in crude fractions? Sol1A Solution: Add 0.5% MeOH or Et3N to Eluent Cause1->Sol1A Sol1B Solution: Use a Steeper Polarity Gradient Cause1->Sol1B Sol2A Solution: Deactivate Silica (Flush with Et3N) Cause2->Sol2A Sol2B Solution: Minimize Run Time Cause2->Sol2B Sol2C Solution: Switch to Neutral Alumina Cause2->Sol2C

References

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. (2020). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. [Link]

  • CN102936220B - BOC protection method for aminopyridine.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). National Institutes of Health (NIH). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Boc Protection of (S)-3-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of (S)-3-Amino-dihydro-pyran-2,6-dione. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your synthesis. Our guidance is grounded in established chemical principles to help you navigate the intricacies of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Issue 1: Low Yield of the Desired N-Boc Product

Question: I am experiencing a low yield of my target N-Boc protected (S)-3-Amino-dihydro-pyran-2,6-dione. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can often be attributed to several factors, ranging from incomplete reactions to the formation of side products. Let's break down the potential causes and their solutions.

  • Incomplete Reaction: The primary amine of your starting material may not be sufficiently nucleophilic under your current reaction conditions, or the reaction may not have reached completion.

    • Solution 1: Optimize Base and Solvent. While some Boc protections can proceed without a base, for a substrate like an amino-dione, using a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is recommended to neutralize the acid byproduct and drive the reaction forward. The choice of solvent is also crucial; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure your reagents are anhydrous, as water can hydrolyze the Boc anhydride.

    • Solution 2: Increase Reaction Time and/or Temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can increase the rate.[1] However, be cautious, as excessive heat can promote side reactions.

    • Solution 3: Use a Catalyst. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[2] DMAP acts as a potent acylation catalyst by forming a more reactive intermediate with Boc anhydride.[2] Be aware that DMAP can also increase the likelihood of certain side reactions.[2][3]

  • Side Product Formation: Several side reactions can consume your starting material or the desired product, leading to a lower yield. These are discussed in detail in the following sections.

Issue 2: Formation of a Di-Boc Protected Byproduct

Question: My analysis shows a significant amount of a byproduct with a higher molecular weight, which I suspect is a di-Boc protected species. How is this possible, and how can I prevent it?

Answer:

The formation of a di-Boc species, N,N-bis(tert-butoxycarbonyl), can occur, particularly under forcing conditions or with prolonged reaction times, especially when a catalyst like DMAP is used.[4] The imide nitrogen in the dihydro-pyran-2,6-dione ring is weakly acidic and can be deprotonated and subsequently acylated by a second molecule of Boc anhydride.

  • Mechanism Insight: The initially formed N-Boc product still possesses an imide N-H proton. In the presence of a base and the highly reactive Boc-DMAP intermediate, this proton can be abstracted, allowing for a second acylation to occur.

  • Prevention Strategies:

    • Stoichiometry Control: Use a controlled amount of Boc anhydride, typically between 1.05 and 1.2 equivalents relative to the amine. Avoid large excesses.

    • Minimize DMAP: If using DMAP, keep it at a truly catalytic amount (e.g., 0.05 to 0.1 equivalents).

    • Reaction Monitoring: Closely monitor the reaction. Once the starting material is consumed, proceed with the workup to avoid over-reaction.

Issue 3: Evidence of Ring Opening or Decomposition

Question: I am observing multiple unidentifiable spots on my TLC plate and a complex mass spectrum, suggesting my starting material is decomposing. What could be causing the dihydro-pyran-2,6-dione ring to be unstable?

Answer:

The dione structure contains two ester-like linkages (an anhydride moiety within a lactone framework) that are susceptible to nucleophilic attack, especially under basic conditions.

  • Probable Cause 1: Strong Base. Using strong bases like sodium hydroxide or potassium carbonate can lead to hydrolysis or saponification of the lactone/imide ring, especially if water is present.

    • Solution: Employ a milder, non-nucleophilic organic base like TEA or DIEA.[5]

  • Probable Cause 2: Presence of Nucleophiles. If your reaction mixture contains other nucleophiles (e.g., residual water, alcohols from the solvent), they can attack the carbonyls of the ring, leading to ring-opening.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc protection of (S)-3-Amino-dihydro-pyran-2,6-dione?

A1: A typical starting point would be to dissolve the amine in an anhydrous aprotic solvent like DCM or THF. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2-1.5 equivalents of a non-nucleophilic base like triethylamine.[1] The reaction is usually stirred at room temperature and monitored by TLC or LC-MS until completion, which can take from a few hours to overnight.

Q2: Is a base always necessary for Boc protection?

A2: Not strictly. The reaction between an amine and Boc anhydride can proceed without a base, as the tert-butyl carbonate leaving group can act as a proton acceptor.[6] However, the reaction is generally slower and the resulting tert-butyl carbamic acid can be unstable. For substrates like (S)-3-Amino-dihydro-pyran-2,6-dione, using a base is highly recommended to ensure a complete and efficient reaction by neutralizing the generated acid.[5][7]

Q3: Can I use DMAP as a catalyst? What are the risks?

A3: Yes, DMAP is an effective catalyst that can significantly speed up the reaction.[2] However, its use increases the risk of side reactions. The primary risks are the formation of the di-Boc protected byproduct and potential side reactions if other nucleophilic functional groups are present.[3][8] If you choose to use DMAP, use it in catalytic amounts (0.05-0.1 eq) and carefully monitor the reaction to avoid over-protection.

Q4: My starting material, (S)-3-Amino-dihydro-pyran-2,6-dione hydrochloride, has poor solubility. What should I do?

A4: If you are starting with the hydrochloride salt, it is essential to neutralize it to the free amine before the Boc protection. You can do this in a separate step or in situ. For in situ neutralization, you will need to add an additional equivalent of base (e.g., TEA) to your reaction mixture to liberate the free amine. Poor solubility of the starting material is a common issue.[9] You might need to use a more polar aprotic solvent like DMF, or a solvent mixture, to achieve better solubility.

Visualizing the Process

Reaction Workflow and Troubleshooting Logic

The following diagram outlines the general workflow for the Boc protection and the decision points for troubleshooting common issues.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Start: (S)-3-Amino-dihydro- pyran-2,6-dione (or HCl salt) reagents Reagents: - Boc₂O (1.1 eq) - Base (TEA/DIEA, 1.2-1.5 eq) - Anhydrous Solvent (DCM/THF) start->reagents Combine reaction Stir at RT Monitor by TLC/LC-MS reagents->reaction check Reaction Complete? reaction->check incomplete Incomplete Reaction: - Add cat. DMAP - Gentle heat (40°C) - Increase time check->incomplete No side_products Side Products Observed: - Check stoichiometry - Avoid excess base/DMAP - Ensure anhydrous conditions check->side_products Yes, but... workup Aqueous Workup (e.g., wash with mild acid/base) check->workup Yes incomplete->reaction Re-evaluate side_products->workup Proceed with caution purification Purification (e.g., Column Chromatography) workup->purification product Desired N-Boc Product purification->product

Caption: Troubleshooting workflow for Boc protection.

Key Reaction Mechanisms

This diagram illustrates the desired reaction pathway and a common side reaction.

Reaction_Mechanisms cluster_desired Desired N-Boc Protection cluster_side_reaction Side Reaction: Di-Boc Formation Amine R-NH₂ Intermediate1 [R-NH₂(⁺)-C(=O)O-Boc] Amine->Intermediate1 Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate1 Product R-NH-Boc Intermediate1->Product - tBuOCO₂⁻ - H⁺ Product_Imide Product with Imide N-H Product->Product_Imide Exists as... DiBoc_Product Di-Boc Product (N-Boc, Imide-Boc) Product_Imide->DiBoc_Product Acylation of Imide Boc2O_2 Boc₂O (excess) + Base/DMAP Boc2O_2->DiBoc_Product

Caption: Desired reaction vs. a common side reaction.

Experimental Protocols

Protocol 1: Standard Boc Protection
  • To a solution of (S)-3-Amino-dihydro-pyran-2,6-dione (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected compound.

Protocol 2: DMAP-Catalyzed Boc Protection
  • To a solution of (S)-3-Amino-dihydro-pyran-2,6-dione (1.0 eq) in anhydrous THF (0.1 M), add triethylamine (1.2 eq) and 4-(dimethylamino)pyridine (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir, monitoring closely by LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), proceed with the aqueous workup and purification as described in Protocol 1.

Data Summary Table

ParameterStandard ProtocolDMAP-Catalyzed ProtocolRationale for (S)-3-Amino-dihydro-pyran-2,6-dione
Boc₂O (eq) 1.1 - 1.21.05 - 1.1A slight excess ensures complete reaction of the amine.
Base (eq) 1.2 - 1.5 (TEA/DIEA)1.2 (TEA/DIEA)Neutralizes the acidic byproduct to drive the reaction.
Catalyst (eq) None0.05 - 0.1 (DMAP)Accelerates the reaction but increases risk of side products.
Solvent DCM, THF, MeCNTHF, MeCNAprotic solvents prevent reaction with the anhydride.
Temperature Room Temperature0 °C to RTLower initial temperature helps control reactivity with DMAP.
Typical Time 4 - 16 hours1 - 4 hoursDMAP significantly reduces reaction time.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]

  • YouTube. (2015). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for optimizing coupling reactions involving (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this valuable chiral building block. This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to help you overcome common challenges and achieve optimal results in your synthesis.

The core of this molecule's utility lies in its nature as a protected and activated derivative of L-glutamic acid. The dihydro-pyran-2,6-dione moiety is a cyclic anhydride, which is inherently reactive towards nucleophiles. However, factors such as steric hindrance, the nucleophilicity of the coupling partner, and reaction conditions can significantly impact the success of the amide bond formation. This guide will address these complexities in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the coupling process.

Q1: My coupling reaction is showing low or no product yield. What are the most common causes?

Several factors can lead to poor outcomes. The most frequent culprits are:

  • Hydrolysis of the Anhydride: The pyran-2,6-dione ring is highly susceptible to water. Even trace amounts of moisture in your solvents or reagents can hydrolyze the anhydride to the corresponding dicarboxylic acid, rendering it unreactive under standard conditions. It is critical to use anhydrous solvents and reagents.[1]

  • Insufficient Nucleophilicity of the Amine: The reaction is a nucleophilic acyl substitution. If your amine is sterically hindered (e.g., a secondary amine with bulky substituents) or electronically poor (e.g., an aniline with electron-withdrawing groups), its ability to attack the carbonyl is significantly reduced, leading to a sluggish or stalled reaction.[2][3]

  • Inappropriate Base: While the reaction can sometimes proceed without a base, one is often required, especially if the amine is used as a salt (e.g., hydrochloride). An inappropriate choice or stoichiometry of the base can either fail to free the amine or introduce side reactions.

  • Steric Hindrance: The inherent bulk of the Boc-protecting group and the cyclic structure can physically impede the approach of the amine nucleophile, slowing the reaction rate.[2][4]

Q2: Do I need a standard peptide coupling reagent like HATU or EDC for this reaction?

Generally, no. The dihydro-pyran-2,6-dione is a cyclic anhydride, which is an activated carboxylic acid derivative.[5] The purpose of coupling reagents like HATU or EDC is to activate a carboxylic acid.[6] Adding them to this system is redundant and can lead to unnecessary side reactions and purification challenges. The reaction is a direct aminolysis of the anhydride. However, for extremely challenging couplings with poorly nucleophilic amines, a catalytic amount of an acyl transfer agent like 4-(N,N-dimethylamino)pyridine (DMAP) may be beneficial.[3]

Q3: I am observing significant racemization at the chiral center. How can I prevent this?

Epimerization at the α-carbon is a persistent risk in amino acid chemistry.[7][8] For this substrate, the risk is elevated under harsh conditions. Key strategies to maintain stereochemical integrity include:

  • Low Reaction Temperatures: Perform the coupling at 0 °C or even lower if the reaction kinetics allow. Avoid prolonged heating.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Avoid stronger bases or nucleophilic bases that can promote enolization, the primary mechanism for racemization.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

Q4: How should I select the optimal solvent and base?

  • Solvent: The ideal solvent should be polar, aprotic, and strictly anhydrous. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal. N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are also effective, particularly if substrate solubility is an issue.[1][9] The choice of solvent can significantly influence reaction rates.[10]

  • Base: If a base is necessary (e.g., for an amine salt), use a non-nucleophilic tertiary amine. N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (Et₃N) because its steric bulk minimizes potential side reactions.[11] Use 1.0-1.2 equivalents for an amine hydrochloride salt. Excess base can increase the risk of racemization.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Yield and Incomplete Conversion

Issue: The reaction stalls with significant starting material remaining, even after extended reaction times.

This is the most common and frustrating issue, typically arising from a mismatch between the reactivity of the anhydride and the amine coupling partner.

G start Low / No Yield Observed check_anhydrous Are all reagents and solvents scrupulously anhydrous? start->check_anhydrous fix_anhydrous Solution: Use freshly distilled/dried solvents. Dry reagents under vacuum. check_anhydrous->fix_anhydrous No check_amine Is the amine partner sterically hindered or electron-deficient? check_anhydrous->check_amine Yes fix_anhydrous->check_anhydrous Re-run protocol_b Solution: Proceed to Protocol B. - Increase Temperature - Add DMAP catalyst check_amine->protocol_b Yes check_base Was a base used? (e.g., for an amine salt) check_amine->check_base No success Reaction Optimized protocol_b->success add_base Solution: Add 1.1 eq. of DIPEA. Ensure amine is in free-base form. check_base->add_base No check_base->success Yes add_base->check_base Re-run

Caption: A decision tree for troubleshooting low-yield coupling reactions.

If standard conditions fail, a systematic approach to increasing the reaction's driving force is necessary.

Protocol A: Standard Coupling with a Primary/Unhindered Amine

This protocol serves as a robust starting point for most simple amines.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.0-1.1 equiv) in a minimal amount of anhydrous DCM.

  • If the amine is an HCl or TFA salt, add DIPEA (1.1 equiv) to the amine solution and stir for 5 minutes before proceeding.

  • Add the amine solution dropwise to the stirred solution of the pyran-dione over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 2-12 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous workup and purification by silica gel chromatography.

Protocol B: Optimized Coupling for Hindered or Electron-Deficient Amines

This protocol introduces catalytic activation and thermal energy to drive difficult couplings to completion.[2]

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the challenging amine (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).

  • Add anhydrous acetonitrile or DMF as the solvent (0.1-0.2 M).

  • Stir the mixture at room temperature for 1 hour.

  • If no significant conversion is observed by LC-MS, slowly heat the reaction mixture to 40-50 °C.

  • Maintain the temperature and monitor the reaction progress every 4-6 hours. Reactions may require 12-24 hours.

  • After cooling to room temperature, perform a standard aqueous workup. Note that removal of DMF will require extraction with a suitable organic solvent (e.g., ethyl acetate) and washing the organic layer multiple times with brine.

Amine TypeProtocolBase (equiv)Catalyst (equiv)Temp (°C)Typical Time (h)Expected Yield (%)
Primary AlkylADIPEA (1.1)None0 → RT2-6>90%
AnilineANoneNoneRT8-1670-85%
Hindered PrimaryBDIPEA (1.1)DMAP (0.1)RT → 5012-2460-75%
Electron-Deficient AnilineBNoneDMAP (0.1)5018-3645-65%
Secondary AlkylBDIPEA (1.1)DMAP (0.1)5024-4840-70%
Base only required if the amine is provided as a salt.
Guide 2: Managing Side Reactions and Maintaining Chiral Purity

Issue: The desired product is formed, but it is either partially or fully racemized, or other byproducts complicate purification.

The primary pathway for racemization at the α-carbon of an amino acid derivative is through the formation of an enolate or enol intermediate under basic conditions. This process temporarily destroys the stereocenter, and upon re-protonation, a mixture of enantiomers or diastereomers can be formed.

G cluster_0 Racemization Pathway S_enantiomer (S)-Product (Desired) enolate Planar Enolate Intermediate (Loss of Stereochemistry) S_enantiomer->enolate Excess Base (e.g., DIPEA) or High Temperature enolate->S_enantiomer Protonation R_enantiomer (R)-Product (Epimer) enolate->R_enantiomer Protonation

Sources

Technical Support Center: Stereochemical Integrity of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. Preserving the stereochemical integrity of this compound is critical, as its biological activity is often enantiomer-specific. This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you mitigate and prevent racemization during your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which a pure enantiomer, in this case, the (S)-enantiomer, converts into an equal mixture of both (S) and (R) enantiomers. This loss of stereochemical purity is detrimental because the biological activity of many chiral molecules, including derivatives of this compound, is dependent on a specific 3D arrangement. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and complex purification challenges.[1]

Q2: What is the primary chemical reason this specific molecule is susceptible to racemization?

A2: The susceptibility to racemization stems from the acidity of the proton at the chiral center (the α-carbon, C3). This carbon is positioned between two carbonyl groups (an amide and an ester within the cyclic anhydride structure), which act as electron-withdrawing groups. This positioning significantly increases the acidity of the α-proton, making it susceptible to abstraction by a base.[2][3] Once deprotonated, a planar, achiral enolate intermediate is formed, which upon reprotonation can occur from either face, leading to a mixture of both enantiomers.[2][4]

Q3: I've observed a loss of optical purity in my reaction. What are the most likely experimental culprits?

A3: The most common causes for racemization in reactions involving this substrate are, in order of prevalence:

  • Inappropriate Base: Using a base that is too strong or too sterically unhindered.[5][6]

  • Elevated Temperature: Running the reaction at too high a temperature, which accelerates the rate of enolization and racemization.[7]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially in the presence of a base.

  • Solvent Choice: Using a protic or highly polar solvent that can facilitate proton exchange with the enolate intermediate.

The Mechanism of Racemization: A-Carbon Enolization

Understanding the mechanism is the first step toward prevention. Base-catalyzed racemization of this compound proceeds through the formation of a planar, achiral enolate intermediate.

  • Deprotonation: A base (B:) abstracts the acidic proton from the chiral α-carbon (C3).

  • Enolate Formation: This abstraction results in the formation of a resonance-stabilized enolate. This intermediate is planar and therefore achiral; the stereochemical information at C3 is lost at this stage.

  • Reprotonation: The enolate can be reprotonated by a proton source (HB). This can occur from the top face (re-forming the S-enantiomer) or the bottom face (forming the R-enantiomer) with roughly equal probability, leading to a racemic mixture.[2][4]

Figure 1. Mechanism of base-catalyzed racemization via an achiral enolate.

Troubleshooting Guide & Preventative Strategies

Use this section to diagnose and solve racemization issues in your experiments.

Critical Factor: Base Selection

The choice of base is paramount. The goal is to select a base that is strong enough to perform the desired reaction (e.g., deprotonate another site for alkylation) but is either too sterically hindered to abstract the α-proton or has a pKa value that minimizes equilibrium concentration of the harmful enolate.

Base pKa (Conj. Acid) Racemization Risk Key Considerations & Recommendations
Triethylamine (TEA)~10.7High Small steric profile and sufficient basicity lead to significant α-proton abstraction. Avoid if possible.
DIPEA (Hünig's Base)~11.0Moderate to High More sterically hindered than TEA, but can still cause racemization, especially at elevated temperatures.[6]
DBU~13.5High A very strong, non-nucleophilic base. While useful for eliminations, it readily causes enolization. Use with extreme caution and at very low temperatures.
2,4,6-Collidine~7.4Low A sterically hindered and weaker base. Its bulkiness makes abstraction of the α-proton less likely.[5] Recommended for sensitive substrates.
Potassium Carbonate~10.3Moderate Heterogeneous base. Racemization can still occur at the solid-liquid interface, especially with prolonged reaction times.
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Variable A very strong, hindered base. While it rapidly forms enolates, the resulting lithium enolate may have specific aggregation/chelation properties in non-polar solvents (like THF) that can sometimes preserve stereochemistry if the subsequent reaction is fast. Requires strict temperature control (-78 °C).
Critical Factor: Temperature Control

Racemization is a kinetically controlled process; higher temperatures provide the activation energy needed for deprotonation and significantly increase the rate of racemization.[7][8]

Protocol for Temperature Control:

  • Setup: Conduct the reaction in a round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a thermocouple or low-temperature thermometer.

  • Cooling Bath: Prepare an appropriate cooling bath. A dry ice/acetone bath is required for temperatures around -78 °C. An ice/salt bath can be used for temperatures between -10 and -20 °C.

  • Pre-cooling: Cool the solution of the substrate in the chosen solvent to the target temperature before adding the base.

  • Slow Addition: Add the base dropwise via syringe over a period of 5-15 minutes, ensuring the internal temperature does not rise significantly.

  • Maintain Temperature: Maintain the low temperature for the entire duration of the reaction until quenching.

Critical Factor: Solvent Choice

The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

Solvent Type Examples Effect on Racemization
Aprotic Non-polar Toluene, Dichloromethane (DCM)Preferred. These solvents do not facilitate proton transfer and are less likely to promote enolization.
Aprotic Polar Tetrahydrofuran (THF), Acetonitrile (MeCN)Use with caution. Can stabilize the enolate intermediate, potentially increasing the risk of racemization if the base is not chosen carefully. THF is often required for organometallic bases at low temperatures.
Protic Methanol, Ethanol, WaterAvoid. These solvents can act as a proton source, readily protonating the enolate intermediate and facilitating rapid racemization.

Experimental Workflow & Analytical Verification

A systematic approach is essential for troubleshooting and optimizing your reaction to preserve stereochemical integrity.

troubleshooting_workflow start Racemization Detected (via Chiral HPLC) check_base Step 1: Evaluate Base Is it sterically hindered? (e.g., Collidine) start->check_base check_temp Step 2: Lower Temperature Target -40°C to -78°C check_base->check_temp If problem persists check_solvent Step 3: Change Solvent Switch to Aprotic Non-Polar (e.g., Toluene, DCM) check_temp->check_solvent If problem persists check_time Step 4: Reduce Reaction Time Monitor closely by TLC/LC-MS check_solvent->check_time If problem persists verify Step 5: Verify Purity Re-analyze by Chiral HPLC check_time->verify success Success: Racemization Suppressed verify->success ee > 99% fail Problem Persists: Consult Literature for Alternative Strategies verify->fail ee < 99%

Figure 2. Systematic workflow for troubleshooting racemization.
Protocol: Analytical Verification by Chiral HPLC

It is essential to quantify the enantiomeric excess (ee) of your material before and after the reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][][11]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or macrocyclic glycopeptide-based columns like Astec® CHIROBIOTIC® are excellent starting points for N-Boc protected amino acid derivatives.[9][12]

  • Sample Preparation: Prepare a stock solution of your compound (both starting material and crude product) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase (Typical Starting Conditions):

    • Normal Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Reversed Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and methanol or acetonitrile.[12]

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210-230 nm

  • Analysis: Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Subsequently, analyze your starting material and product to determine the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available at: [Link]

  • Racemization of Carbonyl Compounds. AK Lectures. Available at: [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]

  • On the Effect of Secondary Nucleation on Deracemization through Temperature Cycles. Chemistry – A European Journal. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Racemization of Chiral Carbonyl Compounds. YouTube. Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health. Available at: [Link]

  • Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids. PubMed. Available at: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. Available at: [Link]

  • Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction. ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a critical chiral intermediate in the development of advanced therapeutics, including analogues of thalidomide.[1][2] This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield, purity, and scalability of this synthesis.

The primary route to this molecule involves two key transformations starting from L-glutamic acid:

  • N-protection: The amino group of L-glutamic acid is protected with a tert-butyloxycarbonyl (Boc) group.

  • Cyclization: The resulting N-Boc-L-glutamic acid is cyclized via dehydration to form the desired dihydropyran-2,6-dione (glutaric anhydride) ring.

This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate the nuances of this synthesis.

Visualized Reaction Pathway

The overall synthetic scheme is a straightforward yet delicate process where control of reaction conditions is paramount to achieving high yield and chiral purity.

Reaction_Pathway L_Glu L-Glutamic Acid Boc_Glu N-Boc-L-Glutamic Acid L_Glu->Boc_Glu (Boc)₂O, Base (e.g., TEA, NaOH) Target (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione Boc_Glu->Target Dehydrating Agent (e.g., Acetic Anhydride)

Caption: General synthetic route from L-Glutamic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for maximizing yield?

A1: The cyclization of N-Boc-L-glutamic acid to form the anhydride ring is undoubtedly the most critical and yield-determining step. This intramolecular dehydration reaction is an equilibrium process and is highly sensitive to the choice of dehydrating agent, reaction temperature, and time. Incomplete conversion or side reactions at this stage are the most common sources of yield loss.

Q2: Which dehydrating agent is recommended for the cyclization step?

A2: Acetic anhydride is the most commonly used and cost-effective reagent for this transformation on a lab scale.[3] It serves as both the dehydrating agent and the solvent. Other reagents like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) can also be used, but they introduce purification challenges due to urea byproducts. For large-scale production, acetic anhydride remains prevalent, but careful optimization of reaction conditions is necessary to minimize impurities.

Q3: How can I effectively monitor the progress of the cyclization reaction?

A3: Thin Layer Chromatography (TLC) is the simplest method. The product, being less polar than the starting di-acid (N-Boc-L-glutamic acid), will have a higher Rf value. A typical mobile phase would be a mixture of ethyl acetate and hexanes. For more quantitative analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the carboxylic acid protons of the starting material and the appearance of the characteristic methine proton signal in the product.

Q4: Is there a risk of racemization at the chiral center?

A4: Yes, racemization is a significant risk, particularly if the reaction conditions are too harsh.[4] High temperatures (>90-100°C) or the presence of strong bases during cyclization or workup can lead to the epimerization of the chiral center adjacent to the carbonyl group. It is crucial to maintain careful temperature control and use mild conditions whenever possible.[3][5] Chiral HPLC is the definitive method for verifying the enantiomeric purity of the final product.

Q5: What are the best practices for storing the final product?

A5: this compound is an anhydride and is therefore highly sensitive to moisture. It will readily hydrolyze back to N-Boc-L-glutamic acid upon exposure to water. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a desiccator, and at a reduced temperature (2-8°C) to ensure its long-term stability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Visualized Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity (N-Boc-L-Glutamic Acid) Start->Check_SM Check_Reagents Check Reagent Quality (e.g., Anhydrous Acetic Anhydride) Start->Check_Reagents Optimize_Rxn Optimize Cyclization Conditions (Temp, Time) Start->Optimize_Rxn Refine_Workup Refine Workup & Purification Start->Refine_Workup Impurity_Node Impurity Detected? Check_SM->Impurity_Node Solution_Reagent Solution: Use fresh, anhydrous reagents. Distill if necessary. Check_Reagents->Solution_Reagent Solution_Rxn Solution: Run small-scale trials to find optimal conditions. (See Table 1) Optimize_Rxn->Solution_Rxn Hydrolysis_Node Product Hydrolysis? Refine_Workup->Hydrolysis_Node Solution_SM Solution: Recrystallize or re-prepare starting material. Impurity_Node->Solution_SM Yes Solution_Workup Solution: Use anhydrous solvents, workup at low temp, ensure rapid isolation. Hydrolysis_Node->Solution_Workup Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: Low or No Product Formation
  • Question: My reaction shows a significant amount of unreacted N-Boc-L-glutamic acid even after extended reaction times. What could be the cause?

  • Answer & Solution:

    • Cause A: Inactive Dehydrating Agent. Acetic anhydride is hygroscopic and can degrade over time. If it has absorbed moisture, its effectiveness will be severely compromised.

      • Solution: Use a fresh, sealed bottle of acetic anhydride. If its quality is uncertain, consider distilling it before use.

    • Cause B: Insufficient Temperature. The cyclization requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.

      • Solution: Ensure your reaction mixture reaches the target temperature. For the acetic anhydride method, a temperature of 80-90°C is often required.[3] Use an oil bath with a calibrated thermometer for accurate temperature control.

Problem 2: Low Yield with Product Formation
  • Question: I am forming the product, but my isolated yield is consistently below 50%. Where am I losing my product?

  • Answer & Solution:

    • Cause A: Product Hydrolysis During Workup. This is the most common cause of yield loss. The anhydride product is unstable in the presence of water, especially under basic or acidic conditions used during workup.

      • Solution: Minimize contact with water. When quenching the reaction, do so at a low temperature (e.g., in an ice bath). Use anhydrous solvents for extraction (e.g., ethyl acetate, dichloromethane) and ensure all glassware is thoroughly dried. Expedite the workup and isolation process as much as possible.

    • Cause B: Degradation Due to Excessive Heat or Time. While heat is necessary, prolonged exposure to high temperatures can cause the product to decompose or lead to side reactions, such as the formation of pyroglutamate-related species.[6]

      • Solution: Optimize the reaction time and temperature. Do not heat the reaction for longer than necessary. Monitor by TLC and begin the workup as soon as the starting material is consumed. Refer to the comparative data in Table 1.

Problem 3: Product Purity Issues
  • Question: My final product is an oil or a sticky solid that is difficult to crystallize, and NMR shows impurities. What are these impurities and how can I remove them?

  • Answer & Solution:

    • Cause A: Residual Acetic Acid/Anhydride. Inadequate removal of the acetic anhydride and the acetic acid byproduct is a common issue.

      • Solution: After the reaction, remove the excess acetic anhydride/acid under reduced pressure (vacuum). Co-evaporation with a high-boiling point, non-reactive solvent like toluene can be very effective in azeotropically removing the final traces.

    • Cause B: Unreacted Starting Material. As discussed, incomplete conversion will leave N-Boc-L-glutamic acid in your crude product.

      • Solution: The starting material is a di-acid and is much more polar than the product. It can be removed by washing the organic extract with a very dilute, cold aqueous bicarbonate solution. Be cautious and quick, as prolonged contact with the basic solution will hydrolyze the product. Alternatively, purification via column chromatography on silica gel is effective.

    • Cause C: Racemization. The presence of the (R)-enantiomer will lower the melting point and can inhibit crystallization.

      • Solution: This cannot be fixed post-synthesis. The key is prevention by using milder cyclization conditions (lower temperature, shorter time). Confirm the enantiomeric excess (e.e.) using chiral HPLC.

Data Summary & Protocols

Table 1: Comparison of Cyclization Conditions
Dehydrating AgentSolventTemperature (°C)Typical Time (h)Reported Yield (%)Key Considerations & Reference
Acetic AnhydrideAcetic Anhydride80 - 90°C0.5 - 285 - 95%Cost-effective, common lab method. Requires careful removal of excess reagent.[3]
DCC / THFTetrahydrofuran (THF)0°C to RT4 - 1270 - 85%Milder conditions, but dicyclohexylurea (DCU) byproduct must be filtered off.
EDC·HCl / DCMDichloromethane (DCM)0°C to RT2 - 675 - 90%Water-soluble urea byproduct is easier to remove during aqueous workup. More expensive.
Detailed Experimental Protocol: Cyclization using Acetic Anhydride

This protocol is a representative method based on literature procedures.[3]

  • Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add N-Boc-L-glutamic acid (5.0 g, 20.2 mmol).

    • Add acetic anhydride (25 mL).

  • Reaction:

    • Place the flask in a pre-heated oil bath at 85°C.

    • Stir the mixture. The solid will gradually dissolve to form a clear solution.

    • Heat the reaction for 30-60 minutes. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting material should be fully consumed.

  • Workup and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic anhydride and acetic acid.

    • Add toluene (2 x 20 mL) and co-evaporate under reduced pressure to remove residual acetic acid.

    • The resulting crude product is typically a pale yellow oil or semi-solid.

  • Purification (Recrystallization):

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

    • Add hexanes dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to facilitate crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Yield: ~3.9 g (85%).

    • Characterization: The product should be a white solid with a melting point and NMR spectrum consistent with reported values.

References

  • Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Retrieved from [Link]

  • ResearchGate. (2003). Facile Synthesis of an Azido-Labeled Thalidomide Analogue. Retrieved from [Link]

  • Benjamin, E., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry. Retrieved from [Link]

  • Xiao, Z., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-53. Retrieved from [Link]

  • Xiao, Z., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Retrieved from [Link]

  • Khom, et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Sacalis, C., et al. (2018). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Utrecht University Repository. Retrieved from [Link]

  • Arkivoc. (2008). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Retrieved from [Link]

  • ResearchGate. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of nonracemic hydroxyglutamic acids. Retrieved from [Link]

  • Google Patents. (2005). CN1569820A - Process for synthesis of L-glutamine.
  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Google Patents. (2008). US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • e-Journal of Chemistry. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-amino Pyridine-2,6-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

  • National Institutes of Health. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]

  • PubMed. (2011). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Retrieved from [Link]

  • PubMed. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Retrieved from [Link]

  • ResearchGate. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Retrieved from [Link]

  • PubMed. (2021). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. Retrieved from [Link]

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Technical Support Center: Troubleshooting Boc Deprotection of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic step. Here, we address common challenges with in-depth, field-proven insights to ensure the integrity and success of your synthesis.

Introduction: The Critical Nature of Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound is a pivotal step in the synthesis of various biologically active molecules. The resulting primary amine is a key building block, but the reaction is not without its challenges. The presence of a chiral center and a lactone ring necessitates a delicate balance of reaction conditions to prevent racemization and ring hydrolysis. This guide provides a structured approach to troubleshooting common issues encountered during this deprotection.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction is not going to completion, or it's taking much longer than expected. What could be the cause, and how can I resolve it?

Answer:

Incomplete deprotection is a common issue that can often be traced back to the potency of the acidic reagent or insufficient reaction time.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and the reaction rate is highly dependent on the acid concentration.[1][2]

    • Recommendation: If using Trifluoroacetic acid (TFA), ensure it is fresh and not diluted with atmospheric moisture. For reactions in solvents like Dichloromethane (DCM), a common starting point is a 1:1 mixture of TFA and DCM.[3] If using HCl in dioxane, verify its concentration, as it can degrade over time. A 4M solution is standard for efficient deprotection.[4][5]

  • Reaction Time: While many Boc deprotections are rapid, substrate-specific effects can slow down the reaction.

    • Recommendation: Monitor the reaction closely using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is a quick and effective method.[6] The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can help visualize the primary amine product.[7] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[6]

  • Temperature: Most Boc deprotections proceed efficiently at room temperature.[8]

    • Recommendation: If the reaction is sluggish at room temperature, a slight increase in temperature (e.g., to 40°C) can be considered. However, be cautious, as higher temperatures can increase the risk of side reactions.

Experimental Protocol: Monitoring by TLC

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol, starting with a 9:1 ratio and adjusting as needed).

  • On a silica gel TLC plate, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the prepared chamber.

  • After the solvent front has reached a sufficient height, remove the plate and dry it.

  • Visualize the spots under UV light (if the compound is UV active) and then stain with a ninhydrin solution followed by gentle heating. The appearance of a new, lower Rf spot that turns purple with ninhydrin indicates the formation of the free amine.[7]

Issue 2: Formation of Unexpected Byproducts

Question: I'm observing multiple spots on my TLC or extra peaks in my LC-MS. What are these byproducts, and how can I prevent their formation?

Answer:

The formation of byproducts is often due to the reactivity of the carbocation intermediate generated during the deprotection or the lability of the lactone ring.

Potential Causes & Solutions:

  • t-Butylation: The deprotection mechanism generates a tert-butyl cation, which is a reactive electrophile.[9][10] This cation can alkylate the starting material, the product, or even the solvent.

    • Recommendation: The use of "scavengers" is highly recommended to trap the tert-butyl cation.[11] Common scavengers include anisole, thioanisole, or triethylsilane. These are added to the reaction mixture to quench the carbocation and prevent unwanted side reactions.[10]

  • Lactone Ring Opening (Hydrolysis): The dihydropyran-2,6-dione ring is a lactone, which is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[12][13] This will lead to the formation of the corresponding open-chain carboxylic acid.

    • Recommendation: Ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents and sealed bottles of reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Racemization: The stereochemical integrity of the chiral center at the 3-position is crucial. While Boc-protected amino acids are generally resistant to racemization during deprotection, harsh conditions can pose a risk.[14][]

    • Recommendation: Use the mildest effective acidic conditions. For example, 4M HCl in dioxane is often considered milder than neat TFA.[16][17] Keep the reaction temperature at or below room temperature. Chiral HPLC or NMR analysis with a chiral shift reagent can be used to assess the enantiomeric purity of the final product.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Byproducts Observed check_tBu Check for t-Butylation (Mass Spec: M+56) start->check_tBu check_hydrolysis Check for Ring Opening (Mass Spec: M+18) start->check_hydrolysis check_racemization Check for Racemization (Chiral HPLC) start->check_racemization add_scavenger Add Scavenger (e.g., Anisole) check_tBu->add_scavenger use_anhydrous Use Anhydrous Conditions check_hydrolysis->use_anhydrous milder_acid Use Milder Acid (e.g., HCl in Dioxane) check_racemization->milder_acid

Caption: A logical workflow for diagnosing and addressing byproduct formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, I'm struggling to isolate a pure product. What is the best workup and purification strategy?

Answer:

The product of a Boc deprotection is a free amine, which is typically obtained as an ammonium salt (e.g., trifluoroacetate or hydrochloride). The properties of this salt will dictate the optimal isolation procedure.

Potential Causes & Solutions:

  • Product Solubility: The amine salt may be highly soluble in polar solvents, making extraction difficult.

    • Recommendation: After removing the volatile acid and solvent under reduced pressure, you can often precipitate the amine salt by adding a non-polar solvent like diethyl ether.[18] The resulting solid can then be collected by filtration.

  • Neutralization: If the free amine is desired, a basic workup is necessary.

    • Recommendation: After removing the excess acid, the residue can be dissolved in a suitable organic solvent (e.g., DCM or ethyl acetate) and washed with a mild aqueous base like saturated sodium bicarbonate solution.[6] This will neutralize the ammonium salt and allow the free amine to be extracted into the organic layer. Be aware that the free amine may have different solubility and stability properties than its salt form.

  • Purification: The crude product may still contain residual scavengers or other impurities.

    • Recommendation: Column chromatography on silica gel is a common method for purifying the free amine. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or DCM/methanol), is typically effective. The addition of a small amount of a volatile base like triethylamine to the mobile phase can help to prevent streaking of the amine product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc deprotection of this compound?

A1: While optimal conditions should be determined experimentally, a good starting point is to dissolve the substrate in an anhydrous solvent like DCM or dioxane and add the acidic reagent.[5][11]

ReagentSolventConcentrationTemperatureTime
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp.30 min - 2 h
4M HCl in DioxaneDioxane4 MRoom Temp.1 - 4 h

Q2: How can I be sure that the stereochemistry at the C3 position is retained?

A2: Retention of stereochemistry is a critical concern. While Boc deprotection is generally considered stereochemically safe, it's essential to verify this.[14] You can compare the optical rotation of your product with a literature value if available. The most definitive method is chiral HPLC analysis, which can separate and quantify the two enantiomers.

Q3: Are there any non-acidic methods for Boc deprotection?

A3: Yes, although less common for this type of substrate, thermal and enzymatic methods exist.[10][19] Thermal deprotection often requires high temperatures, which may not be suitable for this molecule. Enzymatic deprotection using specific lipases or esterases can be very mild and selective, but the enzyme's substrate specificity would need to be evaluated for this particular compound.[20][21]

Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation by Acid (H+) Boc_Amine->Protonation Step 1 Carbocation_Formation Loss of t-Butyl Cation Protonation->Carbocation_Formation Step 2 Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Step 3 Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Step 4 Free_Amine Free Amine Decarboxylation->Free_Amine Step 5

Caption: The acid-catalyzed mechanism of Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

  • Wan, P., Modro, T. A., & Yates, K. The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate.

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the total environment, 466-467, 547–555.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.

  • Han, G., Tamaki, M., & Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • SUPPORTING INFORMATION. The Royal Society of Chemistry.

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740.

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.

  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.

  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.

  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.

  • Scholl, I., & Ebeling, P. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225.

  • Boc Deprotection - HCl. Common Organic Chemistry.

  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • Amino Acid Protection & Deprotection Services. BOC Sciences.

  • Boc Solid Phase Peptide Synthesis. ChemPep.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • How to confirm BOC deprotection by TFA ? ResearchGate.

  • Boateng, C. A., & Kee, C. W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & biomolecular chemistry, 18(24), 4646–4651.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.

  • Rullo, M., Nardi, M., Di Mauro, G., & Procopio, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules (Basel, Switzerland), 27(19), 6296.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Boateng, C. A., & Kee, C. W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & biomolecular chemistry, 18(24), 4646–4651.

  • Fuska, J., Fuskova, A., & Prousek, J. (1983). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Neoplasma, 30(2), 181–186.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate.

  • 3-Amino-2,6-piperidinedione Hydrochloride. TCI Chemicals.

  • 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. ChemicalBook.

  • BOC-amino acids. BOC Sciences.

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate.

  • 3-Amino-2,6-piperidinedione hydrochloride. Pipzine Chemicals.

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Navigating the Nuances of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for the stability challenges encountered with this valuable synthetic intermediate. As a molecule combining the acid-labile tert-butyloxycarbonyl (Boc) protecting group and a reactive cyclic anhydride, its handling and use in various solvents require a nuanced understanding of its chemical behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The stability of this compound is primarily influenced by two key structural features: the acid-sensitive N-Boc protecting group and the electrophilic dihydro-pyran-2,6-dione ring, which is a cyclic anhydride. The main degradation pathways are:

  • Acid-catalyzed deprotection of the Boc group: Strong acids will cleave the Boc group, exposing the free amine.

  • Nucleophilic attack on the anhydride ring: The cyclic anhydride is susceptible to ring-opening by nucleophiles, including water, alcohols, and amines, leading to the formation of the corresponding dicarboxylic acid or its derivatives.

Q2: How stable is the Boc protecting group in different solvent conditions?

A2: The Boc group is generally stable under neutral and basic conditions.[1] It is, however, readily cleaved by strong acids. The rate of cleavage is dependent on the acid strength and the solvent system. For instance, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are commonly used for rapid and efficient Boc deprotection.[2] Milder acidic conditions may lead to slower, and potentially incomplete, removal.

Q3: What is the stability of the dihydro-pyran-2,6-dione ring in common laboratory solvents?

A3: The dihydro-pyran-2,6-dione ring, being a cyclic anhydride, is sensitive to nucleophiles. Its stability in various solvents can be summarized as follows:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles, leading to the solvolysis (hydrolysis or alcoholysis) of the anhydride ring to form the corresponding dicarboxylic acid or monoester. The rate of this reaction is influenced by temperature and the presence of acid or base catalysts.[3][4]

  • Aprotic Solvents (e.g., THF, acetonitrile, DMF, DMSO): In anhydrous aprotic solvents, the anhydride ring is generally more stable. However, trace amounts of water can initiate hydrolysis. Some aprotic solvents, like DMF and DMSO, can contain impurities or degrade to form nucleophilic species that may react with the anhydride over time, especially at elevated temperatures.

Q4: Can I use protic solvents for reactions involving this compound?

A4: The use of protic solvents should be approached with caution. If the desired reaction involves the intact anhydride ring, it is crucial to use anhydrous protic solvents and minimize reaction times and temperatures. If the reaction is intended to open the anhydride ring, then protic solvents are appropriate. For reactions where the anhydride must remain intact, aprotic solvents are the preferred choice.

Q5: How should I store solutions of this compound?

A5: For short-term storage, solutions in anhydrous aprotic solvents such as THF or acetonitrile, kept under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C), are recommended. For long-term storage, it is best to store the compound as a solid in a desiccator at a low temperature. Avoid storing solutions for extended periods, especially in protic or potentially wet solvents.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues during your experiments.

Issue 1: Unexpected Formation of a More Polar Byproduct

Symptom: TLC or HPLC analysis shows a new, more polar spot/peak, and the starting material is consumed faster than expected.

Potential Cause: Ring-opening of the dihydro-pyran-2,6-dione ring due to the presence of nucleophiles (e.g., water) in the reaction mixture.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use freshly dried solvents. For highly sensitive reactions, consider using solvents from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Check Reagent Purity: Ensure that all other reagents are anhydrous.

  • Temperature Control: If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Loss of the Boc Protecting Group During the Reaction

Symptom: NMR or mass spectrometry analysis of the reaction mixture indicates the presence of the deprotected amine.

Potential Cause: The reaction conditions are too acidic.

Troubleshooting Steps:

  • pH Measurement: If applicable, check the pH of the reaction mixture.

  • Reagent Check: Ensure that none of the reagents are acidic or contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Buffer Addition: If the reaction chemistry allows, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any adventitious acid.

  • Alternative Reagents: If an acidic reagent is necessary for the desired transformation, explore milder alternatives or reduce the stoichiometry of the acid.

Issue 3: Inconsistent Reaction Outcomes

Symptom: The yield and purity of the desired product vary significantly between batches.

Potential Cause: Inconsistent quality of solvents and reagents, or variations in reaction setup and handling.

Troubleshooting Steps:

  • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for the reaction, paying close attention to the order of addition of reagents and control of reaction parameters.

  • Solvent and Reagent Qualification: Use solvents and reagents from the same supplier and lot number for a series of experiments. If this is not possible, qualify each new batch before use.

  • Moisture Control: Be meticulous about excluding moisture from the reaction at all stages.

Experimental Protocol: Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method for evaluating the stability of the title compound in a specific solvent over time using HPLC analysis.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., THF, acetonitrile, methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Time-Point Sampling:

    • Immediately after preparation (t=0), withdraw an aliquot of the stock solution.

    • Store the remaining stock solution under the desired conditions (e.g., room temperature, 40 °C).

    • Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC: Dilute each aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the starting material and any degradation products at each time point.

    • Calculate the percentage of the remaining starting material at each time point relative to t=0.

    • Plot the percentage of the remaining starting material versus time to determine the stability profile.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

G cluster_0 Starting Material cluster_1 Degradation Pathways cluster_2 Degradation Products A (S)-3-N-Boc-Amino- dihydro-pyran-2,6-dione B Acid-Catalyzed Deprotection A->B H+ C Nucleophilic Ring-Opening A->C Nu- (e.g., H2O, ROH) D (S)-3-Amino-dihydro- pyran-2,6-dione B->D E N-Boc-Glutamic Acid (or monoester) C->E

Sources

Technical Support Center: Analytical Purity Assessment of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. This document is designed for researchers, scientists, and drug development professionals who require robust, validated methods for determining the chemical and stereochemical purity of this critical building block. As a derivative of L-glutamic acid, its purity is paramount for successful downstream applications, including peptide synthesis and the development of novel therapeutics.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides for common analytical techniques, and detailed experimental protocols. Our approach is grounded in fundamental principles to not only provide solutions but also to explain the causality behind the analytical choices, ensuring your methods are both accurate and self-validating.

General Frequently Asked Questions (FAQs)

Q1: What is the most critical first-pass analytical method for assessing a new batch of this compound?

A: For a comprehensive and quantitative first look, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. It is a powerful technique for separating the main compound from potential impurities.[][2] A well-developed HPLC method can provide essential information on chemical purity, identify the presence of starting materials or by-products, and serve as a baseline for further, more specific analyses.[3]

Q2: How can I be certain about the stereochemical integrity (enantiomeric purity) of my compound?

A: Enantiomeric purity cannot be determined by standard RP-HPLC. You must use a chiral chromatography method.[] Chiral HPLC, typically using a column with a chiral stationary phase (CSP) like a polysaccharide-based column (e.g., Chiralcel OJ), is the most effective technique for separating the (S)-enantiomer from its (R)-enantiomer.[][5] Capillary electrophoresis (CE) with chiral selectors is another powerful, albeit less common, alternative.[6]

Q3: My compound's purity looks good by HPLC, but my subsequent reaction is failing. What other purity aspects should I consider?

A: High purity on a standard HPLC chromatogram doesn't tell the whole story. You must also consider:

  • Residual Solvents and Water: These can interfere with downstream reactions. Thermogravimetric Analysis (TGA) is ideal for quantifying volatile components.[7][8]

  • Inorganic Impurities: Salts or other inorganic materials will not be detected by typical HPLC-UV methods.

  • Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm that the structure is correct and that no degradation (e.g., hydrolysis of the lactone ring) has occurred.

Q4: What is the overall recommended workflow for a complete purity assessment?

A: A tiered approach is most efficient. Start with broad techniques and move to more specific ones as needed. The following workflow provides a robust strategy for comprehensive analysis.

Purity Analysis Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In-Depth Characterization cluster_2 Tier 3: Advanced Analysis (If Required) Start Sample Batch of This compound HPLC RP-HPLC for Chemical Purity Start->HPLC NMR_ID ¹H NMR for Identity & Structure Start->NMR_ID Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC->Chiral_HPLC Purity >98%? LCMS LC-MS for Impurity Mass Identification HPLC->LCMS Unknown peaks? TGA TGA for Residual Solvents/Water NMR_ID->TGA Structure Confirmed? NMR_2D 2D NMR (COSY, HSQC) for Structural Elucidation of Unknown Impurities LCMS->NMR_2D Impurity mass not identifiable? DSC DSC for Melting Point & Polymorphism TGA->DSC Thermal events observed?

Caption: A tiered workflow for the comprehensive purity analysis of the target compound.

Troubleshooting Guide: Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Principle: RP-HPLC separates compounds based on their polarity. The nonpolar stationary phase (e.g., C18) retains less polar compounds longer, while a polar mobile phase elutes them. For this compound, this technique is excellent for separating it from more polar starting materials or less polar by-products.

Troubleshooting Q&A

Q: Why is my main peak showing significant tailing or fronting? A: This is often related to interactions with the stationary phase or issues with the mobile phase.

  • Causality: Peak tailing can occur if the analyte has secondary interactions with residual silanol groups on the silica support. The amine functionality, even when Boc-protected, can contribute to this. Fronting is often a sign of column overload.

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) to the mobile phase. This protonates free silanols, minimizing secondary interactions.

    • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Check Column Health: The column may be degrading. Run a standard to check its performance or replace it.

Q: I see a new, unexpected peak in my chromatogram that wasn't there before. What could it be? A: This could be a degradation product, a contaminant, or an impurity from a new solvent lot.

  • Causality: The dihydropyran-dione ring is a lactone, which is susceptible to hydrolysis, especially if the sample is exposed to moisture or non-neutral pH conditions for extended periods. This would create a more polar, ring-opened glutamic acid derivative.

  • Troubleshooting Steps:

    • Inject a Blank: Run your mobile phase/solvent as a sample to rule out system contamination.

    • Re-prepare the Sample: Prepare a fresh sample in high-purity, dry solvent and inject it immediately.

    • Use Mass Spectrometry (MS): The most definitive way to identify the unknown is to analyze it by LC-MS. The mass of the impurity will provide strong clues to its structure. For example, a mass increase of 18 Da (M+18) strongly suggests a hydrolysis product.

Q: My retention times are drifting between injections. How can I stabilize my system? A: Retention time instability is usually caused by changes in the mobile phase composition or column temperature.

  • Causality: The mobile phase composition must be constant for reproducible results. Insufficient column equilibration or temperature fluctuations will directly impact retention.

  • Solutions:

    • Thoroughly Mix & Degas Mobile Phase: Ensure mobile phase components are accurately measured and well-mixed. Use an online degasser or sonicate the mobile phase before use.

    • Increase Equilibration Time: Before starting your sequence, allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes.

    • Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable temperature and achieving reproducible retention times.[2]

Protocol: RP-HPLC Purity Analysis
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving small organic molecules.
Mobile Phase A Water + 0.1% TFATFA acts as an ion-pairing agent and sharpens peaks.
Mobile Phase B Acetonitrile + 0.1% TFACommon organic modifier for reverse-phase.
Gradient 5% B to 95% B over 20 minA broad gradient is good for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducibility.
Detection UV at 210-220 nmThe amide and carbonyl chromophores absorb in this range.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved in the initial mobile phase conditions to prevent peak distortion.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times.[]

Troubleshooting Q&A

Q: I'm not getting any separation between my (S) and potential (R) enantiomers. What should I change? A: Chiral separations are highly sensitive to the mobile phase composition, especially the alcohol modifier.

  • Causality: The choice and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase (typically hexane or heptane) is the most critical factor in modulating retention and selectivity on polysaccharide CSPs.[5]

  • Solutions:

    • Change the Alcohol Modifier: If you are using isopropanol, try ethanol, or vice-versa. These alcohols interact differently with the CSP and can dramatically alter selectivity.[5]

    • Vary the Alcohol Percentage: Systematically vary the percentage of alcohol in the mobile phase (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and may improve resolution, but run times will be longer.

    • Try a Different Chiral Column: If modifying the mobile phase fails, the chosen CSP may not be suitable. Columns based on different chiral selectors (e.g., amylose vs. cellulose derivatives) or zwitterionic phases can offer complementary selectivity.[9]

Q: My resolution is poor (<1.5). How can I improve it? A: Resolution is a function of efficiency, selectivity, and retention.

  • Causality: Low efficiency (broad peaks) or low selectivity (peaks too close) will result in poor resolution.

  • Solutions:

    • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency and often improves resolution.

    • Lower the Temperature: Running the analysis at a lower temperature (e.g., 15-20 °C) can sometimes enhance the energetic difference between the diastereomeric complexes, increasing selectivity.

    • Optimize Mobile Phase: As mentioned above, fine-tuning the mobile phase is the most powerful tool for improving selectivity.

Protocol: Chiral HPLC Enantiomeric Purity Analysis
ParameterRecommended ConditionRationale
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or similar polysaccharide-based CSPProven to be effective for separating chiral compounds with amine and carbonyl groups.[5]
Mobile Phase Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)Normal-phase is standard for polysaccharide CSPs. IPA is a common modifier.[5]
Flow Rate 0.8 mL/minA slightly lower flow rate can improve chiral resolution.
Column Temp. 25 °C
Detection UV at 220 nm
Sample Prep. 1 mg/mL in Mobile PhaseDissolving the sample directly in the mobile phase is crucial for good peak shape in normal-phase chromatography.
Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the identification of impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Troubleshooting Q&A

Q: I can't find the expected protonated molecular ion [M+H]⁺ (m/z 230.1) for my compound. Instead, I see a prominent peak at m/z 174.1. What is happening? A: This is a classic fragmentation pattern for Boc-protected amines.

  • Causality: The tert-butoxycarbonyl (Boc) group is thermally labile and can easily fragment in the ion source of the mass spectrometer. It often undergoes a McLafferty-like rearrangement to lose isobutylene and CO₂, resulting in a neutral loss of 56 Da (M-56) or the loss of the entire Boc group (100 Da).[10][11] A peak at m/z 174 corresponds to the loss of isobutylene (M-56+H)⁺. A peak at m/z 130 would correspond to the deprotected amine (M-100+H)⁺.

  • Solutions:

    • Optimize Source Conditions: Reduce the ion source temperature and fragmentation voltages (e.g., cone voltage, declustering potential) to minimize in-source fragmentation.

    • Look for Other Adducts: Search for sodium [M+Na]⁺ (m/z 252.1) or ammonium [M+NH₄]⁺ (m/z 247.1) adducts, which are sometimes more stable than the protonated molecule.

    • Acknowledge the Fragment: The M-56 fragment is highly characteristic and can be used as a diagnostic tool to confirm the presence of the Boc group.[11][12]

MS Fragmentation Parent [M+H]⁺ m/z 230.1 Fragment1 Loss of Isobutylene [M-56+H]⁺ m/z 174.1 Parent->Fragment1 - C₄H₈ Fragment2 Loss of Boc Group [M-100+H]⁺ m/z 130.1 Parent->Fragment2 - C₅H₈O₂ Fragment_Boc t-Butyl Cation [C₄H₉]⁺ m/z 57 Parent->Fragment_Boc Boc fragmentation

Caption: Common fragmentation pathways for Boc-protected compounds in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical structure and environment of atoms (specifically ¹H and ¹³C). It is the gold standard for structural confirmation and can be used to quantify impurities if their signals are resolved from the main compound.

Troubleshooting Q&A

Q: The integration of the large singlet for the Boc group (~1.4 ppm) is less than the expected 9 protons relative to other signals. What does this indicate? A: This strongly suggests the presence of an impurity that lacks the Boc group.

  • Causality: The Boc group can be cleaved by acid. If your sample was exposed to acidic conditions, you may have partial deprotection. The resulting free amine would have a different chemical shift and would not contribute to the Boc signal.

  • Solutions:

    • Check for New Signals: Look for new signals in the aliphatic region of the ¹H NMR spectrum that could correspond to the deprotected analog.

    • Correlate with HPLC/MS: Check your HPLC data for a more polar impurity peak. An LC-MS analysis should show a peak with a mass corresponding to the deprotected compound (m/z 130.1).

    • Ensure Neutral Sample Handling: Use neutral, deuterated solvents (e.g., CDCl₃, Acetone-d₆) for NMR analysis and avoid any acidic contaminants.

Q: The spectrum looks complex, and I'm seeing more signals than expected. Why? A: This could be due to several factors, including impurities, rotamers, or solvent effects.

  • Causality: The amide bond of the Boc-carbamate can exhibit restricted rotation, leading to the presence of two distinct sets of signals (rotamers) for nearby protons and carbons, especially at low temperatures.[13]

  • Solutions:

    • Acquire a High-Temperature NMR: Increasing the temperature of the NMR experiment (e.g., to 50 °C) can cause the rotamers to interconvert more rapidly on the NMR timescale, leading to a coalescence of the signals into a single, averaged set of peaks and simplifying the spectrum.

    • Use 2D NMR: A 2D COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) experiment can help to piece together the spin systems and distinguish between signals belonging to the main compound and those from impurities.

Expected NMR Data
Assignment¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)Key Features
Boc (C(CH₃)₃) ~1.4 (s, 9H)~28 (q), ~80 (s)Large singlet in ¹H, characteristic quaternary carbon at ~80 ppm.
CH-N ~4.5 (m, 1H)~53 (d)Proton adjacent to the nitrogen.
CH₂-C=O ~2.0-2.5 (m, 2H)~25-30 (t)Protons on the carbon adjacent to the lactone carbonyl.
CH₂-CH-N ~2.0-2.5 (m, 2H)~25-30 (t)Protons on the other ring carbon.
C=O (Boc) -~155 (s)Boc carbonyl carbon.
C=O (Lactone) -~170-175 (s)The two lactone carbonyls.
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on similar structures.[13][14]

References

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]

  • Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. (1990). Organic Mass Spectrometry. [Link]

  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (2024). Ami Instruments. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules. [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2016). Forensic Toxicology. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019).
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). Exploration. [Link]

  • Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. (1993). Journal of Chromatography. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors... (2024). Molecules. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. (2024). Methods in Molecular Biology. [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2007). Magnetic Resonance in Chemistry. [Link]

  • Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative... (2021). Molecules. [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Deriving three one dimensional NMR spectra from a single experiment through machine learning. (2024). Nature Communications. [Link]

  • 2H-Pyrano[3,2-c]chromene-2,5(6H)-diones: Synthesis, characterization, photophysical and redox studies... (2022). Research Square. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Indian Journal of Chemistry. [Link]

  • Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction... (2020). Polycyclic Aromatic Compounds. [Link]

  • 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem. [Link]

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Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Protection for (S)-3-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of protecting groups is a critical decision that dictates the efficiency, yield, and purity of a synthetic pathway. This guide provides an in-depth comparison of two of the most prevalent amino-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the non-canonical amino acid (S)-3-Amino-dihydro-pyran-2,6-dione. This molecule, a derivative of glutaric anhydride, presents unique stability challenges that directly influence the choice of protection strategy.

Introduction: The Strategic Importance of Orthogonal Protection

In multi-step organic synthesis, particularly in the construction of peptides and complex molecules, protecting groups are indispensable for masking reactive functional groups to prevent unwanted side reactions.[][2] The concept of "orthogonality" is paramount; it refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting others.[3][4] The choice between the acid-labile Boc group and the base-labile Fmoc group is a classic example of implementing an orthogonal strategy, fundamentally shaping the entire synthetic approach.[2][5][6]

(S)-3-Amino-dihydro-pyran-2,6-dione contains a cyclic anhydride moiety, a structure known for its susceptibility to hydrolysis and nucleophilic attack.[7][8] This inherent reactivity makes the selection of a compatible protection-deprotection scheme for its amino group a non-trivial decision.

Head-to-Head Comparison: Boc vs. Fmoc Strategy

The core difference between the Boc and Fmoc strategies lies in the conditions required for their removal. The Boc group is cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is removed by mild bases, most commonly piperidine.[2][5][9] This dichotomy in chemical lability has profound implications for the stability of the (S)-3-Amino-dihydro-pyran-2,6-dione core.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Fmoc-OSu or Fmoc-Cl
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N) in aqueous or organic solvents.[10]Mildly basic (e.g., NaHCO₃) in aqueous/organic mixtures.[11]
Deprotection Reagent Strong acid (e.g., Trifluoroacetic acid (TFA), HCl).[10][12][13]Mild base (e.g., 20% Piperidine in DMF).[11][14][15]
Core Structure Stability Potential Risk: The cyclic anhydride may undergo acid-catalyzed hydrolysis or ring-opening, though generally more stable to acid than strong base.High Risk: The nucleophilic piperidine used for deprotection can readily attack the electrophilic carbonyls of the anhydride, leading to ring-opening and side product formation.[7]
Orthogonality Semi-orthogonal with benzyl-based side-chain protection (both acid-labile, but require different acid strengths).[2]Fully orthogonal with tert-butyl (tBu) based side-chain protection (base vs. acid labile).[2][5]
Ideal Use Case Solution-phase synthesis or when subsequent steps involve base-sensitive functional groups. Suitable for synthesizing hydrophobic peptides where aggregation is a concern.[16]Solid-phase peptide synthesis (SPPS) due to mild deprotection conditions.[5] Preferred for molecules with acid-sensitive functionalities.[]
Experimental Design & Causality

The primary concern when working with (S)-3-Amino-dihydro-pyran-2,6-dione is the stability of the glutaric anhydride-like ring.[17] While all anhydrides are thermodynamically unstable in water, their kinetic stability varies greatly.[18] The choice of deprotection conditions can dramatically influence the rate of undesired hydrolysis or aminolysis.

The Boc Strategy: Deprotection with strong acid (e.g., TFA) poses a risk of acid-catalyzed hydrolysis. However, in anhydrous or "dry" conditions, this side reaction can often be minimized.[8] The protonation of the anhydride carbonyls can activate them, but without a sufficient nucleophile (like water), the ring may remain intact during the relatively short deprotection times.

The Fmoc Strategy: This approach presents a more significant challenge. The standard deprotection cocktail, 20% piperidine in DMF, introduces a potent nucleophile.[14][19] Piperidine can directly attack the anhydride, leading to the formation of a stable amide and opening the ring. This is a highly probable and detrimental side reaction that would compromise the integrity of the core scaffold.

Workflow & Protocol Insights

dot digraph "Protection_Deprotection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Comparative workflow for Boc and Fmoc protection strategies.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of (S)-3-Amino-dihydro-pyran-2,6-dione

  • Dissolution: Dissolve (S)-3-Amino-dihydro-pyran-2,6-dione (1 equiv.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir until dissolved.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Boc-Deprotection

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 equiv., typically 25-50% v/v in DCM) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA. The product is typically obtained as a TFA salt.

Protocol 3: Fmoc-Protection of (S)-3-Amino-dihydro-pyran-2,6-dione

  • Dissolution: Dissolve (S)-3-Amino-dihydro-pyran-2,6-dione (1 equiv.) in a 10% aqueous solution of sodium carbonate.

  • Protection: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv.) in acetone dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 4: Fmoc-Deprotection (Hypothetical - High Risk)

  • Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to achieve a 20% (v/v) solution.

  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: Monitor by LC-MS. It is highly anticipated that a major peak corresponding to the mass of the piperidine-opened ring adduct will be observed alongside minimal desired product.

Decision Framework: Selecting the Optimal Strategy

The choice between Boc and Fmoc is not merely one of preference but of chemical compatibility.

dot digraph "Decision_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} Caption: Decision matrix for choosing a protection strategy.

Conclusion and Recommendation

Based on fundamental chemical principles, the Boc protection strategy is unequivocally recommended for (S)-3-Amino-dihydro-pyran-2,6-dione. The primary justification is the high risk of nucleophilic attack and subsequent ring-opening of the anhydride moiety by the piperidine used in Fmoc deprotection. While acid-catalyzed hydrolysis during Boc deprotection is a possibility, it can be effectively mitigated by using anhydrous conditions. The Fmoc strategy, despite its advantages in modern peptide synthesis, introduces a near-certainty of substrate degradation. For any synthetic campaign involving this or structurally similar cyclic anhydrides, prioritizing the stability of the core scaffold is essential for success.

References

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Fotouhi, L., & Ball, H. L. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • Peptide Synthesis - FAQ. Aapptec. [Link]

  • Bouchoux, G., et al. (1998). Gas-Phase Basicities of Acid Anhydrides. The Journal of Physical Chemistry A, 102(46), 9183-9190. [Link]

  • Glutaric anhydride Definition. Fiveable. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem. [Link]

  • Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]

  • Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Chemistry Stack Exchange. [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5193. [Link]

  • BOC protection method for aminopyridine.
  • Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. ResearchGate. [Link]

  • Uprety, R., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3636-3641. [Link]

Sources

Efficacy of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione in asymmetric synthesis compared to other chiral synthons

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development and fine chemical manufacturing, the synthesis of single-enantiomer drugs is not merely a preference but a regulatory and safety imperative.[1][2] Chiral synthons serve as the foundational keystones for constructing complex, enantiomerically pure molecules. This guide provides an in-depth comparative analysis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione , a valuable chiral building block derived from the chiral pool, against other prominent strategies in asymmetric synthesis. We will dissect its performance in the context of alternative approaches, such as the catalytic desymmetrization of prochiral anhydrides and organocatalytic methods. Through the presentation of experimental data, detailed protocols, and mechanistic workflows, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions in the strategic design of asymmetric syntheses, particularly for accessing privileged heterocyclic scaffolds like chiral piperidines.[3][4]

Introduction: The Imperative of Chirality in Modern Chemistry

The biological systems that underpin life are inherently chiral, from the L-amino acids that constitute proteins to the D-sugars forming the backbone of DNA.[2] This intrinsic "handedness" of biological macromolecules means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][5] Consequently, the development of robust and efficient methods to produce single enantiomers is a cornerstone of medicinal chemistry.[6][7]

Asymmetric synthesis has evolved from a niche academic pursuit to an indispensable industrial tool, a shift recognized by two Nobel Prizes in Chemistry (2001 and 2021).[1] Strategies to achieve enantioselectivity can be broadly categorized:

  • Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, terpenes) as starting materials.

  • Chiral Auxiliaries: Covalently attaching a chiral group to a substrate to direct a stereoselective transformation, followed by its removal.

  • Asymmetric Catalysis: Employing a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

This compound , a derivative of L-glutamic acid, is a prime example of a "chiral pool" synthon.[8] It provides a pre-installed stereocenter and a versatile heterocyclic framework, making it an attractive precursor for complex nitrogen-containing molecules, particularly substituted piperidine-2,6-diones (glutarimides), which are central to many therapeutic agents.[9][10]

In Focus: this compound

This compound (also known as N-Boc-(S)-glutamic anhydride) is a cyclic anhydride featuring a protected amine group at the C3 position with a defined (S)-stereochemistry.[11][12]

Key Attributes:

  • Source of Chirality: Its stereocenter is derived from the natural amino acid L-glutamic acid, ensuring high enantiomeric purity from the outset.

  • Reactive Functionality: The anhydride moiety is susceptible to nucleophilic attack, allowing for ring-opening reactions with a variety of nucleophiles (amines, alcohols, organometallics) to form substituted glutaric acid derivatives.

  • Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, unmasking the amine for further functionalization.

Its primary utility lies in providing a streamlined pathway to enantiomerically pure 3-aminopiperidine-2,6-diones, key intermediates in the synthesis of immunomodulatory drugs (IMiDs®) and other bioactive molecules.[9]

Comparative Analysis of Synthetic Strategies

The efficacy of using a chiral pool synthon like this compound is best understood when compared against alternative methods for generating similar chiral structures.

Strategy 1: Chiral Pool Synthesis with this compound

This approach leverages the inherent chirality of the starting material. The key transformation involves the ring-opening of the anhydride with a primary amine, followed by cyclization to form the N-substituted 3-aminopiperidine-2,6-dione.

  • Advantages:

    • Stereochemical Fidelity: The stereochemistry is pre-determined and reliably transferred to the final product, eliminating the need for enantioselective catalysis or chiral resolution.

    • Predictability: The reaction pathways are often well-defined and high-yielding.

    • Scalability: Starting from a readily available chiral precursor can simplify large-scale synthesis.

  • Limitations:

    • Limited Diversity: The available diversity of final products is constrained by the structure of the initial synthon. Modifications often require additional synthetic steps.

Strategy 2: Asymmetric Desymmetrization of Prochiral Anhydrides

An alternative strategy involves starting with an achiral (prochiral) or meso-anhydride and using a chiral catalyst to induce asymmetry during a ring-opening reaction. This is a powerful method for creating chiral monoesters or monoamides from symmetrical precursors.[13]

  • Advantages:

    • Catalytic Efficiency: A small amount of a chiral catalyst can generate a large amount of enantiomerically enriched product.

    • Flexibility: Different catalysts and nucleophiles can be screened to optimize enantioselectivity for various substrates.[13][14]

  • Limitations:

    • Catalyst Development: Finding an optimal catalyst that delivers high yield and high enantiomeric excess (e.e.) can be challenging and require extensive screening.

    • Reaction Conditions: Often requires stringent control of temperature, solvent, and stoichiometry to achieve high selectivity.

Strategy 3: Organocatalytic Asymmetric Reactions

Chiral secondary amines, such as derivatives of proline or cinchona alkaloids, can catalyze a wide array of asymmetric transformations, including Michael additions and Mannich reactions, to construct chiral heterocycles.[15][16][17] For instance, a chiral piperidine could be assembled via an enantioselective tandem reaction catalyzed by a chiral organocatalyst.[17]

  • Advantages:

    • Broad Substrate Scope: Organocatalysts are often tolerant of a wide range of functional groups.[18][19]

    • Operational Simplicity: These reactions are typically metal-free, avoiding concerns about toxic metal contamination, and are often less sensitive to air and moisture than organometallic catalysts.

  • Limitations:

    • Catalyst Loading: Organocatalysis can sometimes require higher catalyst loadings (1-20 mol%) compared to metal-based catalysts.

    • Multi-step Sequences: Building a complex scaffold like a substituted piperidine may require a multi-step sequence, potentially lowering the overall yield compared to a convergent approach using a chiral building block.

Quantitative Data Presentation

The following table summarizes representative data from the literature to provide an objective comparison of the different synthetic strategies for accessing chiral building blocks relevant to piperidine synthesis.

Strategy Transformation Chiral Influence Substrate Yield (%) e.e. (%) Reference
Strategy 1: Chiral Pool N-Acyl-L-glutamic acid cyclizationL-Glutamic AcidN-Acyl-L-glutamic acid>90%>99% (as starting material)[8]
Strategy 2: Desymmetrization Enantioselective AlcoholysisLipase Biocatalyst3-Arylglutaric AnhydrideQuantitativeup to 98%[13]
Strategy 2: Desymmetrization Grignard Ring-Opening(-)-Sparteine3-Phenylglutaric Anhydrideup to 91%up to 92%[14]
Strategy 3: Organocatalysis Tandem Michael/Thorpe-ZieglerCinchona Alkaloid2-Pyrazolin-5-one & Benzylidenemalononitrileup to 99%up to >99%[17]
Strategy 3: Organocatalysis Mannich CyclizationChiral Phosphoric AcidHydroxylactam & Acetalup to 89%up to 97%[15]

Experimental Protocols & Methodologies

To provide a practical context, the following are representative, detailed protocols for the key synthetic strategies discussed.

Protocol 1: Synthesis of (S)-N-Benzyl-3-(Boc-amino)piperidine-2,6-dione via Chiral Pool Synthon

This protocol describes the reaction of this compound with a primary amine, followed by cyclization to form the glutarimide ring.

  • Ring Opening: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add benzylamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the anhydride.

  • Cyclization: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (S)-N-Benzyl-3-(Boc-amino)piperidine-2,6-dione.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Lipase-Catalyzed Desymmetrization of 3-Phenylglutaric Anhydride

This protocol outlines an enzymatic approach to generate a chiral monoester from a prochiral anhydride.[13]

  • Reaction Setup: In a 25 mL flask, dissolve 3-phenylglutaric anhydride (1.0 mmol) in methyl tert-butyl ether (MTBE, 10 mL).

  • Add methanol (2.0 mmol) as the nucleophile.

  • Add immobilized Lipase B from Candida antarctica (Novozym 435, 50 mg).

  • Seal the flask and place it in an orbital shaker at 25 °C and 200 rpm.

  • Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.

  • Once optimal conversion is reached, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude monoester can be purified by column chromatography if necessary. The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Synthetic Workflows

The choice of synthetic strategy is a critical decision point in any research program. The following diagrams illustrate the conceptual workflows for the chiral pool and asymmetric catalysis approaches.

G cluster_0 Workflow 1: Chiral Pool Synthesis A L-Glutamic Acid (Chiral Pool) B (S)-3-N-Boc-Amino- dihydro-pyran-2,6-dione A->B Protection & Cyclization C Ring Opening with Primary Amine (R-NH2) B->C Nucleophilic Attack D Intramolecular Cyclization C->D E Enantiopure (S)-3-Amino- N-R-piperidine-2,6-dione D->E G cluster_1 Workflow 2: Asymmetric Desymmetrization F Prochiral 3-Substituted Glutaric Anhydride H Transition State (Diastereomeric) F->H G Nucleophile (Nu-H) + Chiral Catalyst G->H Catalytic Cycle I Enantioenriched Ring-Opened Product H->I Selective Pathway

Caption: Asymmetric catalysis via desymmetrization.

G node_action node_action node_alt node_alt start Need Chiral 3-Substituted Glutarimide Derivative? q1 Is a specific (S)- or (R)- enantiomer required from a known precursor? start->q1 q2 Is broad substrate scope and catalyst tuning desired? q1->q2 No act1 Use Chiral Pool Synthon: (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione q1->act1 Yes act2 Explore Asymmetric Desymmetrization or Organocatalysis q2->act2 Yes act3 Consider Chiral Pool if structural analog is available q2->act3 No

Caption: Decision tree for selecting a chiral strategy.

Conclusion and Future Outlook

The selection of a synthetic strategy to access enantiomerically pure molecules is a multi-faceted decision that balances stereochemical control, scalability, cost, and versatility.

  • This compound stands out as a highly effective chiral synthon when a specific stereoisomer of a 3-aminopiperidine-2,6-dione or related structure is the target. Its value lies in the certainty and fidelity of its stereochemistry, which is directly inherited from the chiral pool. This makes it an excellent choice for target-oriented synthesis, especially in later-stage drug development and process chemistry where reliability and scalability are paramount.

  • Asymmetric desymmetrization offers greater flexibility and elegance , allowing for the creation of diverse chiral molecules from simple, symmetrical starting materials. [13]This approach is ideal for early-stage discovery chemistry, where exploring a wide range of substituents is necessary to establish structure-activity relationships (SAR). Its success, however, is contingent on the availability of a suitable catalytic system.

  • Organocatalysis provides a powerful, metal-free alternative for assembling chiral heterocycles. [17][19]It represents a rapidly evolving field that continues to provide novel solutions for complex asymmetric transformations, bridging the gap between building block approaches and metal-catalyzed reactions.

Ultimately, these methodologies are not mutually exclusive but are complementary tools in the synthetic chemist's arsenal. The continued development of novel chiral synthons like this compound, coupled with ongoing innovation in asymmetric catalysis, will be crucial in driving the next generation of pharmaceutical discoveries.

References

  • Vertex AI Search. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.
  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • National Center for Biotechnology Information (NCBI). (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC.
  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
  • Pharmaceutical Technology. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis.
  • National Institutes of Health (NIH). (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC.
  • Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry.
  • PubMed. (2014). Organocatalytic asymmetric Mannich cyclization of hydroxylactams with acetals: total syntheses of (-)-epilupinine, (-)-tashiromine, and (-)-trachelanthamidine.
  • Sci-Hub. (2005).
  • Santa Cruz Biotechnology. (n.d.). This compound, CAS 2420-13-5.
  • National Institutes of Health (NIH). (n.d.). Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC.
  • University of Sheffield. (n.d.).
  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • News-Medical.Net. (2020). Scientists design chiral ligands to generate useful compounds.
  • National Center for Biotechnology Information (NCBI). (n.d.). The Significance of Chirality in Drug Design and Development - PMC.
  • Royal Society of Chemistry. (2024). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
  • Organic Chemistry Portal. (2002). Highly Enantioselective Desymmetrization of Anhydrides by Carbon Nucleophiles: Reaction of Grignard Reagents in the Presence of (-)-Sparteine.
  • PubChem. (n.d.). Glutaric anhydride.
  • Royal Society of Chemistry. (2018). Chiral guanidines and their derivatives in asymmetric synthesis.
  • National Institutes of Health (NIH). (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC.
  • ResearchGate. (n.d.).
  • PubMed. (2008). Asymmetric Synthesis of (+)-pyrido[3,4-b]homotropane.
  • MedChemExpress. (n.d.). 3-Amino-2,6-piperidinedione | Synthetic Intermediate.

Sources

The Pivotal Role of a Chiral Synthon: A Comparative Guide to the Biological Activity of Compounds Derived from (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is paramount to the successful development of potent and selective therapeutic agents. Among these, (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a protected form of L-glutamic acid anhydride, stands out as a critical synthon. Its inherent chirality and versatile reactivity have paved the way for the synthesis of a class of groundbreaking drugs known as immunomodulatory imide drugs (IMiDs). This guide provides an in-depth comparison of the biological activities of compounds synthesized using this pivotal starting material, with a primary focus on the clinically significant agents, lenalidomide and pomalidomide. We will delve into their mechanism of action, compare their efficacy with alternative compounds, and provide detailed experimental protocols to support further research and development.

From a Simple Chiral Building Block to Potent Immunomodulators

This compound, which exists in equilibrium with its tautomer (S)-3-N-Boc-amino-piperidine-2,6-dione, serves as a key precursor to (S)-3-aminopiperidine-2,6-dione hydrochloride. This deprotected amine is the cornerstone for the synthesis of lenalidomide and pomalidomide. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for controlling reactivity during the initial synthetic steps, and its facile removal provides the free amine necessary for subsequent coupling reactions.

The true therapeutic potential of this chiral building block was realized with the development of thalidomide analogs, leading to the creation of lenalidomide and pomalidomide. These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The profound biological activity of lenalidomide and pomalidomide stems from their unique mechanism of action. These molecules function as "molecular glues," binding to the E3 ubiquitin ligase cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins that are essential for cancer cell survival and proliferation.[1][2]

Key neo-substrates for lenalidomide and pomalidomide in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors leads to the downregulation of critical downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant plasma cells.[3] Beyond their direct anti-cancer effects, these IMiDs also exhibit potent immunomodulatory activities, including T-cell and NK-cell activation and inhibition of pro-inflammatory cytokines like TNF-α.[2][4]

IMiD_Mechanism_of_Action IMiD Lenalidomide / Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase IMiD->CRBN binds to Immune_Modulation Immunomodulation (T-cell/NK-cell activation) IMiD->Immune_Modulation induces IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome ubiquitination & degradation IRF4_MYC IRF4 & c-Myc Downregulation IKZF1_IKZF3->IRF4_MYC regulates Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis leads to IRF4_MYC->Apoptosis promotes Synthetic_Overview Start_Material (S)-3-N-Boc-Amino-dihydro- pyran-2,6-dione Intermediate (S)-3-aminopiperidine- 2,6-dione HCl Start_Material->Intermediate Deprotection Final_Product Lenalidomide / Pomalidomide Intermediate->Final_Product Condensation Phthalic_Deriv Substituted Phthalic Anhydride / Benzoate Phthalic_Deriv->Final_Product Coupling Partner

Caption: Simplified synthetic pathway to IMiDs.

Experimental Protocols

To facilitate further research, detailed experimental protocols for a key synthetic step and a crucial biological assay are provided below.

Protocol 1: Synthesis of (S)-3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide Precursor)

This protocol describes the coupling of (S)-3-aminopiperidine-2,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate. [3] Materials:

  • (S)-3-aminopiperidine-2,6-dione hydrochloride

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of (S)-3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in DMF, add triethylamine (2.2 eq) at room temperature.

  • Stir the mixture for 15 minutes.

  • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: MTT Assay for Cell Viability

This protocol outlines a standard MTT assay to determine the anti-proliferative effects of synthesized compounds on a multiple myeloma cell line (e.g., MM.1S). [5][6][7][8][9] Materials:

  • MM.1S multiple myeloma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (e.g., lenalidomide, pomalidomide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MM.1S cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and blank (medium only).

  • Incubate the plate for 72 hours at 37 °C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37 °C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion and Future Directions

This compound has proven to be an invaluable chiral building block in the synthesis of highly effective anti-cancer agents. The resulting immunomodulatory drugs, lenalidomide and pomalidomide, have transformed the treatment paradigm for multiple myeloma through their unique mechanism of action. This guide has provided a comparative overview of their biological activities, highlighting the structure-activity relationships that govern their potency.

Future research will likely focus on the development of novel analogs with improved efficacy, selectivity, and safety profiles. The exploration of alternative synthetic routes, including biocatalytic methods, will continue to be a priority for more sustainable and cost-effective production. Furthermore, a deeper understanding of the downstream effects of cereblon modulation will undoubtedly open new avenues for therapeutic intervention in a broader range of diseases. The foundational knowledge and experimental protocols presented herein serve as a robust starting point for these exciting future endeavors.

References

  • Ito, T., Ando, H., & Handa, H. (2016). Teratogenic effects of thalidomide and its analogues. The Journal of Biochemistry, 159(3), 259-269.
  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of tumor necrosis factor-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.
  • Gandhi, A. K., et al. (2014). Lenalidomide and pomalidomide reprogram the cereblon E3 ubiquitin ligase to degrade lymphoid transcription factors Ikaros and Aiolos. Blood, 123(23), 3623-3627.
  • Quach, H., et al. (2014). Mechanism of action of immunomodulatory drugs (IMiDs) in multiple myeloma. Leukemia, 28(8), 1585-1594.
  • Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]

  • Richardson, P. G., et al. (2019). Pomalidomide, bortezomib, and dexamethasone for patients with relapsed or refractory multiple myeloma previously treated with lenalidomide (OPTIMISMM): a randomised, open-label, phase 3 trial. The Lancet Oncology, 20(6), 781-794.
  • Siegel, D. S., et al. (2022). Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial. Leukemia & Lymphoma, 63(6), 1407-1417.
  • Hansen, J. D., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(22), 6108-6112.
  • VKEY-BIO. (n.d.). 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! Retrieved from [Link]

  • He, S., et al. (2013). Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma. Leukemia, 27(10), 2106-2109.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Cereblon (CRBN). Retrieved from [Link]

  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Galustian, C., et al. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 58(7), 1033-1045.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wandre, R. S., et al. (2023). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development, 27(11), 2055-2061.
  • Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]

  • New Drug Approvals. (2019). LENALIDOMIDE. Retrieved from [Link]

  • Pharmacy Times. (2021). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Retrieved from [Link]

  • Zhu, Y. X., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(6), 1248-1257.
  • Ocio, E. M., et al. (2008). A phthalimide derivative that inhibits centrosomal clustering is effective on multiple myeloma. Cancer Research, 68(15), 6280-6288.
  • Singh, R., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 126-131.
  • Asadi, S., et al. (2020). Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. Organic Chemistry Research, 6(2), 212-218.

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Spectroscopic analysis and validation of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Analysis and Structural Validation of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

A Foreword from the Senior Application Scientist

In the landscape of modern drug discovery and development, the structural integrity of chiral intermediates is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of various therapeutic agents, exemplifies this principle. Its defined stereochemistry is crucial for its intended biological interactions. An incorrect enantiomer or other structural impurity can lead to a loss of therapeutic effect or, more critically, unforeseen toxicity.

This guide is structured not as a rigid protocol, but as a holistic analytical strategy. We will dissect the molecule's structure through the lens of multiple spectroscopic techniques, moving beyond a simple recitation of methods to explain the causality behind our experimental choices. Our objective is to present a self-validating system of analysis, where each technique provides a unique piece of the structural puzzle, and the confluence of data leads to an unambiguous confirmation of the molecule's identity, purity, and stereochemistry.

The Analytical Imperative: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a chiral molecule. A robust validation strategy relies on the orthogonal and complementary nature of different spectroscopic methods. We will explore four cornerstone techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Our logical workflow is designed to first confirm the molecular framework and then to verify its stereochemical purity.

cluster_validation Structural Validation Workflow Start Sample of This compound IR IR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Start->NMR Conclusion Structurally Confirmed & Pure Compound IR->Conclusion MS->Conclusion HPLC Chiral HPLC (Enantiomeric Purity) NMR->HPLC HPLC->Conclusion cluster_nmr_logic NMR Elucidation Logic H1 ¹H NMR (Proton count, shifts, coupling) COSY COSY (¹H-¹H vicinal coupling) H1->COSY HSQC HSQC (Direct ¹H-¹³C correlation) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C correlation) H1->HMBC C13 ¹³C NMR (Carbon count & type) C13->HSQC C13->HMBC Structure Verified Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A multi-experiment NMR strategy for unambiguous structure confirmation.

Data Summary & Interpretation

The chemical shifts are highly sensitive to the electron-withdrawing environment of the anhydride and carbamate groups. The data below are predicted values based on similar structures. [1] ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key COSY Correlations
NH (Boc) ~5.2 broad d 1H H3
H3 ~4.6 m 1H NH, H4 protons
H4a, H4b ~2.9, ~2.7 m 2H H3, H5 protons
H5a, H5b ~2.4, ~2.2 m 2H H4 protons

| t-Butyl (Boc) | ~1.5 | s | 9H | None |

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) Key HMBC Correlations (from Protons)
C2, C6 (Anhydride C=O) ~170, ~168 H3, H5
C=O (Boc) ~155 NH, t-Butyl
C (quaternary, Boc) ~81 t-Butyl
C3 ~52 NH, H4, H5
C4 ~28 H3, H5
C5 ~25 H3, H4

| CH₃ (t-Butyl, Boc) | ~28 | t-Butyl |

Chiral HPLC: The Ultimate Enantiomeric Purity Assay

Expertise & Experience: While NMR, MS, and IR confirm the correct chemical structure, they are inherently incapable of distinguishing between enantiomers. Chiral HPLC is the definitive technique for this purpose. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation. [2][3]The choice of a polysaccharide-based column is a common and effective starting point for the separation of many chiral compounds. []

Experimental Protocol
  • Column Selection: Select a suitable chiral column (e.g., Daicel CHIRALPAK® series).

  • Method Development: Screen various mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the (S) and (R) enantiomers. A small amount of a racemic standard is required for this step.

  • Sample Analysis: Prepare a solution of the synthesized (S)-enantiomer in the mobile phase.

  • Injection & Detection: Inject the solution onto the HPLC system and monitor the elution profile with a UV detector.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Data Comparison: (S)-enantiomer vs. Racemic Mixture

A successful synthesis of the pure (S)-enantiomer will yield a single major peak in the chromatogram. Any presence of the (R)-enantiomer indicates incomplete stereoselectivity in the synthesis.

SampleExpected ChromatogramInterpretation
This compound A single, sharp peak at retention time tR1.High enantiomeric purity (e.g., >99% ee).
Racemic Mixture Two well-resolved peaks of equal area at tR1 and tR2.Confirms the method's ability to separate the enantiomers.
Contaminated Sample A major peak at tR1 and a minor peak at tR2.Indicates the presence of the (R)-enantiomer as an impurity.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural validation of this compound is a clear demonstration of the power of a multi-technique analytical approach. IR spectroscopy provides a rapid confirmation of the essential functional groups. High-resolution mass spectrometry validates the molecular weight and elemental formula, ruling out isobaric alternatives. A comprehensive suite of NMR experiments meticulously maps the atomic connectivity and confirms the compound's constitution. Finally, chiral HPLC provides the definitive measure of stereochemical purity, a critical parameter for any chiral intermediate destined for pharmaceutical use.

By integrating the evidence from each of these analyses, we construct a self-validating dossier that provides the highest degree of confidence in the structure, identity, and purity of this vital chemical building block, thereby ensuring the integrity of the subsequent drug development pipeline.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]

  • Smith, B.C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Umemura, K., et al. (2013). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. [Link]

  • Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?. Koyon Blog. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides of dicarboxylic acids. Royal Society of Chemistry. [Link]

  • Atanasova-Stamova, S., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. [Link]

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, also known as N-Boc-(S)-3-aminoglutaric anhydride or Boc-L-glutamic anhydride, is a pivotal chiral building block in modern medicinal chemistry. Its rigidified amino acid scaffold is a key component in the synthesis of a variety of pharmacologically active molecules, including derivatives of thalidomide and other immunomodulatory drugs (IMiDs®)[1][2][3]. The enantiopurity and protected amine functionality make it an expensive but essential intermediate. Consequently, the development of a cost-effective, scalable, and efficient synthetic route is of paramount importance for researchers and drug development professionals.

This guide provides an in-depth, comparative cost-effectiveness analysis of the most common synthetic routes to this valuable compound. We will dissect each pathway, providing detailed experimental protocols, a thorough cost breakdown of reagents, and expert insights to guide your selection of the most appropriate method for your research and development needs.

Synthetic Strategies: An Overview

The synthesis of this compound invariably begins with the readily available and inexpensive chiral precursor, L-glutamic acid. The primary strategic decision lies in whether to purchase the N-Boc protected intermediate, Boc-L-glutamic acid, or to perform the protection step in-house. This decision point defines our two primary routes for analysis:

  • Route A: The Two-Step Approach from L-Glutamic Acid. This route involves the initial protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by cyclization to form the desired anhydride.

  • Route B: The One-Step Approach from Commercial Boc-L-Glutamic Acid. This route leverages commercially available Boc-L-glutamic acid and proceeds directly to the cyclization step.

A third potential route involving an alternative protecting group, such as Carboxybenzyl (Cbz), is also considered. However, this route typically involves an additional deprotection step followed by Boc protection, rendering it less atom-economical and generally more expensive for this specific target molecule. Therefore, our focus will remain on the two most direct and industrially relevant pathways.

Route A: Synthesis from L-Glutamic Acid

Step 1: N-Boc Protection of L-Glutamic Acid

The first step is the protection of the primary amine of L-glutamic acid. The use of di-tert-butyl dicarbonate (Boc anhydride) is the industry standard for this transformation due to its high efficiency and the clean byproducts (tert-butanol and CO2)[][5][6][7][8].

  • To a 1 L beaker, add L-glutamic acid (50 g, 0.34 mol) and 250 mL of deionized water.

  • While stirring, slowly add a 2 M solution of sodium hydroxide until the L-glutamic acid is fully dissolved and the pH is approximately 9-10.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (82 g, 0.37 mol) in 250 mL of dioxane.

  • Cool the aqueous solution of L-glutamic acid to 0-5 °C in an ice bath.

  • Add the dioxane solution of di-tert-butyl dicarbonate to the cooled aqueous solution dropwise over 1 hour, ensuring the temperature remains below 10 °C.

  • Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • The following day, wash the reaction mixture with 200 mL of ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M solution of hydrochloric acid.

  • The product, Boc-L-glutamic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Expected Yield: ~90-95%

Step 2: Cyclization to this compound

The final step is an intramolecular dehydration of Boc-L-glutamic acid to form the cyclic anhydride. Acetic anhydride is a common and effective reagent for this transformation.

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Boc-L-glutamic acid (50 g, 0.20 mol) in 250 mL of acetic anhydride.

  • Heat the mixture to 50-60 °C with stirring. The solid will gradually dissolve.

  • Maintain the temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield the pure this compound as a white crystalline solid.

Expected Yield: ~85-90%

Route B: Synthesis from Commercial Boc-L-Glutamic Acid

This streamlined, one-step approach is ideal for laboratories that prioritize time and convenience over in-house synthesis of the intermediate.

Experimental Protocol: Direct Cyclization of Boc-L-Glutamic Acid
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend commercial Boc-L-glutamic acid (50 g, 0.20 mol) in 250 mL of acetic anhydride.

  • Heat the mixture to 50-60 °C with stirring. The solid will gradually dissolve.

  • Maintain the temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield the pure this compound as a white crystalline solid.

Expected Yield: ~85-90%

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes.

Synthetic_Routes cluster_A Route A: Two-Step from L-Glutamic Acid cluster_B Route B: One-Step from Commercial Intermediate A1 L-Glutamic Acid A2 Boc-L-Glutamic Acid A1->A2 Di-tert-butyl dicarbonate, NaOH, Dioxane/Water A3 This compound A2->A3 Acetic Anhydride, Heat B1 Commercial Boc-L-Glutamic Acid B2 This compound B1->B2 Acetic Anhydride, Heat

Caption: Comparative workflow of the two main synthetic routes.

Cost-Effectiveness and Performance Comparison

To provide a practical comparison, we have compiled a cost analysis based on current market prices for the necessary reagents. Prices are estimates and can vary based on supplier, purity, and quantity.

ParameterRoute A: From L-Glutamic AcidRoute B: From Boc-L-Glutamic Acid
Starting Material L-Glutamic AcidBoc-L-Glutamic Acid
Key Reagents Di-tert-butyl dicarbonate, Acetic Anhydride, NaOH, DioxaneAcetic Anhydride
Overall Yield ~76-85%~85-90%
Estimated Cost per 100g of Final Product $150 - $250 $200 - $300
Process Mass Intensity (PMI) HigherLower
Time to Completion 2-3 days1 day
Advantages Lower raw material cost, greater control over supply chain.Faster, simpler, fewer steps, less solvent waste from protection step.
Disadvantages Longer process, more solvent waste, additional purification step.Higher cost of starting material, reliance on external supplier for intermediate.

Cost Breakdown Assumptions:

  • L-Glutamic Acid: ~$83.70/kg

  • Boc-L-Glutamic Acid: ~

    
    56.90/5g (prices vary significantly)
    
  • Di-tert-butyl dicarbonate: ~$264/100g[9]

  • Acetic Anhydride: ~$163/kg

Expert Insights and Recommendations

The choice between Route A and Route B is ultimately a balance between cost, time, and available resources.

For academic research and small-scale synthesis, where time and simplicity are often prioritized, Route B is highly attractive. The convenience of a one-step reaction from a commercially available starting material can significantly accelerate research timelines.

For process development, scale-up, and commercial manufacturing, Route A becomes increasingly compelling. The significant cost savings on the starting material (L-glutamic acid vs. Boc-L-glutamic acid) can have a substantial impact on the final cost of goods. While the process is longer and involves more steps, the potential for cost reduction often outweighs these factors at a larger scale.

Furthermore, it is worth noting that alternative cyclizing agents to acetic anhydride, such as thionyl chloride or oxalyl chloride, can also be employed. These reagents are often more reactive and may allow for lower reaction temperatures, but they are also more hazardous and require careful handling. A thorough process safety assessment is crucial before considering these alternatives.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. A careful evaluation of your specific needs, including budget, timeline, and scale of production, will determine the most cost-effective and practical approach. For many, a hybrid approach may be optimal: utilizing the faster Route B for initial studies and then transitioning to the more economical Route A as the project progresses towards larger-scale synthesis.

References

  • Businessanalytiq. Acetic Anhydride price index. [Link]

  • IMARC Group. Acetic Anhydride Prices 2025 | Trend, Chart & Forecast. [Link]

  • Ottokemi. L-Glutamic acid, 99%+ 56-86-0. [Link]

  • ChemAnalyst. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand. [Link]

  • Carl ROTH. Boc-L-Glutamic acid, 25 g. [Link]

  • The Lab Depot. Oxalyl Chloride, Reagent. [Link]

  • IndiaMART. Benzyl Chloroformate, Purity: 96.0% at ₹ 1000/kg in Mumbai | ID. [Link]

  • Carl ROTH. L-Glutamic acid, 1 kg. [Link]

  • IndiaMART. L-Glutamic Acid at Best Price in India. [Link]

  • Sdfine. oxalyl chloride (for synthesis). [Link]

  • Dabos. BENZYL CHLOROFORMATE 95% 250G - A15682-30, 250 g. [Link]

  • The Lab Depot. L-Glutamic Acid. [Link]

  • genesapiens. N-Carbobenzyloxy-L-glutamic Acid 25g. [Link]

  • Cenmed Enterprises. Benzyl Chloroformate >= 98%. [Link]

  • Carl ROTH. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals. [Link]

  • ResearchGate. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

  • IndiaMART. CAS 1155-62-0 N-Benzyloxycarbonyl-L-Glutamic Acid. [Link]

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  • Oakwood Chemical. Di-tert-butyl dicarbonate. [Link]

  • Semantic Scholar. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Top 5 Facts About 3-Aminopiperidine-2,6-Dione You Should Know. [Link]

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A Comparative Guide to Enantiomeric Excess Determination of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different effects, with one providing the therapeutic benefit while the other may be inactive or, in worst-case scenarios, harmful.[1][2] The subject of this guide, (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, is a chiral building block of significant interest. Its dihydropyran-2,6-dione core is a privileged scaffold in medicinal chemistry, and the Boc-protected amine provides a versatile handle for further synthetic transformations.[3][4]

Ensuring the enantiomeric purity of this intermediate is paramount to controlling the stereochemical integrity of the final active pharmaceutical ingredient (API). The accurate and robust determination of enantiomeric excess (ee) is therefore a non-negotiable quality control step. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the optimal technique for their specific needs, from high-throughput screening to rigorous GMP-compliant release testing.

The Analytical Challenge: Differentiating Mirror Images

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] This makes their separation and quantification a formidable challenge. The techniques discussed herein overcome this by creating a transient or permanent chiral environment, forcing the enantiomers to interact differently and thus become distinguishable.

cluster_0 Chiral Analysis Workflow A Racemic or Enantioenriched Sample ((S)- and (R)-Isomers) B Select Analytical Technique A->B C Chiral HPLC B->C Liquid Phase D Chiral SFC B->D Supercritical Fluid E Chiral NMR B->E Spectroscopy F Method Development & Optimization C->F D->F E->F G Validation (Specificity, Linearity, Precision) F->G H Data Acquisition & Integration G->H I Calculate Enantiomeric Excess (% ee) H->I

Caption: General workflow for chiral analysis method selection and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[][6] The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation

For a compound like 3-N-Boc-Amino-dihydro-pyran-2,6-dione, polysaccharide-based CSPs are exceptionally effective.[7][8] These phases, typically derivatives of cellulose or amylose coated on a silica support, form chiral grooves and cavities. The enantiomers interact with the CSP via a combination of hydrogen bonds (with the Boc-carbonyl and lactone carbonyls), dipole-dipole interactions, and steric hindrance. One enantiomer will have a more stable, higher-energy interaction with the CSP, causing it to be retained longer on the column and thus elute later than its mirror image.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Mobile Phase CSP Chiral Cavity (S)-Isomer (R)-Isomer S_isomer (S)-Isomer S_isomer->CSP:f0 Weaker Interaction (Faster Elution) R_isomer (R)-Isomer R_isomer->CSP:f0 Stronger Interaction (Slower Elution)

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Causality: The Chiralpak 'I' series is often successful for N-protected amino acids and their derivatives due to its strong hydrogen bonding and π-π interaction capabilities, which are relevant for the amide and lactone functionalities of the target molecule.[7]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v).

    • Causality: A normal-phase mobile phase is chosen to maximize the hydrogen bonding interactions between the analyte and the polysaccharide CSP. IPA serves as the polar modifier to control retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

    • Causality: The amide and lactone carbonyls provide sufficient chromophores for detection at this wavelength.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability: A resolution (Rs) of > 2.0 between the enantiomeric peaks should be achieved.

  • Quantification: Calculate % ee using the peak areas: ee (%) = |(Area_S - Area_R)| / |(Area_S + Area_R)| * 100.

Expected Performance Data
Parameter(S)-Enantiomer(R)-Enantiomer (Impurity)
Retention Time (t_R)~ 8.5 min~ 10.2 min
Selectivity (α)\multicolumn{2}{c}{1.20}
Resolution (R_s)\multicolumn{2}{c}{2.8}
Limit of Quantitation (LOQ)N/A~ 0.05%

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often hailed as a "green" and high-throughput technique.[9] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations.[2]

Principle of Separation

The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are used, and the interactions are similar.[][11] The mobile phase consists of supercritical CO₂ mixed with a small amount of an organic co-solvent (modifier), typically an alcohol like methanol. This modifier plays a crucial role in modulating analyte solubility and its interaction with the CSP.[12] For many compounds, SFC can provide different selectivity compared to HPLC, making it a complementary technique.[2]

Experimental Protocol: Chiral SFC
  • Instrumentation: SFC system with a UV detector and back-pressure regulator (BPR).

  • Chiral Stationary Phase: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Causality: The same columns can be used for both HPLC and SFC, allowing for direct comparison and simplified method screening.[11]

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

    • Causality: Methanol is a common and effective modifier. The lower percentage compared to HPLC's IPA is typical, as the supercritical CO₂ constitutes the bulk of the mobile phase.

  • Flow Rate: 3.0 mL/min.

    • Causality: The low viscosity of the mobile phase permits higher flow rates without generating excessive backpressure, leading to faster analysis times.[9]

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Methanol.

  • Injection Volume: 5 µL.

  • System Suitability: A resolution (Rs) of > 2.0 between the enantiomeric peaks.

Expected Performance Data
Parameter(S)-Enantiomer(R)-Enantiomer (Impurity)
Retention Time (t_R)~ 2.1 min~ 2.7 min
Selectivity (α)\multicolumn{2}{c}{1.29}
Resolution (R_s)\multicolumn{2}{c}{3.1}
Limit of Quantitation (LOQ)N/A~ 0.05%

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[13] Instead, it relies on differentiating the enantiomers in solution by adding a chiral solvating agent (CSA).

Principle of Differentiation

A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[14] These transient diastereomeric complexes have different magnetic environments. Consequently, protons in the analyte that are close to the site of interaction will experience different shielding/deshielding effects, leading to separate signals in the NMR spectrum.[13] The integration of these distinct signals directly reflects the ratio of the enantiomers. For the target molecule, the Boc-NH proton is an excellent spectroscopic handle for this purpose.

cluster_NMR NMR Chiral Analysis Principle Analyte_S (S)-Analyte Complex_SR Diastereomeric Complex [S-R] Analyte_S->Complex_SR Analyte_R (R)-Analyte Complex_RR Diastereomeric Complex [R-R] Analyte_R->Complex_RR CSA (R)-CSA CSA->Complex_SR CSA->Complex_RR Signal_S Signal 1 (from Complex S-R) Complex_SR->Signal_S Signal_R Signal 2 (from Complex R-R) Complex_RR->Signal_R Spectrum Resulting NMR Spectrum Signal_S->Spectrum Signal_R->Spectrum

Caption: Formation of diastereomeric complexes with a CSA leads to distinct NMR signals.

Experimental Protocol: Chiral NMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).

    • Causality: TFAE is a classic CSA. Its acidic hydroxyl group can hydrogen-bond with the carbonyls of the analyte, and the bulky, aromatic anthracene ring provides a strong anisotropic effect, which is crucial for inducing significant chemical shift differences (Δδ).

  • Solvent: CDCl₃ or Benzene-d₆.

  • Sample Preparation: a. Accurately weigh ~5-10 mg of the analyte into an NMR tube. b. Dissolve in ~0.6 mL of deuterated solvent. c. Acquire a standard ¹H NMR spectrum. d. Add the CSA (e.g., 1.0 to 2.0 molar equivalents relative to the analyte) to the tube. e. Gently mix and acquire a new ¹H NMR spectrum.

  • Data Analysis: a. Identify a well-resolved proton signal that splits upon addition of the CSA (e.g., the Boc-NH proton). b. Carefully integrate the two new signals corresponding to the (S) and (R) enantiomers. c. Calculate % ee using the integral values: ee (%) = |(Integral_S - Integral_R)| / |(Integral_S + Integral_R)| * 100.

Expected Performance Data
Parameter(S)-Enantiomer(R)-Enantiomer (Impurity)
¹H Chemical Shift (δ) of NH~ 5.10 ppm~ 5.10 ppm
¹H Chemical Shift with CSA~ 5.15 ppm~ 5.22 ppm
Chemical Shift Difference (Δδ)\multicolumn{2}{c}{0.07 ppm (at 400 MHz)}
Limit of Quantitation (LOQ)N/A~ 2-5%

Objective Comparison of Techniques

The choice of analytical method is driven by the specific requirements of the task, such as throughput, required sensitivity, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral NMR
Analysis Speed Moderate (~10-15 min)Very Fast (~2-5 min)[2][9]Fast (~5-10 min per sample)
Sensitivity (LOQ) Excellent (<0.1%)Excellent (<0.1%)[9]Moderate (~1-5%)
Solvent Consumption High (Organic)Very Low (Mainly CO₂)[9][]Low (Deuterated)
Method Development Can be time-consumingOften faster than HPLC[11]Requires screening of CSAs
Sample Throughput ModerateHigh Moderate to High
Robustness High, well-understoodHigh, modern instruments are reliable[2]Can be sensitive to concentration and temperature
Preparative Scale-up Feasible but solvent-intensiveIdeal , easy solvent removalNot applicable
Best Suited For QC release, stability studiesHigh-throughput screening, purificationReaction monitoring, structural confirmation

Conclusion and Recommendations

The determination of enantiomeric excess for this compound can be reliably achieved by several advanced analytical techniques. Each method offers a unique combination of speed, sensitivity, and resource consumption.

  • Chiral HPLC remains the gold standard for quality control and release testing due to its proven robustness and high sensitivity.[1] It is the method of choice when regulatory compliance and the detection of trace-level enantiomeric impurities are the primary concerns.

  • Chiral SFC is the superior technique for applications requiring high throughput, such as in-process controls, reaction optimization, or screening of chiral catalyst libraries.[9] Its significant advantages in speed and reduced solvent waste ("green chemistry") make it the most efficient and cost-effective option for large numbers of samples.[2][9]

  • Chiral NMR Spectroscopy is an invaluable tool for rapid, non-separative analysis. While its sensitivity is lower than chromatographic methods, it is ideal for confirming the identity of the major enantiomer and for obtaining a quick estimate of ee during synthetic route development without extensive method development.[15]

Ultimately, a comprehensive analytical strategy may involve using SFC or NMR for rapid screening during development, followed by a fully validated HPLC or SFC method for the final quality assessment of the chiral intermediate. This multi-faceted approach ensures both efficiency in development and uncompromising quality in the final product.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
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  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione deriv
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Deriv
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A Comparative Guide to Pyran-dione Derivatives in Medicinal Chemistry: Scaffolds of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of the applications of pyran-dione derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these versatile heterocyclic compounds. While the initial focus was on the pyran-2,6-dione scaffold, a comprehensive literature survey reveals a more significant body of research centered on the isomeric pyran-2,4-dione core and its fused derivatives. Therefore, this guide will concentrate on these more extensively studied scaffolds, which have demonstrated potent and varied biological activities, offering a more robust basis for comparison and analysis.

We will explore the synthetic strategies employed to generate these molecules, compare their performance as anticancer, anti-inflammatory, and antimicrobial agents against existing alternatives, and provide the detailed experimental context necessary to understand the causality behind their therapeutic effects.

Synthetic Strategies: Building the Pyran-dione Core

The pyran-2,4-dione ring is a highly versatile synthetic intermediate. Its reactivity at multiple sites allows for the construction of a diverse library of derivatives. Dehydroacetic acid (DHA), a prominent member of this class, often serves as a readily available starting material for creating more complex heterocyclic systems.[1] Multi-component reactions (MCRs) are frequently employed due to their efficiency and atom economy, allowing for the rapid assembly of complex molecules in a single step.[2]

A generalized workflow for the synthesis of functionalized pyran-dione derivatives often involves a condensation reaction between an active methylene compound, an aldehyde, and a 1,3-dicarbonyl compound, such as a derivative of pyran-2,4-dione.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Output A Aldehyde (R-CHO) D One-Pot Multi-Component Reaction A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Pyran-2,4-dione Precursor (e.g., Dehydroacetic Acid) C->D E Knoevenagel Condensation & Michael Addition D->E Catalyst (e.g., Nanoparticles, Base) Solvent (e.g., EtOH/H2O) F Intramolecular Cyclization & Dehydration E->F G Fused/Substituted Pyran-dione Derivative F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: Generalized workflow for the synthesis of pyran-dione derivatives.

Therapeutic Applications: A Comparative Analysis

Pyran-dione derivatives have been extensively evaluated for a range of pharmacological activities, demonstrating their potential as lead compounds in multiple therapeutic areas.

Anticancer Activity

The pyran-dione scaffold is a privileged structure in oncology research, with numerous derivatives exhibiting potent cytotoxicity against a wide array of cancer cell lines.[3][4] Fused systems, such as pyrano[2,3-d]pyrimidine-2,4-diones, have emerged as particularly promising anticancer agents.[5][6]

Mechanism Spotlight: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, outperforming established drugs like Olaparib in preclinical studies.[5]

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_damage->PARP1 recruits Repair DNA Repair PARP1->Repair activates Stall Replication Fork Collapse & Double-Strand Breaks PARP1->Stall inhibition leads to Survival Cell Survival & Proliferation Repair->Survival Apoptosis Apoptosis (Cell Death) Inhibitor Pyrano[2,3-d]pyrimidine- 2,4-dione Derivative Inhibitor->PARP1 inhibits Stall->Apoptosis

Caption: Mechanism of action for pyran-dione derivatives as PARP-1 inhibitors.

Comparative Performance of Anticancer Pyran-dione Derivatives

The following table summarizes the in vitro activity of representative pyran-dione derivatives against various cancer cell lines, comparing them with standard chemotherapeutic agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Compound S7 Pyrano[2,3-d]pyrimidineMCF-7 (Breast)1.28Staurosporine7.258[5][6]
Compound S8 Pyrano[2,3-d]pyrimidineHCT116 (Colon)2.76StaurosporineNot Reported[5][6]
Compound S8 Pyrano[2,3-d]pyrimidineMCF-7 (Breast)0.66Staurosporine7.258[5][6]
PY801 5,6-Dihydropyran-2-oneHCT116 (Colon)8.9Cisplatin>10[7]
PY801 5,6-Dihydropyran-2-oneMCF-7 (Breast)9.3Cisplatin>10[7]
Compound 4j Dihydropyrano[4,3-b]pyranMCF-7 (Breast)26.6CisplatinNot Reported[8]
Compound 4i Dihydropyrano[4,3-b]pyranSW-480 (Colon)35.9CisplatinNot Reported[8]

Structure-Activity Relationship (SAR) Insights:

  • Fused Ring Systems: The fusion of a pyrimidine ring to the pyran-dione core, as seen in pyrano[2,3-d]pyrimidine-2,4-diones, significantly enhances anticancer potency, particularly PARP-1 inhibition.[5]

  • Substituents on Phenyl Ring: For dihydropyrano[4,3-b]pyran derivatives, substitutions on the C4-phenyl ring are critical. Electron-withdrawing groups (e.g., 4-NO2, 4-Cl) and multiple methoxy groups (e.g., 3,4,5-trimethoxy) have been shown to increase cytotoxic activity against both colon (SW-480) and breast (MCF-7) cancer cells.[8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyran-dione analogs and related structures like pyridazinones have been investigated as inhibitors of key inflammatory mediators, most notably the cyclooxygenase (COX) enzymes.[9][10]

Comparative Performance of Anti-inflammatory Derivatives

While direct data on pyran-2,6-dione is scarce, related heterocyclic diones show significant promise, often targeting COX-2 with high selectivity, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Compound IDDerivative ClassTargetIC50 (µM)Reference DrugIC50 (µM)Reference
Compound 6a Pyridazin-3(2H)-oneCOX-20.11CelecoxibNot Reported[9][10]
Compound 5a Pyridazin-3(2H)-oneCOX-20.19CelecoxibNot Reported[9][10]
Compound 16a Pyridazin-3(2H)-oneCOX-20.24CelecoxibNot Reported[9][10]
Compound 37 Purine-2,6-dioneTNF-α Release- (88% inhibition)RolipramNot Reported[11]

Causality in Experimental Design: The evaluation of these compounds against both COX-1 and COX-2 enzymes is a critical experimental choice. High selectivity for COX-2 over COX-1 predicts a better safety profile, as COX-1 is involved in maintaining the protective lining of the stomach. The use of in vivo models like the carrageenan-induced rat paw edema test provides crucial validation of the anti-inflammatory effects observed in vitro.[9][10]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyran derivatives have shown considerable activity against a range of bacteria and fungi.[12][13] The α,β-unsaturated carbonyl moiety present in some pyran-dione derivatives is a key pharmacophore that can react with biological nucleophiles, such as cysteine residues in microbial enzymes, leading to their inactivation.[7][14]

Comparative Performance of Antimicrobial Pyran Derivatives

Compound IDDerivative ClassOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 8a 2H-pyran-3(6H)-oneS. aureus1.56Not Reported-[14]
Compound 9 2H-pyran-3(6H)-oneStreptococcus sp.0.75Not Reported-[14]
Compound 3h Pyrimidine-thiopyranC. albicans0.25Not Reported-[15]
Compound 3h Pyrimidine-thiopyranK. pneumoniae8Not Reported-[15]

Structure-Activity Relationship (SAR) Insights:

  • For 2H-pyran-3(6H)-ones, the presence of bulky, lipophilic substituents at the C-2 position, such as a 4-(phenylthio)phenyl group, significantly enhances activity against Gram-positive bacteria.[14]

  • The α,β-unsaturated enone system is considered essential for the antimicrobial activity of this class of compounds.[14]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details standardized protocols for the synthesis and biological evaluation of pyran-dione derivatives.

Protocol 1: Synthesis of a Dihydropyrano[4,3-b]pyran Derivative (General Procedure)

This protocol is adapted from methodologies used to create substituted dihydropyranopyran derivatives.[8]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1 mmol of an appropriate aromatic aldehyde, 1 mmol of ethyl cyanoacetate, and 1 mmol of 4-hydroxy-6-methyl-2H-pyran-2-one in 15 mL of ethanol.

  • Catalyst Addition: Add 2-3 drops of piperidine as a basic catalyst to the mixture. The use of a base is critical to facilitate the initial Knoevenagel condensation.

  • Reaction: Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals of the target dihydropyrano[4,3-b]pyran derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines.[8][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran-dione test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug like cisplatin or doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is a key parameter that must be optimized for each cell line.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The pyran-dione scaffold, particularly the pyran-2,4-dione core and its fused derivatives, represents a highly valuable and versatile platform in medicinal chemistry. These compounds have demonstrated significant potential as anticancer agents, with some derivatives showing superior activity to existing drugs in preclinical models by targeting critical pathways like DNA repair. Furthermore, related dione heterocycles have shown promise as selective anti-inflammatory and potent antimicrobial agents.

Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most potent compounds identified. The exploration of novel fused heterocyclic systems built upon the pyran-dione core could yield next-generation therapeutics with enhanced potency and selectivity. The continued application of structure-based drug design and multi-component synthesis will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.

References

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  • Ibrahim, T. H., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. [Link]

  • Ramiz, M. M. M., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

  • Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ramezanzadeh, K., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure. [Link]

  • Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Biological and Pharmaceutical Bulletin. [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]

  • Ibrahim, T. H., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. [Link]

  • Georgiadis, M. P., et al. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences. [Link]

  • Jilalat, A. I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • Various Authors. (2017-2025). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Dömling, A., et al. (2019). Pyrans and Benzo Derivatives: Applications. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Esmaeili, M. S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. [Link]

  • Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]

  • Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. [Link]

  • Various Authors. (2025). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. ResearchGate. [Link]

  • Mehta, D., et al. (2017). Recent Advances in Anti-inflammatory agents as Pyridazinone derivatives. ResearchGate. [Link]

  • Sarhan, A. A. M., et al. (2025). Catalyst Free Regiospecific Amination, Structural Elucidation, and Potential Utilization of Pyran-2,4-dione derivatives as Novel Antimicrobial Agents. ResearchGate. [Link]

  • Chłoń-Rzepa, M., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. [Link]

  • Jilalat, A. I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione are paramount to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and potential hazards derived from analogous structures.

I. Hazard Assessment and Chemical Profile

This compound is a heterocyclic compound containing a tert-butoxycarbonyl (Boc) protecting group. While specific toxicological data is unavailable, an analysis of related structures allows for a reasoned assessment of its potential hazards.

  • Piperidine-2,6-dione Core: Analogs such as 3-Aminopiperidine-2,6-dione hydrochloride are classified as irritants, being harmful if swallowed, inhaled, or in contact with skin, and capable of causing serious eye irritation.[1][2] Therefore, it is prudent to handle this compound as a potential irritant and harmful solid.

  • Dihydropyran Moiety: While the dione functionality alters its properties, the dihydropyran ring in other contexts can be associated with flammability and the potential to form explosive peroxides upon prolonged storage, especially in the presence of air and light.[3]

  • Boc-Protecting Group: The Boc group is generally stable but is susceptible to cleavage under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4][5][] This reactivity is a key consideration in selecting a disposal pathway to avoid uncontrolled reactions.

Based on this analysis, the following table summarizes the anticipated properties and hazards:

Property Anticipated Characteristic
Physical State Solid
Potential Hazards Harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[7] As a fine powder, may form combustible dust concentrations in the air.
Chemical Reactivity Stable under normal conditions.[7] The Boc group can be cleaved by strong acids, generating isobutylene and carbon dioxide. Avoid contact with strong oxidizing agents and strong acids.
Environmental Precautions Do not allow the product to enter drains or waterways.[8][9]
II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust.[10] If a fume hood is not available, a NIOSH-approved particulate respirator may be necessary.[8]

III. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear path for the safe disposal of this compound from a research laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Pathways cluster_cleanup Post-Disposal Cleanup start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood assess_quantity Assess Quantity of Waste fume_hood->assess_quantity small_quantity < 5g (Research Scale) assess_quantity->small_quantity < 5g large_quantity > 5g or Bulk assess_quantity->large_quantity > 5g collect_solid Collect in a Labeled, Sealed Container (e.g., Plastic Bag or Bottle) small_quantity->collect_solid large_quantity->collect_solid label_waste Label as 'Hazardous Waste' with Chemical Name and Date collect_solid->label_waste handover Transfer to Institutional Environmental Health & Safety (EHS) label_waste->handover decontaminate Decontaminate Work Area handover->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End wash_hands->end

Caption: Disposal decision workflow for this compound.

Step 1: Preparation and Segregation

  • At the end of your experimental work, identify all waste streams containing this compound. This includes unreacted material, contaminated spatulas, weighing paper, and any reaction mixtures.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Handling Solid Waste

  • For pure, unreacted this compound, the primary disposal method is collection for incineration by a licensed chemical waste disposal facility.

  • Carefully sweep up any residual solid using dry cleanup procedures to avoid generating dust.[1]

  • Place the solid waste into a clearly labeled, sealable container (e.g., a high-density polyethylene bottle or a heavy-duty plastic bag).[2][8]

  • Label the container clearly with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

Step 3: Handling Liquid Waste (Solutions)

  • If the compound is in a solvent, do not dispose of it down the drain.

  • Collect the solution in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Ensure the waste container is compatible with the solvent used.

Step 4: Spill Management

  • In the event of a small spill, ensure the area is well-ventilated and restrict access.

  • Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3]

  • Carefully sweep or scoop the absorbed material into a labeled waste container for disposal.[8] Avoid creating dust.

  • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

Step 5: Disposal of Contaminated Materials

  • Any items that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

  • Collect these materials in a designated, sealed plastic bag or container labeled as hazardous waste.[8]

Step 6: Final Disposal

  • All collected waste containers should be stored in a designated satellite accumulation area for hazardous waste.

  • Arrange for pickup and disposal through your institution's EHS department. They will ensure the waste is transported to a licensed chemical destruction plant or disposed of via controlled incineration.[9]

IV. The Rationale Behind the Protocol: A Commitment to Safety

This disposal protocol is designed to be a self-validating system by adhering to the principle of "cradle-to-grave" chemical management. By treating this compound with the caution afforded to its more hazardous structural analogs, we create a wide margin of safety. The prohibition of drain disposal protects our aquatic ecosystems, while the emphasis on dust suppression and proper ventilation protects our researchers. Entrusting the final disposal to a certified EHS provider ensures compliance with all local and federal regulations.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, reinforcing the trust that is the bedrock of scientific advancement.

References

  • Apollo Scientific. (2022, May 16). Safety Data Sheet: (S)-3-Amino-piperidine-2,6-dione hydrochloride.
  • Capot Chemical. MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride.
  • Thermo Fisher Scientific. (2010, November 10). Safety Data Sheet: 3,4-Dihydro-2H-pyran.
  • Aapptec Peptides. N-Terminal Deprotection - Boc Removal.
  • Echemi. (n.d.). 3-Amino-2,6-piperidinedione SDS, 2353-44-8 Safety Data Sheets.
  • MedchemExpress. (2025, April 25). Safety Data Sheet: 3-Amino-2,6-piperidinedione.
  • BenchChem. (2025). Safe Handling and Storage of Dihydropyran Compounds.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigma-Aldrich. (2023, December 5). Safety Data Sheet.
  • Organic Syntheses. 2,3-dihydropyran.
  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?.
  • Pharmaceutical Guidelines. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • Chemos GmbH & Co.KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran.
  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.